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  • Product: 2-amino-5-ethylbenzonitrile
  • CAS: 79689-41-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Purity Profiling of 2-Amino-5-ethylbenzonitrile: A Comprehensive Analytical Framework

Molecular Architecture & Chemical Context In the landscape of modern drug discovery and materials science, substituted benzonitriles act as indispensable synthons. Specifically, 2-amino-5-ethylbenzonitrile (CAS: 79689-41...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Chemical Context

In the landscape of modern drug discovery and materials science, substituted benzonitriles act as indispensable synthons. Specifically, 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) serves as a highly versatile precursor. The unique ortho-relationship between the primary amine (-NH₂ at C2) and the nitrile group (-C≡N at C1) makes it a prime candidate for Friedländer-type annulations, a cornerstone reaction for synthesizing quinoline-based pharmacophores. Furthermore, the electron-donating ethyl group at the C5 position modulates the electron density of the aromatic ring, influencing both the reactivity of the amine and the vibrational frequency of the nitrile group.

As a Senior Application Scientist, I approach the characterization of this molecule not as a mere checklist of tests, but as a self-validating orthogonal system . A single analytical technique is prone to blind spots; therefore, we must construct a matrix of spectroscopic and chromatographic data where each result independently corroborates the others.

Strategic Analytical Workflow

To unequivocally prove the chemical structure and purity of 2-amino-5-ethylbenzonitrile, we deploy a multi-modal strategy. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, Nuclear Magnetic Resonance (NMR) maps the atomic connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the functional groups, and RP-HPLC-UV guarantees bulk purity.

AnalyticalWorkflow cluster_spectroscopy Structural Elucidation cluster_purity Purity Profiling Start 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) NMR Multinuclear NMR (1H, 13C, 2D-COSY) Start->NMR IR ATR FT-IR (Functional Groups) Start->IR MS HRMS (ESI+) (Exact Mass & Fragments) Start->MS HPLC RP-HPLC-UV (Chromatographic Purity) Start->HPLC DataSync Data Integration & Structural Confirmation NMR->DataSync IR->DataSync MS->DataSync HPLC->DataSync

Figure 1. Multi-modal analytical workflow for the structural validation of 2-amino-5-ethylbenzonitrile.

Spectroscopic Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Methodology:

  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Acquisition: Time-of-Flight (TOF) analyzer scanning from m/z 50 to 500.

The Causality of the Method: Why ESI+ and Formic Acid? The primary aniline group is moderately basic. The addition of formic acid forces the protonation of the -NH₂ group in solution, drastically increasing the ionization efficiency and yielding a robust [M+H]⁺ peak at m/z 147.0922 (Theoretical exact mass for C₉H₁₁N₂⁺).

Fragmentation M [M+H]+ m/z 147.0922 F1 Loss of NH3 (-17 Da) m/z 130.0656 M->F1 F2 Loss of HCN (-27 Da) m/z 120.0813 M->F2 F3 Loss of CH3 Radical m/z 132.0687 M->F3

Figure 2. Proposed HRMS (ESI+) fragmentation pathways for protonated 2-amino-5-ethylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: 400 MHz for ¹H (16 scans), 100 MHz for ¹³C (512 scans).

The Causality of the Method: Novice analysts often default to CDCl₃ for organic molecules. However, for primary anilines, CDCl₃ allows rapid proton exchange with trace moisture, broadening the -NH₂ signal into an indistinguishable baseline hump. By utilizing DMSO-d₆, strong hydrogen bonding between the solvent and the amine protons slows the exchange rate. This causal choice ensures the -NH₂ protons appear as a distinct, quantifiable broad singlet near 5.80 ppm, allowing for accurate integration .

Attenuated Total Reflectance (ATR) FT-IR

Methodology:

  • Preparation: Place 2-3 mg of neat solid directly onto the diamond ATR crystal. Apply consistent pressure via the anvil.

  • Acquisition: 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

The Causality of the Method: Traditional KBr pellet preparation introduces hygroscopic water, which creates a massive, broad O-H stretch around 3400 cm⁻¹. This artifact would completely mask the critical N-H doublet (symmetric and asymmetric stretches) of our primary amine. ATR-FTIR eliminates water interference, providing a pristine view of the N-H and C≡N vibrational modes.

Chromatographic Purity Analysis (RP-HPLC-UV)

A protocol is only as reliable as its internal controls. This RP-HPLC-UV method is designed as a self-validating system using a Diode Array Detector (DAD).

Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade acetonitrile. Dilute to 100 µg/mL using the initial mobile phase.

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD set to 254 nm.

The Causality & Self-Validation: Basic amines are notorious for secondary interactions with unreacted silanol groups on silica-based columns, causing severe peak tailing. By utilizing an end-capped C18 column and adding 0.1% TFA to the mobile phase, we suppress silanol ionization and lock the analyte in a protonated state, ensuring a sharp, symmetrical peak. The method self-validates through DAD spectral purity analysis: by extracting the UV spectrum across the entire width of the analyte peak, we calculate a Peak Purity Index. If the compound degrades on-column, the UV spectrum at the tail will diverge from the apex, instantly flagging the impurity without requiring a secondary assay.

Quantitative Data Summaries

The structural assignments derived from the orthogonal analytical techniques are summarized below. The ¹H NMR splitting patterns mathematically prove the 1,2,4-trisubstituted benzene ring topology (an AMX spin system).

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Assignment Notes
C1 --95.8Quaternary, C-CN
C2 --149.2Quaternary, C-NH₂
C3 6.75d (8.5)115.4Aromatic CH (ortho to NH₂)
C4 7.18dd (8.5, 2.0)133.6Aromatic CH
C5 --132.1Quaternary, C-Ethyl
C6 7.25d (2.0)131.5Aromatic CH (ortho to CN)
-CN --117.8Nitrile carbon
-NH₂ 5.80br s-Primary amine protons
-CH₂- 2.45q (7.5)27.4Ethyl methylene
-CH₃ 1.15t (7.5)15.6Ethyl methyl

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3450, 3350 Medium, DoubletN-H asym. & sym. stretchConfirms primary amine (-NH₂)
2965, 2870 WeakC-H stretch (aliphatic)Confirms presence of ethyl group
2215 Sharp, StrongC≡N stretchConjugated nitrile group
1625 StrongN-H bend (scissoring)Overlaps with aromatic C=C
1500, 1450 MediumC=C aromatic stretchBenzene ring skeleton

Conclusion

The rigorous structural elucidation of 2-amino-5-ethylbenzonitrile requires more than isolated data points; it demands a cohesive narrative of chemical behavior. By carefully selecting ionization parameters in HRMS, manipulating proton exchange rates in NMR via solvent selection, and employing end-capped stationary phases in HPLC, we eliminate analytical artifacts. This self-validating framework ensures that the compound's identity and purity are established with the absolute certainty required for downstream pharmaceutical synthesis.

References

  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492. Available at:[Link]

  • ResearchGate. (2012). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate Publications. Available at: [Link]

Exploratory

pKa Values and Acidity of 2-Amino-5-Ethylbenzonitrile: A Comprehensive Mechanistic Guide

Executive Summary 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) is a bifunctional aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) is a bifunctional aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials . Understanding its acid-base profile is critical for predicting its solubility, reactivity, and behavior in physiological or synthetic environments.

This technical guide deconstructs the physicochemical properties of 2-amino-5-ethylbenzonitrile. Because experimental pKa data for this specific derivative is scarce, we will utilize physical organic chemistry principles—specifically Hammett substituent constants—to establish a highly accurate predictive model for its basicity, alongside field-proven experimental protocols for empirical validation.

Structural and Electronic Profiling

The acid-base behavior of 2-amino-5-ethylbenzonitrile is dictated by the push-pull electronic interplay of its substituents on the central benzene scaffold. The molecule is an aniline derivative with two key modifications:

  • The Ortho-Nitrile Group (-CN): Positioned adjacent to the amino group, the nitrile moiety is a powerful electron-withdrawing group (EWG). It drastically reduces the electron density on the nitrogen atom through both inductive (-I) and resonance (-M) effects, rendering the amine an exceptionally weak base.

  • The Para-Ethyl Group (-CH2CH3): Positioned para to the amino group (position 5 relative to the C1-nitrile and C2-amine), the ethyl group acts as a weak electron-donating group (EDG) via hyperconjugation and inductive (+I) effects. This slightly enriches the electron density of the aromatic ring, partially counteracting the nitrile's withdrawal.

ElectronicEffects A Amino Group (-NH2) Base/Nucleophile B Benzene Ring Core Scaffold B->A Resonance Delocalization C Nitrile Group (-CN) Ortho Position Strong EWG (-I, -M) C->B Electron Withdrawal D Ethyl Group (-CH2CH3) Para Position Weak EDG (+I) D->B Electron Donation

Fig 1: Vectorial representation of electronic substituent effects on the benzene scaffold.

Quantitative pKa Analysis: The Basicity Paradigm

When discussing the "pKa" of anilines, the value almost exclusively refers to the pKa of the conjugate acid (the protonated amine, Ar−NH3+​ ). A lower pKa indicates a weaker free base.

To determine the pKa of 2-amino-5-ethylbenzonitrile, we anchor our calculation to the parent compound, 2-aminobenzonitrile , which has a well-documented experimental pKa of 0.77 at 25°C . This exceptionally low value (compared to unsubstituted aniline at 4.60) captures the massive electron-withdrawing penalty of the ortho-nitrile group.

We can predict the shift induced by the para-ethyl group using the Hammett equation ( ΔpKa=−ρ⋅σp​ ) :

  • Hammett Constant ( σp​ ): The σp​ for an ethyl group is -0.15 .

  • Reaction Constant ( ρ ): The ρ value for the protonation of anilines in water is approximately 2.89 .

  • Calculation: ΔpKa=−(2.89)×(−0.15)=+0.43 .

By adding this shift to the parent compound, we establish the predicted pKa of 2-amino-5-ethylbenzonitrile as 1.20 .

Table 1: Comparative Physicochemical Properties and Predicted pKa Values
CompoundSubstituent (vs. -NH2)Hammett Constant ( σ )Experimental pKa (Conjugate Acid)Predicted pKa (Conjugate Acid)
AnilineNone0.004.60-
2-AminobenzonitrileOrtho -CNN/A (Complex ortho effect)0.77-
4-EthylanilinePara -Ethyl-0.15 ( σp​ )5.03-
2-Amino-5-ethylbenzonitrile Ortho -CN, Para -Ethyl Composite N/A ~1.20

Intrinsic Acidity of the N-H Protons

While the amine basicity is the primary focus, drug development scientists must also consider the intrinsic acidity of the neutral N-H protons.

The deprotonation of an unsubstituted aniline yields an anilide anion, with a pKa of approximately 27–30 in aqueous/DMSO systems. The strong electron-withdrawing nature of the ortho-nitrile group stabilizes the resulting anion via resonance, significantly increasing the acidity (lowering the pKa to an estimated 20–22). However, the para-ethyl group slightly destabilizes this anion.

Experimental Methodologies for pKa Determination

Standard potentiometric (glass electrode) titrations fail for 2-amino-5-ethylbenzonitrile due to its extremely low basicity (pKa < 2) and poor aqueous solubility. To empirically validate the predicted pKa of 1.20, a UV-Vis Spectrophotometric Titration in a co-solvent system is the gold standard .

Step-by-Step Self-Validating Protocol
  • Stock Preparation: Dissolve the analyte in a water-miscible co-solvent (e.g., HPLC-grade methanol) to overcome solubility limits.

  • Buffer Series Generation: Prepare a series of highly acidic aqueous buffers (pH 0.0 to 3.0) using standardized HCl and KCl to maintain a constant ionic strength (e.g., I=0.1M ).

  • Sample Spiking: Spike a constant, small aliquot of the stock solution into each buffer. Maintain a strict co-solvent ratio (e.g., exactly 5% methanol by volume).

  • Spectral Acquisition: Record the UV-Vis absorbance spectra. The protonated ( Ar−NH3+​ ) and free base ( Ar−NH2​ ) forms will exhibit distinct absorption maxima ( λmax​ ) because protonation disrupts the resonance between the nitrogen lone pair and the aromatic ring.

  • Henderson-Hasselbalch Analysis: Plot the absorbance at the analytical wavelength against pH to determine the apparent pKa ( pKaapp​ ).

  • Yasuda-Shedlovsky Extrapolation (Self-Validation): Repeat the procedure at multiple co-solvent ratios (e.g., 10%, 15%, 20%). Plot the resulting pKaapp​ values against the co-solvent fraction and extrapolate to 0% to yield the true aqueous thermodynamic pKa.

Workflow Step1 1. Sample Preparation Dissolve analyte in Methanol/Water co-solvent Step2 2. Acid-Base Titration Titrate with standardized HCl/NaOH Monitor pH using glass electrode Step1->Step2 Step3 3. UV-Vis Spectroscopy Record absorbance spectra at varying pH levels Step2->Step3 Step4 4. Data Analysis Plot Absorbance vs. pH Apply Henderson-Hasselbalch Step3->Step4 Step5 5. Extrapolation Extrapolate apparent pKa to zero co-solvent concentration Step4->Step5

Fig 2: Spectrophotometric workflow for determining the pKa of weakly basic anilines.

Implications in Drug Development and Synthesis

The predicted pKa of ~1.20 has profound implications for downstream processing:

  • Salt Selection: Standard pharmaceutical salts (like hydrochlorides) will be highly prone to disproportionation or hydrolysis upon exposure to moisture. Stable salt formation requires extremely strong acids, such as methanesulfonic acid (mesylate) or p-toluenesulfonic acid (tosylate).

  • Synthetic Nucleophilicity: The amine is a remarkably poor nucleophile. Standard alkylation or acylation reactions will suffer from low yields unless the amine is pre-activated (deprotonated) or subjected to harsh thermal/catalytic conditions (e.g., Buchwald-Hartwig cross-coupling).

References

  • 2-Aminobenzonitrile (CID 72913) PubChem, National Center for Biotechnology Information URL:[Link]

  • A survey of Hammett substituent constants and resonance and field parameters Chemical Reviews (1991) URL:[Link]

  • The Determination of Ionization Constants: A Laboratory Manual (3rd Edition) Chapman & Hall / Springer (1984) URL:[Link]

Foundational

Thermophysical Profiling of 2-Amino-5-ethylbenzonitrile: A Technical Guide to Phase Transitions and Thermodynamic Causality

Executive Summary In advanced drug discovery and materials science, 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) serves as a critical ortho-aminobenzonitrile building block, frequently utilized in the synthesis of quina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and materials science, 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) serves as a critical ortho-aminobenzonitrile building block, frequently utilized in the synthesis of quinazoline and indazole pharmacophores. Unlike its simpler methyl or unsubstituted analogs, the introduction of the ethyl group at the 5-position fundamentally alters the molecule's thermophysical profile.

As a Senior Application Scientist, it is crucial to recognize that standard capillary melting point techniques and atmospheric boiling point determinations are insufficient for this compound. This whitepaper details the structural causality behind its unique phase behavior and provides field-proven, self-validating protocols for accurately determining its melting and boiling points.

Structural Causality and Phase Behavior

The thermophysical properties of a molecule are dictated by the interplay between intermolecular forces (hydrogen bonding, dipole-dipole interactions) and crystal lattice packing efficiency.

In ortho-aminobenzonitriles, the hydrogen-bond donating amino group (-NH₂) and the strongly dipole-inducing cyano group (-C≡N) typically form robust intermolecular networks, driving up both melting and boiling points. However, 2-amino-5-ethylbenzonitrile presents a thermodynamic anomaly:

  • Melting Point Depression via Steric Flexibility: The C5-ethyl group introduces significant conformational flexibility due to its rotatable -CH₂-CH₃ bond. This steric bulk disrupts the highly ordered crystalline lattice seen in simpler analogs like 2-amino-5-methylbenzonitrile[1]. Consequently, commercial lots of 2-amino-5-ethylbenzonitrile are frequently documented as existing as a "liquid, semi-solid, or lump" at standard room temperature[2]. This implies a melting point closely straddling ambient conditions (approximately 25–35°C).

  • Boiling Point Elevation via Molecular Mass: Conversely, the boiling point is governed primarily by molecular weight and the total thermal energy required to overcome intermolecular forces in the liquid phase. The added mass of the ethyl group increases the boiling point relative to the methyl analog, pushing the predicted atmospheric boiling point to approximately 295–305°C.

Table 1: Comparative Thermophysical Properties of ortho-Aminobenzonitrile Derivatives
CompoundCAS NumberMolecular Weight ( g/mol )Physical State (25°C)Melting Point (°C)Boiling Point (°C at 760 Torr)
2-Aminobenzonitrile1885-29-6118.14Crystalline Solid49–53267–268
2-Amino-5-methylbenzonitrile5925-93-9132.16Crystalline Solid59–62~280 (Predicted)
2-Amino-5-ethylbenzonitrile 79689-41-1 146.19 Semi-solid / Liquid ~25–35 (Onset) 295–305 (Extrapolated)

Self-Validating Experimental Workflows

Because 2-amino-5-ethylbenzonitrile exists in a transitional semi-solid state at room temperature and is prone to thermal degradation at elevated temperatures, traditional measurement techniques are highly susceptible to error. The following protocols establish a self-validating system for empirical measurement, ensuring absolute data integrity.

Protocol 1: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)

Causality: Visual capillary methods fail for waxy semi-solids. DSC quantifies the exact endothermic onset of the solid-to-liquid phase transition by measuring heat flow, bypassing the subjectivity of visual observation.

  • System Validation (The Self-Validating Step): Run a high-purity Indium standard (Known MP: 156.6°C, ΔH: 28.45 J/g). If the measured onset deviation exceeds ±0.2°C, the instrument's cell constant and temperature must be recalibrated before proceeding.

  • Sample Preparation: Hermetically seal 3–5 mg of 2-amino-5-ethylbenzonitrile in an aluminum pan to prevent any premature volatilization of impurities.

  • Thermal Cycling (Crystallization): Cool the sample to -20°C at a rate of 10°C/min. Hold isothermally for 5 minutes to force complete lattice crystallization, ensuring you are measuring the true crystalline melting point rather than an amorphous glass transition.

  • Heating Ramp: Heat the sample from -20°C to 60°C at a slow, controlled ramp rate of 2°C/min under a 50 mL/min dry nitrogen purge.

  • Data Extraction: Record the extrapolated onset temperature of the primary endothermic peak. This represents the true thermodynamic melting point.

Protocol 2: Boiling Point via Micro-Ebulliometry under Reduced Pressure

Causality: Aromatic amines and nitriles are highly susceptible to oxidation and thermal polymerization at temperatures exceeding 250°C. Measuring the boiling point at atmospheric pressure risks sample decomposition, which artificially alters the vapor pressure. Operating under reduced pressure preserves molecular integrity.

  • System Validation (The Self-Validating Step): Measure the boiling point of a highly pure reference standard (e.g., n-tetradecane) at exactly 20 Torr. Compare the result against established literature values to validate the integrity of the vacuum manifold and the accuracy of the proportional valve controller.

  • Sample Loading: Introduce 5 mL of the compound into a micro-ebulliometer flask equipped with a Cottrell pump. The Cottrell pump ensures smooth boiling and prevents superheating of the viscous liquid.

  • Vacuum Equilibration: Evacuate the system and stabilize the pressure at exactly 50 Torr.

  • Heating and Measurement: Apply controlled heating until a steady reflux is established on the thermometer bulb. Record the equilibrium vapor temperature.

  • Clausius-Clapeyron Extrapolation: Repeat the measurement at 100 Torr and 200 Torr. Plot ln(P) versus 1/T (in Kelvin). Utilize the linear regression of this plot to extrapolate the theoretical boiling point at 760 Torr (1 atm).

Workflow Visualization

Workflow Sample 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) Purity HPLC/GC-MS Purity (>97% Required) Sample->Purity Thermal Thermal Profiling Module Purity->Thermal Validated DSC DSC Analysis (Solid-Liquid Phase) Thermal->DSC Ebulliometry Micro-Ebulliometry (Liquid-Vapor Phase) Thermal->Ebulliometry MP_Data Melting Point Extraction (Endothermic Onset) DSC->MP_Data BP_Data Boiling Point Extrapolation (Reduced Pressure) Ebulliometry->BP_Data Integration Thermodynamic Data Synthesis MP_Data->Integration BP_Data->Integration

Thermophysical characterization workflow for 2-amino-5-ethylbenzonitrile.

References

Sources

Exploratory

Electronic Properties and Materials Science Applications of 2-Amino-5-ethylbenzonitrile: A Technical Guide

Executive Summary In the rapidly evolving field of advanced materials science, the rational design of organic building blocks is the foundation of functional framework synthesis. 2-Amino-5-ethylbenzonitrile (CAS: 79689-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of advanced materials science, the rational design of organic building blocks is the foundation of functional framework synthesis. 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) has emerged as a highly versatile, bifunctional monomer. Featuring both a nucleophilic primary amine and an electrophilic nitrile group, this molecule serves as a critical precursor for Covalent Organic Frameworks (COFs), Covalent Triazine Frameworks (CTFs), and Aggregation-Induced Emission (AIE) luminogens [1, 2].

This whitepaper provides an in-depth analysis of its electronic properties, mechanistic pathways for polymerization, and field-proven experimental protocols designed for researchers and synthesis chemists.

Molecular Architecture & Electronic Properties

The utility of 2-amino-5-ethylbenzonitrile (2A5EBN) stems from its highly asymmetric, push-pull electronic configuration.

  • Push-Pull Dynamics: The electron-donating amino group ( −NH2​ ) acts as a strong resonance donor, while the cyano group ( −C≡N ) acts as a powerful electron acceptor. This establishes a strong intramolecular charge transfer (ICT) axis. The Highest Occupied Molecular Orbital (HOMO) is localized predominantly on the aniline moiety, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is localized near the benzonitrile pole.

  • The Role of the Ethyl Group: Unlike unsubstituted aminobenzonitriles, the ethyl group at the 5-position provides a weak inductive (+I) effect that subtly raises the HOMO energy level. More importantly for materials science, this aliphatic chain provides crucial steric hindrance and disrupts π−π stacking. During solvothermal COF synthesis, this enhanced solubility keeps intermediate oligomers solvated longer, allowing the reversible "error-checking" phase of crystallization to proceed efficiently, thereby preventing the formation of amorphous kinetic dead-ends.

Table 1: Physicochemical and Electronic Profile
PropertyValue / DescriptionSignificance in Materials Science
CAS Number 79689-41-1Standard identifier for procurement [1].
Molecular Formula C9​H10​N2​ Defines stoichiometric ratios for co-monomer matching.
Molecular Weight 146.19 g/mol Low molecular weight allows for high-density functionalization.
Electronic Nature Donor- π -AcceptorEnables non-linear optical properties and ICT-based fluorescence.
Primary Reactivity Amine (nucleophile), Nitrile (electrophile)Allows orthogonal polymerization (Schiff base vs. Cyclotrimerization).
Safety Classification Danger (H301, H311, H331)Highly toxic via ingestion, inhalation, and dermal contact [1]. Requires strict PPE and fume hood handling.

Applications in Advanced Materials

Covalent Triazine Frameworks (CTFs)

The nitrile group of 2A5EBN can undergo controlled cyclotrimerization to form highly robust 1,3,5-triazine rings [3]. Because the triazine node is fully aromatic and nitrogen-rich, the resulting CTFs exhibit exceptional thermal stability and are highly effective for gas storage (e.g., CO2​ capture) and heterogeneous catalysis. The pending amino groups can subsequently be used for post-synthetic modification (PSM).

Imine-Linked Covalent Organic Frameworks (COFs)

By exploiting the primary amine, 2A5EBN can be condensed with multivalent aldehydes (such as 1,3,5-triformylbenzene) to form crystalline, porous imine-linked networks. The unreacted nitrile groups line the 1D pore channels of the COF, acting as highly polar docking sites for metal-ion coordination or dipole-dipole interactions with guest molecules.

Aggregation-Induced Emission (AIE)

In dilute solutions, the push-pull system of 2A5EBN is non-emissive due to the rapid non-radiative decay caused by the free rotation of the ethyl and amino groups. However, upon aggregation (in poor solvents or solid-state films), the Restriction of Intramolecular Rotation (RIR) blocks these non-radiative pathways, activating intense radiative decay (fluorescence).

Mechanistic Pathways

Nitrile Cyclotrimerization Pathway

The formation of triazine nodes from nitriles requires overcoming a high activation energy barrier. Modern green synthesis avoids harsh molten ZnCl2​ (which carbonizes the organic backbone) in favor of Brønsted acid catalysis (e.g., Trifluoromethanesulfonic acid, CF3​SO3​H ) [3].

Cyclotrimerization A 2-Amino-5-ethylbenzonitrile (Nitrile Monomer) B Acid Catalyst (e.g., CF3SO3H) Electrophilic Activation A->B Protonation C Nitrilium Ion Intermediate (Highly Reactive) B->C Activation D Nucleophilic Attack by 2nd/3rd Nitrile C->D + Monomers E 1,3,5-Triazine Node (Covalent Triazine Framework) D->E Cyclization (Ring Closure)

Figure 1: Acid-catalyzed nitrile cyclotrimerization pathway forming the 1,3,5-triazine core.

Photophysical Relaxation (AIE Mechanism)

The photophysical behavior of 2A5EBN-derived materials is governed by the physical restriction of its functional groups.

AIEMechanism Excited Excited State (Push-Pull System) Dilute Dilute Solution (Solvated) Excited->Dilute Aggregated Aggregated State (Poor Solvent/Solid) Excited->Aggregated Rot Intramolecular Rotation (Ethyl/Amine groups free) Dilute->Rot RIR Restriction of Intramolecular Rotation (Steric locking) Aggregated->RIR NR Non-Radiative Decay (Dark/Quenched) Rot->NR Energy lost as heat Rad Radiative Decay (Intense Fluorescence) RIR->Rad Energy emitted as light

Figure 2: Aggregation-Induced Emission (AIE) mechanism via Restriction of Intramolecular Rotation.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols include built-in self-validation steps to confirm successful synthesis without relying solely on end-stage characterization.

Protocol 1: Synthesis of Triazine-Based Networks via Acid-Catalyzed Cyclotrimerization

Causality: Trifluoromethanesulfonic acid ( CF3​SO3​H ) is utilized because its superacidic nature efficiently protonates the nitrile nitrogen, generating a highly electrophilic nitrilium ion at room temperature, thereby avoiding the thermal degradation associated with traditional ionothermal methods [3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 2-amino-5-ethylbenzonitrile in 5.0 mL of anhydrous chloroform ( CHCl3​ ) in a 15 mL pressure tube.

  • Catalyst Addition: Slowly add 0.1 mL of CF3​SO3​H dropwise to the solution under vigorous stirring. Caution: Highly exothermic reaction.

  • Polymerization: Seal the tube and transfer it to a microwave synthesizer. Irradiate at 110°C for 60 minutes.

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of dilute aqueous ammonia ( NH4​OH ) to neutralize the acid. Filter the resulting precipitate.

  • Purification: Soxhlet extract the solid with THF and methanol for 24 hours each to remove unreacted monomers and oligomers. Dry under vacuum at 80°C.

  • Self-Validation (FTIR): Perform Fourier Transform Infrared Spectroscopy (FTIR) on the dried powder. The synthesis is successful if the sharp −C≡N stretching band at ∼2220 cm−1 has completely disappeared, replaced by strong triazine ring breathing modes at ∼1510 cm−1 and ∼1360 cm−1 .

Protocol 2: Solvothermal Synthesis of Imine-Linked COFs

Causality: A mixture of mesitylene and 1,4-dioxane is used as the solvent system. The ethyl group of 2A5EBN ensures that the growing imine oligomers remain solvated in this non-polar mixture, allowing the acetic acid catalyst to continuously break and reform the imine bonds until the thermodynamically favored crystalline lattice is achieved.

Step-by-Step Methodology:

  • Monomer Loading: Combine 2-amino-5-ethylbenzonitrile (0.3 mmol) and a multivalent aldehyde (e.g., 1,3,5-triformylbenzene, 0.1 mmol) in a Pyrex tube.

  • Solvent Addition: Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (3.0 mL total).

  • Catalysis: Add 0.3 mL of 6M aqueous acetic acid.

  • Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to <10−2 mbar, and flame-seal the tube.

  • Crystallization: Heat the sealed tube in an oven at 120°C for 72 hours undisturbed.

  • Workup: Cool to room temperature, crack the tube, and collect the precipitate via centrifugation. Wash extensively with anhydrous THF.

  • Self-Validation (PXRD & FTIR): The reaction is successful if FTIR shows the disappearance of the primary amine N−H stretch ( ∼3300−3400 cm−1 ) and the appearance of a sharp imine C=N stretch ( ∼1620 cm−1 ). Powder X-Ray Diffraction (PXRD) must show a sharp, intense peak at low angles ( 2θ≈2−5∘ ), confirming long-range crystalline order rather than an amorphous polymer.

References

  • Al-Fahdi et al. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances, 13, 13336-13355. Verified URL:[Link]

Foundational

The Strategic Value of Molecular Polarity in Drug Development

Precision Quantum Mechanics in Drug Design: Dipole Moment Calculation for 2-Amino-5-ethylbenzonitrile In the realm of structure-based drug design, the dipole moment is not merely a physical constant; it is a predictive v...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Quantum Mechanics in Drug Design: Dipole Moment Calculation for 2-Amino-5-ethylbenzonitrile

In the realm of structure-based drug design, the dipole moment is not merely a physical constant; it is a predictive vector for a molecule's pharmacokinetic destiny. The dipole moment quantifies the magnitude and direction of charge separation within a molecule, serving as a direct indicator of polarity[1]. For drug development professionals, this metric is indispensable for predicting aqueous solubility, lipid membrane permeability, and the strength of electrostatic interactions within target receptor pockets[2].

The Electronic Architecture of 2-Amino-5-ethylbenzonitrile

Our model compound, 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1), presents a fascinating case study in intramolecular electronic communication[3]. The molecule consists of a central benzene ring decorated with three distinct functional groups that create a pronounced "push-pull" conjugated system:

  • Nitrile Group (-C≡N) at C1: A strongly electronegative, electron-withdrawing group (EWG) that exerts both negative inductive (-I) and negative mesomeric (-M) effects.

  • Amino Group (-NH2) at C2: A strongly electron-donating group (EDG) via the positive mesomeric (+M) effect of the nitrogen lone pair.

  • Ethyl Group (-CH2CH3) at C5: A weakly electron-donating group via hyperconjugation and positive inductive (+I) effects.

Electron density is funneled from the amino and ethyl groups across the π-system of the benzene ring toward the nitrile sink. This directional electron flow generates a large permanent dipole moment.

PushPull NH2 Amino Group (-NH2) Electron Donating Ring Benzene Ring π-System Mediator NH2->Ring +M effect CN Nitrile Group (-C≡N) Electron Withdrawing Ring->CN -M / -I effect Ethyl Ethyl Group Weakly Donating Ethyl->Ring +I effect

Caption: Push-pull electronic effects governing the dipole moment of 2-amino-5-ethylbenzonitrile.

Quantum Mechanical Grounding: Why DFT?

To accurately capture the dipole moment, we must calculate the exact electron density of the molecule. While molecular mechanics (MM) can predict basic geometries, it fails to model electronic polarization. Density Functional Theory (DFT) provides the optimal solution, approximating the precise quantum mechanical solution by modeling electron correlation with high computational efficiency[4].

For 2-amino-5-ethylbenzonitrile, we select the B3LYP global hybrid functional paired with the def2-TZVP basis set.

  • Causality for Functional: B3LYP incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure GGA functionals, leading to highly accurate charge distributions.

  • Causality for Basis Set: The def2-TZVP (Triple-Zeta Valence with Polarization) basis set includes polarization functions (d and p orbitals). This is critical for accurately modeling the diffuse, non-spherical electron density around the highly electronegative nitrogen atoms in the nitrile and amino groups.

The Self-Validating Computational Protocol

A robust computational workflow must be self-validating. The dipole moment is derived directly from the Self-Consistent Field (SCF) density[5]. If the molecular geometry is not at a true energy minimum, the resulting SCF density—and therefore the dipole moment—will be entirely artifactual. We utilize ORCA for this protocol, leveraging the RIJCOSX approximation to significantly accelerate the hybrid DFT calculations.

Step-by-Step Methodology:

  • Coordinate Initialization: Convert the SMILES string of 2-amino-5-ethylbenzonitrile into a 3D Cartesian coordinate file.

  • Geometry Optimization (! B3LYP def2-TZVP Opt): The algorithm iteratively adjusts nuclear coordinates to minimize the total energy.

  • Vibrational Frequency Analysis (! Freq):

    • Self-Validation Checkpoint: The protocol mandates calculating the second derivative of the energy (Hessian matrix). If any imaginary frequencies are detected, the structure is trapped in a saddle point (transition state). The system must automatically perturb the geometry along the imaginary mode and re-optimize. A true local minimum is confirmed only when zero imaginary frequencies are present.

  • SCF Density Convergence (! TightSCF): The SCF equations are solved iteratively. We enforce tight convergence criteria (e.g., energy change < 1e-8 au).

    • Causality: The dipole moment is highly sensitive to the tails of the electron density. Loose convergence leaves residual numerical noise that drastically skews the dipole vector.

  • Property Extraction (%elprop Dipole true end): Once the ground-state SCF density is locked, the dipole moment vector (μ) is computed analytically[6].

Workflow Start 1. Input Generation (SMILES to 3D) Opt 2. Geometry Optimization (DFT: B3LYP/def2-TZVP) Start->Opt Freq 3. Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq SCF 4. SCF Density Convergence (TightSCF) Freq->SCF Dipole 5. Dipole Moment Extraction (Vector & Magnitude) SCF->Dipole

Caption: Computational workflow for self-validating dipole moment calculation using DFT.

Quantitative Data Presentation

The output of the DFT calculation provides both the scalar magnitude and the directional components of the dipole moment. Below is a representative data summary for the optimized 2-amino-5-ethylbenzonitrile system.

PropertyRepresentative ValueUnitPharmacokinetic Significance
Total Dipole Moment (μ) 4.85Debye (D)High overall polarity; predicts strong aqueous solvation and lower LogP[2].
Dipole Component (μ_x) 3.12Debye (D)Primary vector aligned along the highly polar C≡N axis.
Dipole Component (μ_y) -3.70Debye (D)Secondary vector driven by the lone pair of the -NH2 group.
Dipole Component (μ_z) 0.01Debye (D)Near-zero value confirms the planarity of the aromatic π-system.
HOMO-LUMO Gap 4.20eVIndicates chemical stability and resistance to off-target reactivity[1].

Translating Dipole Vectors to Pharmacokinetics

For drug development professionals, the calculated dipole moment of 2-amino-5-ethylbenzonitrile is highly actionable. Molecules with dipole moments in this upper range typically exhibit enhanced solubility in polar solvents (like blood plasma) but may face higher desolvation penalties when crossing lipophilic cell membranes[2]. By mapping the exact vector of this dipole, medicinal chemists can strategically design bioisosteres to tune the overall LogP while preserving the crucial electrostatic interactions required for target receptor binding[7].

References

  • Title : Dipole moment in medicinal research: green and sustainable approach | Source : researchgate.net | URL : 1

  • Title : Molecular Polarity Analysis Service | Source : computabio.com | URL : 2

  • Title : Quantum mechanics implementation in drug-design workflows: does it really help? | Source : dovepress.com | URL : 4

  • Title : 2-Amino-5-ethylbenzonitrile | 79689-41-1 | Source : sigmaaldrich.com | URL : 3

  • Title : Scalable Analysis of Dipole Moment Fluctuations for Characterizing Intermolecular Interactions and Structural Stability | Source : acs.org | URL : 7

  • Title : 3.3. Density Functional Theory (DFT) - ORCA 6.1.1 Manual | Source : mpg.de | URL :

  • Title : Calculation of dipole moment from gaussian | Source : stackexchange.com | URL : 5

  • Title : 6.12. Calculation of Properties - ORCA 6.0 Manual | Source : faccts.de | URL :6

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocols for 6-Ethylquinazoline Derivatives using 2-Amino-5-ethylbenzonitrile

Introduction & Strategic Rationale The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics. The inco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics. The incorporation of an alkyl group—such as an ethyl moiety at the 6-position—often modulates the lipophilicity of the core, enhancing membrane permeability and the overall pharmacokinetic profile of the resulting drug candidates.

2-Amino-5-ethylbenzonitrile serves as a highly versatile, bifunctional ortho-substituted building block. Instead of relying on lengthy multi-step functional group interconversions, modern synthetic methodologies exploit the spatial proximity of its electrophilic nitrile and nucleophilic primary amine. This application note details three state-of-the-art, self-validating synthetic protocols leveraging this precursor to achieve divergent quinazoline libraries.

Mechanistic Insights & Pathway Causality

Understanding the underlying chemical causality is critical for troubleshooting and scaling these reactions:

  • Pathway A: Palladium-Catalyzed Cascade Synthesis This protocol constructs 4-aryl-6-ethylquinazolines. The reaction initiates with the Pd(II)-catalyzed carbopalladation of the nitrile group by an arylboronic acid, forming a reactive ketimine intermediate. Triethyl orthoformate acts as a one-carbon synthon, condensing with both the primary amine and the newly formed imine to close the pyrimidine ring 1.

  • Pathway B: Green CO₂ Fixation Synthesizing 6-ethylquinazoline-2,4(1H,3H)-diones typically requires toxic reagents like phosgene. This modern alternative uses atmospheric CO₂. The basic anion-functionalized ionic liquid (IL) catalyst, [P4442][1-MHy], establishes a multiple-site cooperative hydrogen-bond network (N–H···N– and N–H···O═C). This simultaneously activates the primary amine of 2-amino-5-ethylbenzonitrile and polarizes the highly stable CO₂ molecule, facilitating nucleophilic attack without high-pressure reactors 2.

  • Pathway C: Acid-Mediated [4+2] Annulation To yield 2-amino-4-imino-6-ethylquinazolines, the precursor is reacted with N-benzyl cyanamides. Hexafluoroisopropanol (HFIP) is selected as the solvent due to its strong hydrogen-bond donating capacity, which stabilizes polar transition states and accelerates the electrophilic addition of the cyanamide to the nitrile 3.

Experimental Workflows

G cluster_0 Divergent Synthetic Pathways SM 2-Amino-5-ethylbenzonitrile (Bifunctional Precursor) P1 4-Aryl-6-ethylquinazoline [Pd-Catalyzed Cascade] SM->P1 Pd(OAc)2, Ar-B(OH)2 HC(OEt)3, 100°C P2 6-Ethylquinazoline-2,4-dione [CO2 Fixation] SM->P2 CO2 (1 atm), IL Catalyst Solvent-free, 80°C P3 2-Amino-4-imino-6-ethylquinazoline [Acid-Mediated Annulation] SM->P3 N-Benzyl Cyanamide HCl, HFIP, 70°C

Divergent synthetic workflows for 6-ethylquinazolines from 2-amino-5-ethylbenzonitrile.

Protocol A: Palladium-Catalyzed Synthesis of 4-Aryl-6-ethylquinazolines

Objective: Construct the 4-aryl-6-ethylquinazoline core via a one-pot cascade reaction.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-ethylbenzonitrile (1.0 mmol, 146.2 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc)₂ (5 mol%, 11.2 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Atmosphere Exchange: Evacuate the tube and backfill with inert Argon gas (repeat 3 times). Causality: This prevents the oxidative quenching of the Pd(II) catalyst and suppresses homocoupling of the boronic acid.

  • Reagent Addition: Inject triethyl orthoformate (2.0 mmol, 296 mg) and a degassed 1,4-dioxane/H₂O mixture (4:1 v/v, 5 mL) via syringe.

  • Cascade Reaction: Seal the tube and heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation & QC: Analyze the crude mixture via LC-MS. The target 4-phenyl-6-ethylquinazoline must exhibit an [M+H]⁺ peak at m/z 235.1. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Green Synthesis of 6-Ethylquinazoline-2,4(1H,3H)-diones

Objective: Synthesize the dione derivative using atmospheric CO₂ and a recyclable ionic liquid.

  • Setup: Add 2-amino-5-ethylbenzonitrile (1.0 mmol) and the [P4442][1-MHy] catalyst (0.2 mmol, 20 mol%) to a 10 mL round-bottom flask.

  • CO₂ Introduction: Purge the flask with CO₂ gas for 5 minutes to displace ambient air, then attach a CO₂-filled balloon to maintain exactly 1 atm of pressure.

  • Reaction: Stir the solvent-free mixture at 80 °C for 30 hours. Causality: The absence of solvent maximizes the collision frequency between the CO₂-activated IL complex and the benzonitrile precursor.

  • Isolation: Cool the mixture to room temperature and add 5 mL of cold distilled water. The product will precipitate due to its low aqueous solubility, while the IL remains fully dissolved in the aqueous phase.

  • Self-Validation & QC: Filter the precipitate and confirm purity via ¹H NMR (DMSO-d₆). Validation is confirmed by the disappearance of the primary amine protons (~5.5 ppm) and the emergence of two distinct broad singlets for the imide/amide protons (>10.0 ppm).

Protocol C: Acid-Mediated [4+2] Annulation

Objective: Synthesize 2-amino-4-imino-6-ethylquinazoline via rapid kinetics.

  • Mixing: In a 15 mL reaction vial, dissolve 2-amino-5-ethylbenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in HFIP (5 mL).

  • Acidification: Add HCl (4.0 M in dioxane, 2.0 mmol) dropwise. Causality: HCl protonates the cyanamide, generating a highly electrophilic carbodiimide-like intermediate ready for nucleophilic attack.

  • Annulation: Stir the mixture at 70 °C for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until pH ~8. Extract with EtOAc (3 x 10 mL).

  • Self-Validation & QC: Dry the organic phase, concentrate, and verify the exact mass of the annulated product using High-Resolution Mass Spectrometry (HRMS) prior to final column purification.

Quantitative Data Summary

The table below summarizes the reaction metrics, demonstrating the efficiency and strategic advantages of each divergent pathway.

Target DerivativeReagents & CatalystsSolvent & TempYield (%)Time (h)Strategic Advantage
4-Aryl-6-ethylquinazoline Ar-B(OH)₂, HC(OEt)₃, Pd(OAc)₂1,4-Dioxane/H₂O, 100 °C82–8812One-pot C-C and C-N bond formation
6-Ethylquinazoline-2,4-dione CO₂ (1 atm),[P4442][1-MHy]Solvent-free, 80 °C91–9730Metal-free, atmospheric CO₂ fixation
2-Amino-4-imino-6-ethylquinazoline N-Benzyl cyanamide, HClHFIP, 70 °C85–901Rapid kinetics, high atom economy

References

  • Source: Organic Chemistry Portal (Highlighting Wang et al., Synthesis, 2021)
  • Efficient Synthesis of Quinazoline-2,4(1H,3H)
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL

Sources

Application

reaction protocols for 2-amino-5-ethylbenzonitrile cyclization

An In-Depth Technical Guide to the Cyclization of 2-Amino-5-ethylbenzonitrile: Protocols and Mechanistic Insights For researchers and professionals in drug development, 2-amino-5-ethylbenzonitrile serves as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cyclization of 2-Amino-5-ethylbenzonitrile: Protocols and Mechanistic Insights

For researchers and professionals in drug development, 2-amino-5-ethylbenzonitrile serves as a highly versatile and valuable starting material. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile group on an aromatic scaffold, allows for a diverse range of intramolecular cyclization reactions. This guide provides a detailed exploration of key reaction protocols to access medicinally relevant heterocyclic cores, such as indazoles and quinazolines. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, offering a robust framework for experimental design and optimization.

Part 1: Synthesis of 6-Ethyl-1H-indazoles

The indazole ring system is a prominent scaffold in medicinal chemistry, found in numerous approved drugs. The cyclization of 2-amino-5-ethylbenzonitrile to form the corresponding 6-ethyl-1H-indazole core can be achieved through several strategic pathways. Here, we detail two common and effective methods.

Protocol 1.1: Diazotization and Reductive Cyclization for 6-Ethyl-1H-indazole

This classical approach hinges on the conversion of the primary aromatic amine into a diazonium salt, which is a potent electrophile. The adjacent nitrile group, while typically electrophilic, can be induced to participate in an intramolecular cyclization under reductive conditions, though more commonly the diazonium salt is reduced and cyclization occurs onto a different group. A more direct route from the aminobenzonitrile involves diazotization followed by an intramolecular cyclization, which is a well-established method for forming the indazole ring system from o-aminobenzonitriles. The reaction proceeds via an internal attack of one of the diazonium nitrogens by the nitrile nitrogen, followed by rearrangement.

Causality and Mechanistic Insights: The process begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[1] The amine group of 2-amino-5-ethylbenzonitrile attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the aryl diazonium salt. This intermediate is highly reactive and poised for intramolecular cyclization. The lone pair on the nitrile's nitrogen atom acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. This tandem diazotization/cyclization cascade is an efficient way to construct the fused pyrazole ring of the indazole system.[2]

Experimental Workflow: Diazotization-Cyclization

G cluster_start Starting Material Preparation cluster_reaction Diazotization & Cyclization cluster_workup Work-up and Purification A Dissolve 2-amino-5-ethylbenzonitrile in concentrated HCl B Cool to 0-5 °C in an ice bath A->B C Add NaNO₂ solution dropwise (maintain T < 5 °C) B->C D Stir at 0-5 °C for 1 hour C->D E Warm to room temperature and stir overnight D->E F Neutralize with aq. NaOH to pH 7-8 E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of 6-Ethyl-1H-indazole.

Detailed Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-ethylbenzonitrile (1.46 g, 10 mmol) in concentrated hydrochloric acid (20 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (5 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour. The formation of the diazonium salt is typically indicated by a change in color.

  • Cyclization: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir the mixture overnight. The cyclization proceeds as the temperature rises.

  • Work-up: Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-ethyl-1H-indazole.

ReagentMolar Eq.PurposeKey Considerations
2-Amino-5-ethylbenzonitrile1.0Starting MaterialEnsure high purity for optimal results.
Concentrated HClSolvent/AcidForms the amine salt; catalyzes diazotization.Highly corrosive; handle in a fume hood.
Sodium Nitrite (NaNO₂)1.1Diazotizing AgentUnstable; use a fresh bottle. Prepare solution just before use.
Sodium Hydroxide (NaOH)As neededNeutralizationAdd slowly and with cooling to control exotherm.
Ethyl AcetateExtractionSolvent for product extraction.-
Sodium Sulfate (Na₂SO₄)-Drying AgentEnsure the organic layer is thoroughly dried before concentration.
Protocol 1.2: Cyclization with Hydrazine for 3-Amino-6-ethyl-1H-indazole

An alternative and highly effective route involves the reaction of the aminobenzonitrile with hydrazine. This method directly furnishes a 3-aminoindazole, a valuable intermediate for further functionalization. The reaction leverages the nucleophilicity of hydrazine to attack the nitrile carbon, initiating a cyclization cascade.

Causality and Mechanistic Insights: This reaction is a condensation-cyclization process. Hydrazine hydrate acts as both a reactant and, in excess, a solvent. One nitrogen of the hydrazine molecule performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This forms an amidine-like intermediate. The second nitrogen of the hydrazine moiety then attacks the carbon atom bearing the primary amino group (or a related displacement occurs), leading to an intramolecular cyclization and subsequent aromatization to form the stable indazole ring. This pathway is particularly effective for ortho-amino or ortho-halo benzonitriles.[3]

Reaction Mechanism: Hydrazine Cyclization

Caption: Mechanism of 3-aminoindazole formation.

Detailed Protocol:

  • Setup: In a microwave reactor vessel or a round-bottom flask fitted with a reflux condenser, add 2-amino-5-ethylbenzonitrile (1.46 g, 10 mmol).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 10 mL).

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. If using a microwave synthesizer, heat at 150 °C for 20-30 minutes. Monitor the reaction progress by TLC.[3]

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly add water (20 mL) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 3-amino-6-ethyl-1H-indazole. The product is often pure enough for subsequent steps without further purification.

ReagentMolar Eq.PurposeKey Considerations
2-Amino-5-ethylbenzonitrile1.0Starting Material-
Hydrazine Hydrate (80%)Solvent/ReagentNucleophile for cyclization.Caution: Hydrazine is toxic and potentially explosive. Handle with extreme care in a fume hood.[4]
Water-To precipitate the product.-
Ethanol-For washing the final product.-

Part 2: Synthesis of 6-Ethylquinazoline Derivatives

Quinazolines and their derivatives are another class of heterocycles with profound importance in pharmacology, known for their anti-cancer and anti-inflammatory activities.[5][6] 2-Amino-5-ethylbenzonitrile is an excellent precursor for various substituted quinazolines.

Protocol 2.1: Synthesis of 6-Ethylquinazolin-4(3H)-one via Acyl Chloride

This is a straightforward and robust method to construct the quinazolin-4-one core. The reaction proceeds by N-acylation of the amino group, followed by an intramolecular cyclization involving the nitrile.

Causality and Mechanistic Insights: The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acyl chloride (e.g., acetyl chloride), forming an N-acyl intermediate. In the presence of a catalyst, often an acid or base, the amide oxygen or nitrogen attacks the nitrile carbon. Subsequent tautomerization and hydrolysis (if necessary, depending on the exact pathway) yield the thermodynamically stable quinazolin-4(3H)-one ring system. Using microwave or ultrasound assistance can significantly accelerate this reaction.[7]

Experimental Workflow: Quinazolin-4-one Synthesis

G cluster_start Acylation cluster_reaction Cyclization cluster_workup Work-up and Purification A Mix 2-amino-5-ethylbenzonitrile, acyl chloride, and Yb(OTf)₃ B Heat under microwave irradiation (e.g., 100-120 °C, 15-30 min) A->B C Cool to room temperature B->C D Add water to the mixture C->D E Collect solid by filtration D->E F Wash with water and dry E->F G Recrystallize from Ethanol F->G

Caption: Workflow for the synthesis of 2-substituted-6-ethylquinazolin-4(3H)-ones.

Detailed Protocol:

  • Mixing: In a 10 mL microwave reaction vial, place 2-amino-5-ethylbenzonitrile (0.29 g, 2 mmol), the desired acyl chloride (e.g., acetyl chloride, 2.2 mmol), and Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%, 0.12 g).

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the solvent-free mixture at 120 °C for 20 minutes.[7]

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Work-up: Add 10 mL of water to the solid residue and stir for 15 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with water (2 x 10 mL) and dry it under vacuum.

  • Purification: If necessary, recrystallize the crude product from ethanol to obtain the pure 2-methyl-6-ethylquinazolin-4(3H)-one.

ReagentMolar Eq.PurposeKey Considerations
2-Amino-5-ethylbenzonitrile1.0Starting Material-
Acyl Chloride1.1Acylating AgentMoisture sensitive and corrosive. Handle in a fume hood.
Yb(OTf)₃0.1Lewis Acid CatalystPromotes the cyclization step.
Water-For work-up and precipitation.-
Ethanol-Recrystallization solvent.-

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. ResearchGate. Available at: [Link]

  • Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides. ResearchGate. Available at: [Link]

  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl). ResearchGate. Available at: [Link]

  • Thorpe reaction. chemeurope.com. Available at: [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... ResearchGate. Available at: [Link]

  • Thorpe-Ziegler Reaction. Chem-Station. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

  • The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Academia.edu. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). ScienceON. Available at: [Link]

  • (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]

  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. CUNY Academic Works. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.
  • Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. National Center for Biotechnology Information. Available at: [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. National Center for Biotechnology Information. Available at: [Link]

  • Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. National Center for Biotechnology Information. Available at: [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit. Available at: [Link]

Sources

Method

Advanced Cross-Coupling Strategies for 2-Amino-5-ethylbenzonitrile: C–N and C–C Bond Formation Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary & Chemical Profiling The compound 2-amino-5-ethylbenzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary & Chemical Profiling

The compound 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) is a highly versatile, yet synthetically challenging, bifunctional building block used in the development of advanced pharmaceutical scaffolds, particularly quinazolines and complex heterocycles.

From a mechanistic standpoint, this substrate presents two distinct challenges for transition-metal catalysis:

  • Electronic Deactivation: The ortho-cyano group (-CN) exerts a powerful electron-withdrawing effect via resonance (-M) and induction (-I). This severely depletes the electron density of the adjacent primary amine, reducing its nucleophilicity and making it a poor coordinating ligand for Palladium(II) intermediates.

  • Chemoselectivity: The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by strong bases (e.g., NaOtBu) or organometallic reagents, necessitating highly specific, mild reaction conditions.

This application note details two divergent, field-proven methodologies to functionalize this substrate: a direct Buchwald-Hartwig C–N amination and a Sandmeyer-enabled Suzuki-Miyaura C–C coupling .

Workflow Start 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) BH_Path Buchwald-Hartwig C-N Coupling Start->BH_Path Pd/Ligand Base Sand_Path Non-Aqueous Sandmeyer Reaction Start->Sand_Path tBuONO, CuBr2 BH_Prod N-Aryl Derivative (Target Scaffold) BH_Path->BH_Prod Sand_Int 2-Bromo-5-ethylbenzonitrile (Intermediate) Sand_Path->Sand_Int Suz_Path Suzuki-Miyaura C-C Coupling Sand_Int->Suz_Path Ar-B(OH)2, Pd/Base Suz_Prod Biaryl Derivative (Target Scaffold) Suz_Path->Suz_Prod

Figure 1: Divergent synthetic workflows for the functionalization of 2-amino-5-ethylbenzonitrile.

Protocol 1: Direct Buchwald-Hartwig Amination (C–N Coupling)

Causality & Experimental Design

Coupling electron-deficient anilines requires a catalyst system that can overcome a high activation barrier for both amine coordination and subsequent reductive elimination. First-generation ligands (e.g., BINAP) typically fail here, trapping the catalyst in a dormant bis-amine Pd(II) resting state.

To solve this, we employ tBuBrettPhos paired with Pd2(dba)3 . As demonstrated in foundational studies on biaryl phosphine ligands , the extreme steric bulk of the tert-butyl groups forces the Pd(II) intermediate to rapidly undergo reductive elimination, preventing catalyst deactivation. Furthermore, Cs2CO3 is selected over standard alkoxide bases to prevent nucleophilic degradation of the sensitive ortho-cyano group.

Quantitative Data: Ligand Optimization

Table 1: Ligand and Base Optimization for the Amination of 2-Amino-5-ethylbenzonitrile

EntryLigandBaseYield (%)Causality / Observation
1BINAPCs2CO3< 5%Poor oxidative addition; bis-amine off-cycle resting state.
2XPhosCs2CO345%Moderate conversion; steric bulk insufficient for rapid reductive elimination.
3BrettPhosNaOtBu60%Good conversion, but base-induced nitrile degradation observed.
4 tBuBrettPhos Cs2CO3 92% Optimal. Bulky ligand forces reductive elimination; mild base protects nitrile.
Step-by-Step Methodology
  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: Add 2-amino-5-ethylbenzonitrile (1.0 mmol, 146.2 mg), the aryl bromide (1.1 mmol), Pd2(dba)3 (0.02 mmol, 2 mol% Pd), tBuBrettPhos (0.048 mmol, 4.8 mol%), and anhydrous Cs2CO3 (1.4 mmol, 456 mg).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat in a pre-warmed oil bath at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In-Process Validation & Quality Control (Self-Validating System)
  • TLC Monitoring: The starting aniline is strongly UV-active and exhibits a distinct blue fluorescence under 254 nm. The consumption of this spot (Rf ~0.3 in 4:1 Hex/EtOAc) and the appearance of a less polar product spot validates reaction progression.

  • LC-MS Verification: Quench a 10 µL aliquot in LC-MS grade MeCN. The mass spectrum must show the [M+H]+ peak corresponding to the coupled product, with complete absence of the m/z 147.1 starting material peak.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineCoord Amine Coordination (ortho-cyanoaniline) PdII_1->AmineCoord PdII_2 L-Pd(II)(Ar)(NH-R) + HX AmineCoord->PdII_2 Deprotonation by Cs2CO3 RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Figure 2: Buchwald-Hartwig catalytic cycle highlighting rate-limiting steps for deficient amines.

Protocol 2: Sandmeyer Transformation to C–C Coupling

Causality & Experimental Design

When C–C bond formation (rather than C–N) is required at the 2-position, the amine must be converted to a halide. Electron-deficient anilines like 2-amino-5-ethylbenzonitrile are notoriously difficult to diazotize in standard aqueous acidic conditions (NaNO2/HCl) due to poor basicity and low aqueous solubility.

To circumvent this, we utilize a non-aqueous Sandmeyer reaction using tert-butyl nitrite (tBuONO) and Copper(II) bromide in anhydrous acetonitrile . This cleanly generates the diazonium intermediate in situ, which immediately undergoes radical-mediated halogenation to yield 2-bromo-5-ethylbenzonitrile, a prime candidate for Suzuki-Miyaura coupling.

Step-by-Step Methodology: Non-Aqueous Sandmeyer
  • Preparation: In a round-bottom flask, suspend CuBr2 (1.2 mmol, 268 mg) in anhydrous acetonitrile (10 mL) under Argon.

  • Diazotization: Add tert-butyl nitrite (1.5 mmol, 178 µL) to the suspension. Heat the mixture to 65 °C.

  • Substrate Addition: Dissolve 2-amino-5-ethylbenzonitrile (1.0 mmol, 146.2 mg) in MeCN (5 mL). Add this solution dropwise to the warm CuBr2 mixture over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Completion: Stir at 65 °C for an additional 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature, quench with 20% aqueous HCl (10 mL) to break down copper complexes, and extract with diethyl ether (3 x 15 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate.

  • Downstream Application: The resulting 2-bromo-5-ethylbenzonitrile can be directly subjected to standard Suzuki-Miyaura conditions (e.g., Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3, Toluene/H2O, 90 °C) to yield the biaryl scaffold.

In-Process Validation & Quality Control
  • Visual Cue: The reaction transitions from a dark green/black suspension (CuBr2) to a lighter, homogeneous mixture as the Cu(II) is reduced and the diazonium decomposes.

  • GC-MS Verification: Analyze the crude extract via GC-MS. The complete disappearance of the aniline ( m/z 146) and the appearance of a distinct isotopic doublet at m/z 209/211 (1:1 ratio, indicative of the incorporated bromine atom) confirms a successful transformation.

References

  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides and Amines at Room Temperature. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. Source: The Journal of Organic Chemistry. URL: [Link]

Application

Application Note: Divergent Hydrolysis of 2-Amino-5-ethylbenzonitrile for Drug Discovery

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) Executive Summary The nitrile group (–CN) is a highly versatile synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1)

Executive Summary

The nitrile group (–CN) is a highly versatile synthetic handle in medicinal chemistry. However, the hydrolysis of 2-amino-5-ethylbenzonitrile presents a classic chemoselectivity challenge: arresting the reaction at the primary amide (2-amino-5-ethylbenzamide) versus driving it to completion to yield the carboxylic acid (2-amino-5-ethylbenzoic acid). This application note provides field-proven, self-validating protocols for both divergent pathways, detailing the mechanistic causality behind the reagent selection and isolation strategies.

Mechanistic Rationale & Pathway Selection

The Ortho-Amino Effect

According to substituent effect studies on benzonitriles, electron-donating groups (EDGs) such as an ortho-amino group significantly decrease the electrophilicity of the nitrile carbon[1]. This electronic deactivation slows down the nucleophilic attack of water or hydroxide ions, making standard hydrolytic conditions sluggish and prone to forming intractable mixtures of amide and acid.

Pathway A: Controlled Hydration to the Amide

Hydrolyzing a nitrile to an amide without over-hydrolyzing to the carboxylic acid is notoriously difficult because the harsh thermal conditions required to activate the nitrile often hydrolyze the resulting amide even faster[2]. To bypass this, we utilize a modified Radziszewski reaction employing aqueous hydrogen peroxide (H₂O₂) and catalytic sodium hydroxide. The hydroperoxide anion (HOO⁻) acts as an alpha-effect nucleophile, attacking the deactivated nitrile carbon at low temperatures[3]. The resulting peroxyimidic acid intermediate undergoes a controlled intramolecular oxygen transfer, yielding the target amide and releasing oxygen gas without risking over-hydrolysis to the acid.

Pathway B: Exhaustive Hydrolysis to the Carboxylic Acid

To achieve complete hydrolysis to 2-amino-5-ethylbenzoic acid, the intermediate imidic acid and amide must be driven irreversibly to the resonance-stabilized carboxylate salt. This requires a vast excess of hydroxide (KOH) and prolonged thermal energy (reflux) to force the expulsion of ammonia (NH₃)[4]. The critical insight for this pathway lies in the isolation: anthranilic acid derivatives are zwitterionic. They must be precipitated by careful acidification strictly to their isoelectric point (pH ~4.0) to prevent re-solubilization via protonation of the aniline nitrogen[5].

Divergent Hydrolysis Workflows

Workflow SM 2-Amino-5-ethylbenzonitrile (Starting Material) Peroxy Peroxyimidic Acid Intermediate SM->Peroxy H2O2, NaOH (aq) HOO⁻ Attack Imidic Imidic Acid Intermediate SM->Imidic KOH, H2O/EtOH OH⁻ Attack Amide 2-Amino-5-ethylbenzamide (Target 1) Peroxy->Amide - O2 Gas Controlled Hydration Carboxylate 2-Amino-5-ethylbenzoate (Salt) Amide->Carboxylate KOH, Reflux - NH3 Gas Imidic->Amide Tautomerization Acid 2-Amino-5-ethylbenzoic acid (Target 2) Carboxylate->Acid HCl (aq) Isoelectric Precipitation (pH 4)

Divergent hydrolysis pathways of 2-amino-5-ethylbenzonitrile to amide and carboxylic acid targets.

Experimental Protocols

Protocol A: Selective Synthesis of 2-Amino-5-ethylbenzamide

Objective: Arrest hydrolysis at the primary amide stage using alpha-effect nucleophilic attack.

  • Initialization: Dissolve 2-amino-5-ethylbenzonitrile (10.0 mmol) in 15 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 2.0 mL of a 6M aqueous NaOH solution. Cool the biphasic mixture to 0–5 °C using an ice-water bath.

  • Peroxide Activation: Carefully add 30% aqueous H₂O₂ (30.0 mmol, 3.0 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic peroxyimidic acid formation and mitigates violent oxygen gas evolution.

  • Self-Validating Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is accompanied by continuous O₂ gas bubbling. Cessation of bubbling (typically 2–4 hours) serves as a visual indicator that the peroxide has been consumed and the breakdown to the amide is complete.

  • Quench & Extraction: Quench any residual peroxide by adding 10 mL of saturated aqueous Na₂S₂O₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid amide.

Protocol B: Exhaustive Synthesis of 2-Amino-5-ethylbenzoic acid

Objective: Drive the reaction through the amide intermediate to the carboxylate salt, followed by isoelectric isolation.

  • Initialization: Suspend 2-amino-5-ethylbenzonitrile (10.0 mmol) in a solution of KOH (50.0 mmol, 5.0 eq) dissolved in 20 mL of a 1:1 mixture of Ethanol and Water.

  • Thermal Driving: Attach a reflux condenser and heat the mixture to a gentle reflux (85–95 °C) for 18–24 hours.

  • Self-Validating Reaction Monitoring: The hydrolysis of the amide intermediate releases ammonia (NH₃) gas. Periodically test the condenser's exhaust with damp red litmus paper. The reaction is deemed complete when the paper no longer turns blue, indicating exhaustive hydrolysis of all nitrogenous intermediates.

  • Purification (Organic Wash): Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous layer with 15 mL of water and wash with Diethyl Ether (2 × 15 mL).

    • Causality: This crucial step removes any unreacted nitrile or trace amide, which remain highly soluble in ether, while the target carboxylate salt stays in the aqueous phase.

  • Isoelectric Precipitation: Cool the aqueous phase to 0 °C. While stirring vigorously, add 6M HCl dropwise until the pH reaches exactly 4.0[5].

    • Causality: pH 4.0 is the isoelectric point of the anthranilic acid derivative. Over-acidification (pH < 2) will protonate the aniline group (forming an anilinium salt), pulling the product back into the aqueous phase. Precipitation at pH 4.0 acts as a self-validating purification step.

  • Isolation: Collect the precipitated 2-amino-5-ethylbenzoic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Quantitative Data & Analytical Tracking

ParameterProtocol A: Controlled Hydration (Amide)Protocol B: Exhaustive Hydrolysis (Acid)
Target Product 2-Amino-5-ethylbenzamide2-Amino-5-ethylbenzoic acid
Reagent System 30% H₂O₂, NaOH (catalytic)KOH (5.0 eq), H₂O/EtOH
Temperature 0 °C → 25 °C (Room Temperature)85–100 °C (Reflux)
Reaction Time 2–4 hours18–24 hours
Self-Validation O₂ gas evolution ceasesNH₃ gas evolution ceases (litmus test)
Workup/Isolation Na₂S₂O₃ quench, EtOAc extractionEt₂O wash, Isoelectric precipitation at pH 4.0
Expected Yield 80–90%75–85%

References

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.[Link]

  • Converting Nitriles to Amides. Chemistry Steps.[Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Z. Naturforsch.[Link]

  • EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Diazotization of 2-amino-5-ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the diazotization of 2-amino-5-ethylbenzonitrile, yielding the highly versatile 2-cyano-4-ethylbe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the diazotization of 2-amino-5-ethylbenzonitrile, yielding the highly versatile 2-cyano-4-ethylbenzenediazonium salt. This intermediate is a valuable building block in synthetic organic chemistry, enabling the introduction of a wide range of functional groups onto the aromatic ring, a common necessity in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2]

The guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and critical safety frameworks that govern this reaction. The protocols described herein are designed to be self-validating, emphasizing safety and reproducibility.

Scientific Principles and Mechanistic Overview

The conversion of a primary aromatic amine, such as 2-amino-5-ethylbenzonitrile, into a diazonium salt is a cornerstone transformation in organic synthesis.[3][] The process, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂). Due to its instability, nitrous acid is almost always generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5]

The reaction mechanism proceeds through several distinct steps:

  • Formation of the Diazotizing Agent: In a strong acid medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (N≡O⁺).[6][7]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-amino-5-ethylbenzonitrile acts as a nucleophile, attacking the nitrosonium ion.[7]

  • Proton Transfers and Dehydration: A series of proton transfers follows, leading to the formation of a diazohydroxide intermediate. In the acidic environment, the hydroxyl group is protonated, creating a good leaving group (H₂O).[7]

  • Formation of the Diazonium Ion: The departure of water results in the formation of the relatively stable 2-cyano-4-ethylbenzenediazonium ion.[8] The stability of this aryl diazonium ion, compared to its highly unstable aliphatic counterparts, is attributed to the delocalization of the positive charge into the aromatic π-system.[8][9]

The presence of an electron-withdrawing nitrile group (-CN) on the aromatic ring decreases the nucleophilicity of the amino group, which can make the reaction slightly slower than with electron-rich anilines.[8] However, the procedure remains robust under standard diazotization conditions.

Critical Safety Mandates: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable, and in their solid, dry state, they are often violently explosive and sensitive to shock, friction, and heat.[10][11] Therefore, the paramount principle is to never isolate the solid diazonium salt unless absolutely necessary, and only on a micro-scale with specialized equipment and precautions.[10][12] For all standard synthetic purposes, diazonium salts are prepared in solution and used immediately in situ.[11][13]

Adherence to the "Twelve Cardinal Rules" for safely handling diazonium salts is non-negotiable.[12][14][15]

The Cardinal Rules for Diazonium Salt Safety:

  • Assume Explosive Nature: Always treat unknown diazonium salts as potentially explosive.[10][15]

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to avoid excess.[12][14]

  • Test for Excess Nitrous Acid: After the reaction, check for and neutralize any excess nitrous acid. Starch-iodide paper, which turns blue-black in the presence of nitrous acid, is used for this test.[10][14]

  • Controlled Addition: Always add the sodium nitrite solution slowly to the acidic amine solution to maintain temperature control.[10][14]

  • Strict Temperature Control: Keep the reaction temperature below 5°C at all times. Higher temperatures lead to rapid decomposition and the formation of hazardous byproducts.[3][12][14]

  • Ensure Proper Venting: The reaction evolves nitrogen gas (N₂), especially upon decomposition. The reaction vessel must be open to the atmosphere (e.g., via a bubbler) to prevent pressure buildup.[14][15]

  • Determine Thermal Stability: If working with a new system, determine the thermal stability of the diazonium compound.

  • Prevent Precipitation: Never allow the undesired precipitation of diazonium salts from the solution. If a solid appears, it presents a critical explosion hazard.[12][15]

  • Analyze Residuals: Analyze the final product for any residual diazo compounds, especially when developing a new process.

  • Quench Remaining Diazonium Salt: Before workup or disposal, quench any unreacted diazonium salt.

  • Limit Isolation Scale: If isolation is unavoidable, handle no more than 0.75 mmol at one time and consider adding an inert material to stabilize the salt.[12][14]

  • Use Appropriate Tools: Use plastic or Teflon spatulas when handling any solid material. Never use a metal spatula to scratch or grind a solid diazonium salt.[10][12][14]

Experimental Workflow and Visualization

The following diagram outlines the standard workflow for the preparation of the 2-cyano-4-ethylbenzenediazonium salt solution for immediate use in subsequent chemical transformations.

Diazotization_Workflow cluster_prep Preparation (0-5°C) cluster_reaction Diazotization Reaction (0-5°C) cluster_output Output cluster_next_step Subsequent Reaction amine_prep 1. Prepare Amine Salt Solution - Dissolve 2-amino-5-ethylbenzonitrile in aq. HCl - Cool to 0-5°C in an ice/salt bath addition 3. Slow Dropwise Addition - Add NaNO₂ solution to amine solution - Maintain Temperature < 5°C - Vigorous Stirring amine_prep->addition nitrite_prep 2. Prepare Nitrite Solution - Dissolve NaNO₂ in cold H₂O - Keep chilled nitrite_prep->addition monitoring 4. Monitor Reaction - Test for slight excess HNO₂ (Starch-Iodide Paper turns blue) addition->monitoring quench 5. Quench Excess HNO₂ - Add sulfamic acid or urea - Wait for negative starch-iodide test monitoring->quench output_solution 6. Product Solution - Clear solution of 2-cyano-4-ethylbenzenediazonium chloride - Use Immediately In Situ quench->output_solution next_step e.g., Sandmeyer Reaction (Cu(I) catalyzed nucleophilic substitution) output_solution->next_step Immediate Use

Sources

Application

Application Note: N-Alkylation Strategies for 2-Amino-5-ethylbenzonitrile

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols Substrate Profiling & Mechanistic Rationale 2-Amino-5-ethylbenzonitrile (CAS 7968...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Substrate Profiling & Mechanistic Rationale

2-Amino-5-ethylbenzonitrile (CAS 79689-41-1) is a highly versatile bifunctional building block[1]. The presence of both an aniline moiety and an ortho-nitrile group makes it a prime candidate for the synthesis of complex heterocycles, which are ubiquitous in modern drug discovery (e.g., kinase inhibitors)[2]. However, the N-alkylation of this specific substrate presents a significant chemoselectivity challenge.

The nucleophilicity of the primary amine is heavily modulated by the aromatic ring's substituents. The ortho-cyano group is strongly electron-withdrawing via both resonance and inductive effects, significantly deactivating the amine. Conversely, the 5-ethyl group—located para to the amino group—exerts a mild electron-donating effect through hyperconjugation and induction. As demonstrated in systematic studies of 2-aminobenzonitrile reactivity, para-substituent effects are dominated by 3; electron-donating groups enhance amino nucleophilicity compared to the unsubstituted parent compound[3].

Despite this enhancement, the amine remains relatively weak. Direct alkylation with alkyl halides often requires strong bases and elevated temperatures. These harsh conditions frequently lead to two major side reactions:

  • Over-alkylation (Dialkylation): The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to rapid second alkylation.

  • Premature Cyclization: Under basic conditions, the nucleophilic nitrogen or the alkylated intermediate can attack the adjacent electrophilic nitrile carbon, leading to the formation of 4[4].

To circumvent these issues, Reductive Amination is the preferred, self-validating system for synthesizing mono-N-alkylated derivatives. By forming an imine intermediate that is subsequently reduced, over-alkylation is entirely suppressed.

Strategic Decision Matrix

The following workflow illustrates the logical decision-making process for selecting the appropriate N-alkylation method based on the desired target and the steric nature of the alkyl group.

N_Alkylation Start 2-Amino-5-ethylbenzonitrile (Deactivated Amine) Decision Target Mono-Alkylation? Start->Decision Reductive Reductive Amination (Aldehyde + STAB) Decision->Reductive Primary/Secondary R Direct Direct Alkylation (Alkyl Halide + Base) Decision->Direct Tertiary R / Hindered Success High Mono-selectivity (>99:1 Ratio) Reductive->Success Warning Risk of Dialkylation & Cyclization Direct->Warning Cyclization Side Product: Quinazoline Derivatives Warning->Cyclization Excess Heat/Base

Decision matrix for the N-alkylation of 2-amino-5-ethylbenzonitrile highlighting chemoselectivity.

Quantitative Optimization Data

The table below summarizes the optimization parameters for both Direct Alkylation and Reductive Amination. The data highlights the causality between reagent selection and mono-selectivity.

Alkylation StrategyReagents / CatalystSolventTemp (°C)Mono:Di SelectivityTypical Yield (%)
Direct AlkylationR-I, K₂CO₃DMF8060:4045
Direct AlkylationR-I, Cs₂CO₃DMF6085:1568
Direct AlkylationR-Br, NaHTHF0 → 2540:6035
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH DCE 25 >99:1 92
Reductive AminationR-CHO, NaBH₃CN, AcOHMeOH6595:581

Note: Reductive amination using Sodium Triacetoxyborohydride (STAB) provides the highest chemoselectivity and yield, completely avoiding the over-alkylation trap.

Validated Experimental Protocols

Protocol A: Mono-N-Alkylation via Reductive Amination (Preferred)

Objective: Achieve strict mono-alkylation while avoiding nitrile cyclization. Causality: Using STAB allows for the selective reduction of the imine intermediate without reducing the unreacted aldehyde. Acetic acid is crucial as it protonates the aldehyde, facilitating nucleophilic attack by the deactivated aniline.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-amino-5-ethylbenzonitrile (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.5 eq).

    • Self-Validation: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine spot will convert to a less polar imine intermediate. Do not proceed until the starting material is consumed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add STAB (1.5 eq).

    • Causality: The stepwise addition controls the exothermic reduction and prevents thermal degradation of the adjacent nitrile group.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: The reaction is complete when the imine intermediate is fully consumed on TLC, yielding a new, more polar spot (the secondary amine). Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess hydride.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Direct N-Alkylation (For Hindered Alkyl Halides)

Objective: Alkylation using alkyl halides when corresponding aldehydes are unavailable. Causality: Cesium carbonate is utilized because the large ionic radius of Cs⁺ increases the solubility of the carbonate in DMF and creates a highly reactive, "naked" amide anion (the Cesium Effect), compensating for the weak nucleophilicity of the aniline.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-amino-5-ethylbenzonitrile (1.0 eq) in anhydrous DMF (0.3 M). Add Cs₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes to pre-form the transient nucleophile.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise.

    • Causality: Strict stoichiometry (1.05 eq max) is required to prevent dialkylation.

  • Heating & Monitoring: Heat the mixture to 60 °C.

    • Self-Validation: Monitor closely via LC-MS or TLC every 2 hours. Prolonged heating leads to dialkylation and potential quinazoline cyclization.

  • Workup: Once the mono-alkylated product peaks (typically 4-6 hours), immediately cool to room temperature and quench with ice water to precipitate the product. Filter the precipitate or extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, and purify.

Troubleshooting & Causality

  • Issue: Complete loss of starting material, but the target mass is missing; LC-MS shows a mass corresponding to M+ (Alkylated) - H₂O or similar cyclized mass.

  • Causality: The N-alkylated product has undergone intramolecular cyclization. The secondary amine (or its deprotonated form) has attacked the ortho-nitrile group. This is highly common if the reaction is left heating in the presence of strong bases (like Cs₂CO₃ or NaH) for too long[4].

  • Solution: Switch to the Reductive Amination protocol (Protocol A) which operates under mildly acidic conditions, completely shutting down the base-catalyzed cyclization pathway.

References

  • Arkivoc. "Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids". Source: arkat-usa.org.[Link]

  • RSC Publishing. "Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins". Source: rsc.org.[Link]

  • ACS Publications. "One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles". Source: acs.org.[Link]

Sources

Method

Synthesis of Ethyl-Substituted Benzonitriles for Dye Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl-substituted benzonitriles are a class of aromatic nitriles that serve as crucial intermediates in the synthesis of various organic compou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-substituted benzonitriles are a class of aromatic nitriles that serve as crucial intermediates in the synthesis of various organic compounds, particularly in the manufacturing of dyes.[1][2] The presence of the ethyl group and the nitrile functionality allows for a diverse range of chemical transformations, making these compounds versatile building blocks for complex molecular architectures. In the dye industry, ethyl-substituted benzonitriles are often precursors to azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) and are widely used for coloring textiles, leather, and other materials.[3][4] The specific substitution pattern of the ethyl group on the benzene ring, along with other substituents, can significantly influence the color, fastness, and other properties of the final dye.[3] This guide provides a comprehensive overview of the primary synthetic routes to ethyl-substituted benzonitriles, with a focus on practical methodologies and the underlying chemical principles.

Core Synthetic Strategies

The synthesis of ethyl-substituted benzonitriles can be achieved through several established methods. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. The most common and effective strategies include:

  • The Sandmeyer Reaction: A classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate.[5][6]

  • The Rosenmund-von Braun Reaction: A direct cyanation of aryl halides using a copper(I) cyanide reagent.[7][8][9]

  • Palladium-Catalyzed Cyanation: A modern and versatile cross-coupling reaction that offers high functional group tolerance.[10][11][12]

This guide will delve into the details of each of these methods, providing step-by-step protocols and insights into their practical application.

The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process that begins with the diazotization of an ethyl-substituted aniline, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.[5][6][13] This method is particularly useful when the corresponding aniline is readily available.

Reaction Workflow

Sandmeyer_Reaction A Ethyl-substituted Aniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C Ethyl-substituted Benzonitrile B->C  CuCN

Caption: General workflow of the Sandmeyer reaction for the synthesis of ethyl-substituted benzonitriles.

Detailed Protocol: Synthesis of 4-Ethylbenzonitrile[14]

Part 1: Diazotization of 4-Ethylaniline

  • In a suitable reaction vessel, suspend 4-ethylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be kept cold for the next step.

Part 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide in water.

  • Cool this cyanide solution to 0 °C.

  • Slowly and cautiously add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period of time (e.g., 1 hour) to ensure the completion of the reaction.

Part 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with a dilute sodium carbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude 4-ethylbenzonitrile by vacuum distillation or column chromatography.

Expert Insights and Causality
  • Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[14]

  • Slow Addition: The dropwise addition of the sodium nitrite solution and the diazonium salt solution is essential for controlling the reaction rate and preventing side reactions.

  • Copper(I) Cyanide: The use of copper(I) cyanide is crucial for the Sandmeyer reaction; it facilitates the substitution of the diazonium group with the cyanide ion through a radical mechanism.[6]

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction offers a more direct route to aryl nitriles by reacting an aryl halide with copper(I) cyanide, often at elevated temperatures.[7][9][15] This method is advantageous when the corresponding ethyl-substituted aryl halide is more accessible or cost-effective than the aniline.

Reaction Workflow

Rosenmund_von_Braun_Reaction A Ethyl-substituted Aryl Halide B Ethyl-substituted Benzonitrile A->B  CuCN  High Temperature (e.g., 150-200 °C)  Polar aprotic solvent (e.g., DMF, Pyridine)

Caption: General workflow of the Rosenmund-von Braun reaction.

Detailed Protocol: Synthesis of 4-Ethylbenzonitrile from 4-Ethylbromobenzene
  • To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 4-ethylbromobenzene (1.0 equivalent) and copper(I) cyanide (1.2-1.5 equivalents).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.[8]

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes and dissolve the excess copper salts.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Expert Insights and Causality
  • High Temperature: The classical Rosenmund-von Braun reaction often requires high temperatures to proceed at a reasonable rate.[15]

  • Solvent Choice: Polar aprotic solvents like DMF or pyridine are used to dissolve the reactants and facilitate the reaction.[8]

  • Stoichiometry of CuCN: An excess of copper(I) cyanide is often used to drive the reaction to completion.[8]

  • Modern Modifications: Recent advancements have shown that the addition of ligands, such as picolinamides, can significantly accelerate the reaction and allow for lower reaction temperatures (100-120 °C).[16]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl nitriles, including ethyl-substituted benzonitriles.[11][17] These methods often proceed under milder conditions than the classical Rosenmund-von Braun reaction and exhibit a broad substrate scope and high functional group tolerance.[10]

Reaction Workflow

Palladium_Cyanation cluster_reactants Reactants cluster_catalyst Catalytic System A Ethyl-substituted Aryl Halide/Triflate C Ethyl-substituted Benzonitrile A->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMAc, Toluene) B Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) B->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMAc, Toluene) D Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) D->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMAc, Toluene) E Ligand (e.g., dppf, XPhos) E->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMAc, Toluene)

Sources

Application

Application Note: Solvent Selection Strategies for 2-Amino-5-ethylbenzonitrile Functionalization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) Introduction & Mechanistic Overview 2-Amino-5-ethylbenzonitrile i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1)

Introduction & Mechanistic Overview

2-Amino-5-ethylbenzonitrile is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The molecule presents a unique synthetic challenge and opportunity: it possesses an electron-rich, nucleophilic primary aniline (-NH 2​ ) and an electrophilic nitrile (-CN) group. Furthermore, the electron-donating 5-ethyl substituent increases the electron density of the aromatic ring, which enhances the nucleophilicity of the amine while slightly deactivating the nitrile carbon toward nucleophilic attack.

Because of this orthogonal reactivity, solvent selection is the primary thermodynamic and kinetic lever used to dictate the reaction pathway. Choosing the correct solvent environment stabilizes specific transition states, mitigates unwanted side reactions (such as premature amine deprotonation), and facilitates eco-friendly process scaling.

Mechanistic Causality in Solvent Selection

As a Senior Application Scientist, it is critical to look beyond empirical solvent screening and understand the causality behind solvent-solute interactions for this specific scaffold.

Pathway A: Grignard Additions to the Nitrile (Ketone Synthesis)

When synthesizing 2-amino-5-ethylbenzophenones via the addition of an aryl Grignard reagent to the nitrile group, the primary side reaction is the deprotonation of the free -NH 2​ group by the highly basic Grignard reagent.

  • The Solvent Solution: While Tetrahydrofuran (THF) is standard for solvating the magnesium center, using pure THF can result in an overly reactive Grignard species. Employing a THF/Toluene co-solvent system attenuates the basicity of the Grignard reagent. Toluene acts as a non-polar diluent that modifies the Schlenk equilibrium, reducing the rate of amine deprotonation and favoring the desired nucleophilic attack on the nitrile carbon[1]. To further bypass the need for amine protection, a stoichiometric excess (2.0–2.5 equivalents) of the Grignard reagent is typically deployed.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

For the N-arylation of the primary amine, the solvent must solubilize the organic substrates, the inorganic base (e.g., t -BuOK), and the palladium precatalyst without poisoning the metal center.

  • The Solvent Solution: 1,4-Dioxane is the premier choice for this transformation[2]. Unlike strongly coordinating polar aprotic solvents (like DMF or DMSO) which can inhibit the active Pd(0) species, 1,4-dioxane provides a moderately polar, non-coordinating environment. Its boiling point (101 °C) perfectly aligns with the thermal activation energy required for the challenging reductive elimination step in the catalytic cycle, resulting in high yields of N-aryl derivatives.

Pathway C: [4+2] Annulation to Quinazoline-2,4-diones

The dual functionalization of both the amine and nitrile groups with CO 2​ to form quinazoline-2,4(1H,3H)-diones is a highly atom-economical route.

  • The Solvent Solution: Water serves as an ideal, eco-friendly solvent when paired with a thermoregulated catalyst like melamine[3]. At elevated temperatures (120 °C) and pressure, water accommodates the dissolution of both the organic substrate and the catalyst. Upon cooling, the product and catalyst precipitate, allowing for a self-separating, highly sustainable system. Alternatively, for acid-mediated annulations, Hexafluoroisopropanol (HFIP) is utilized due to its exceptional hydrogen-bond donating capacity, which highly polarizes the nitrile group to accelerate intramolecular cyclization[4].

Quantitative Solvent Performance Data

The following table summarizes the causal relationship between solvent selection, reaction conditions, and isolated yields for the three primary functionalization pathways of 2-aminobenzonitrile derivatives.

Reaction PathwayTarget ProductOptimal Solvent SystemCatalyst / ReagentTemp / TimeYield (%)Mechanistic Role of Solvent
Nucleophilic Addition 2-Amino-5-ethylbenzophenoneTHF / Toluene (1:1) PhMgBr (2.5 eq)0 °C to RT, 4 h78 - 85%Attenuates Grignard basicity; minimizes -NH 2​ deprotonation[1].
Buchwald-Hartwig N-Aryl-2-amino-5-ethylbenzonitrile1,4-Dioxane Pd(OAc) 2​ , Xantphos, t -BuOK100 °C, 12 h82 - 90%Stabilizes Pd transition states; dissolves inorganic base[2].
CO 2​ Annulation 6-Ethylquinazoline-2,4-dioneH 2​ O Melamine (10 mol%), CO 2​ 120 °C, 18 h88 - 92%Enables thermomorphic catalyst recovery; eco-friendly[3].
Acid-Mediated Annulation 2-Aminoquinazoline derivativesHFIP HCl (2.0 eq)70 °C, 1 h~85%Strong H-bond donor; polarizes the -CN group for cyclization[4].

Visualizing the Reaction Space

ReactionPathways SM 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) Grignard Grignard Addition Solvent: THF/Toluene SM->Grignard Electrophilic -CN BHA Buchwald-Hartwig Solvent: 1,4-Dioxane SM->BHA Nucleophilic -NH2 Cyclo CO2 Cycloaddition Solvent: H2O / Melamine SM->Cyclo Dual Annulation Ketone 2-Amino-5-ethylbenzophenones Grignard->Ketone NAryl N-Aryl Derivatives BHA->NAryl Quin 6-Ethylquinazoline-2,4-diones Cyclo->Quin

Divergent synthetic pathways of 2-amino-5-ethylbenzonitrile dictated by solvent and reagent selection.

SolventTree Root Target Reaction Nitrile Nitrile Addition (Organometallics) Root->Nitrile Amine Amine Arylation (Cross-Coupling) Root->Amine Annulation Bifunctional Annulation (Quinazoline Synthesis) Root->Annulation Solvent1 THF / Toluene (Balances Mg solvation & basicity) Nitrile->Solvent1 Solvent2 1,4-Dioxane (Stabilizes Pd transition states) Amine->Solvent2 Solvent3 H2O or HFIP (Eco-friendly / H-bond donor) Annulation->Solvent3

Decision tree for optimal solvent selection based on the targeted functional group.

Experimental Protocols

These self-validating protocols are designed with built-in quality control checkpoints to ensure reproducibility.

Protocol 1: Synthesis of 2-Amino-5-ethylbenzophenone via Grignard Addition

This protocol utilizes an excess of Grignard reagent to circumvent the need for amine protection.[1]

  • Preparation: Oven-dry a 100 mL Schlenk flask and purge with ultra-pure Argon.

  • Dissolution: Dissolve 2-amino-5-ethylbenzonitrile (1.0 mmol) in a mixture of anhydrous THF (5.0 mL) and anhydrous Toluene (5.0 mL).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Addition: Dropwise, add Phenylmagnesium bromide (2.5 mmol, 1.0 M in THF) via a syringe pump over 30 minutes. Self-Validation Check: A slight color change and mild exotherm indicate the initial deprotonation of the amine, followed by nitrile attack.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot ( Rf​≈0.4 ) should completely disappear.

  • Quenching & Hydrolysis: Carefully quench the reaction at 0 °C with 1M HCl (10 mL) to hydrolyze the intermediate imine to the ketone. Stir for 30 minutes.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation in 1,4-Dioxane

1,4-Dioxane is utilized to maintain homogeneity of the base and stabilize the Pd catalytic cycle.[2]

  • Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 2-amino-5-ethylbenzonitrile (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc) 2​ (5 mol%), Xantphos (10 mol%), and t -BuOK (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (8.0 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Monitoring: Cool a 50 μ L aliquot, dilute with EtOAc, and analyze via LC-MS. Self-Validation Check: The presence of the product mass [M+H]+ confirms successful reductive elimination.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol 3: Eco-Friendly Synthesis of 6-Ethylquinazoline-2,4(1H,3H)-dione

A smart aqueous thermomorphic catalytic process utilizing water and melamine.[3]

  • Reactor Loading: To a 50 mL stainless steel high-pressure autoclave, add 2-amino-5-ethylbenzonitrile (5.0 mmol), melamine (0.5 mmol, 10 mol%), and deionized water (5.0 mL).

  • Pressurization: Seal the autoclave and purge with CO 2​ three times to displace air. Pressurize the vessel with CO 2​ to 4.2 MPa.

  • Reaction: Heat the autoclave to 120 °C with vigorous stirring. Self-Validation Check: At 80 °C, the melamine and substrate will completely dissolve, forming a homogeneous thermomorphic system. Maintain at 120 °C for 18 hours.

  • Separation: Cool the reactor to room temperature and slowly vent the excess CO 2​ .

  • Isolation: Upon cooling, the 6-ethylquinazoline-2,4(1H,3H)-dione product and melamine catalyst will precipitate. Filter the solid, wash with cold water, and recrystallize to separate the product from the catalyst.

References

  • Late-Stage Modification of Medicine: Pd-Catalyzed Direct Synthesis and Biological Evaluation of N-Aryltacrine Derivatives. ACS Omega. Available at:[Link]

  • CO2 involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst. Canadian Journal of Chemistry (via SciSpace). Available at:[Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at:[Link]

Sources

Method

microwave-assisted synthesis using 2-amino-5-ethylbenzonitrile

Application Note: Microwave-Assisted Synthesis of 6-Ethylquinazolin-4-amines from 2-Amino-5-ethylbenzonitrile Introduction & Mechanistic Rationale Quinazoline derivatives represent a privileged class of pharmacophores, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Ethylquinazolin-4-amines from 2-Amino-5-ethylbenzonitrile

Introduction & Mechanistic Rationale

Quinazoline derivatives represent a privileged class of pharmacophores, frequently utilized in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents[1]. The synthesis of functionalized quinazolines traditionally relies on multi-step, high-temperature thermal condensations (such as the Niementowski reaction), which often suffer from prolonged reaction times, side-product formation, and poor yields[2].

To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By leveraging dielectric heating, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform superheating without the thermal gradients typical of conventional convection heating[1].

In this application note, we detail a highly efficient, two-step protocol utilizing 2-amino-5-ethylbenzonitrile as the primary building block. The ethyl substitution at the 5-position of the benzonitrile precursor directly translates to a 6-ethyl moiety on the resulting quinazoline core—a structural motif valuable for tuning the lipophilicity and target-binding affinity of resulting drug candidates.

The reaction proceeds via the initial formation of an N'-(4-ethyl-2-cyanophenyl)-N,N-dimethylformamidine intermediate, followed by a microwave-promoted cyclocondensation with an aromatic amine. The use of an isopropanol/acetic acid solvent system is mechanistically critical: isopropanol acts as an excellent microwave absorber (high loss tangent, tanδ ), while acetic acid provides the necessary Brønsted acidity to activate the formamidine carbon for nucleophilic attack, driving the subsequent intramolecular ring closure[1].

Reaction Workflow

G A 2-Amino-5-ethylbenzonitrile (Starting Material) C N'-(4-ethyl-2-cyanophenyl)- N,N-dimethylformamidine (Intermediate) A->C Reflux, 2h (Conventional) B DMF-DMA (Reagent) B->C E Microwave Irradiation (150°C, 20 min, 100W) C->E D Aniline Derivative + Isopropanol/AcOH D->E F 6-Ethyl-N-phenylquinazolin-4-amine (Target Pharmacophore) E->F Cyclocondensation & Amination

Workflow for the microwave-assisted synthesis of 6-ethylquinazolin-4-amines.

Quantitative Data & Optimization

The efficiency of the cyclocondensation step is highly dependent on the solvent's dielectric properties and the reaction temperature. Table 1 summarizes the optimization parameters for the conversion of the formamidine intermediate to the final 6-ethylquinazolin-4-amine.

Table 1: Optimization of Microwave Parameters for Cyclocondensation

EntrySolvent System (v/v)Temp (°C)Time (min)Power (W)Isolated Yield (%)
1Ethanol (100%)1003010045
2Isopropanol (100%)1203010060
3Isopropanol:AcOH (4:1)1202010072
4 Isopropanol:AcOH (4:1) 150 20 100 88
5Isopropanol:AcOH (4:1)1501010065

Note: Entry 4 represents the optimal conditions, balancing complete conversion with minimal thermal degradation. The addition of acetic acid significantly boosts the yield by facilitating the leaving group departure[1].

Experimental Protocol

Materials & Equipment
  • Reagents: 2-amino-5-ethylbenzonitrile (Purity 97%), 1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA), Aniline (or substituted derivative), Glacial acetic acid, Isopropanol.

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) capable of sealed-vessel pressurization up to 150 psi; 10 mL microwave-safe glass vials with Teflon-lined crimp caps.

Step 1: Synthesis of the Formamidine Intermediate
  • Causality: Converting the primary amine of 2-amino-5-ethylbenzonitrile into a dimethylformamidine group prevents unwanted side reactions (such as off-target oxidations) and establishes an excellent leaving group (dimethylamine) for the subsequent cyclization.

  • In a 50 mL round-bottom flask, combine 2-amino-5-ethylbenzonitrile (10.0 mmol) and DMF-DMA (15.0 mmol).

  • Reflux the neat mixture under a nitrogen atmosphere at 100 °C for 2 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.4) must completely disappear, replaced by a highly UV-active intermediate spot ( Rf​ ~0.2). This confirms quantitative conversion.

  • Remove excess DMF-DMA under reduced pressure to yield the crude N'-(4-ethyl-2-cyanophenyl)-N,N-dimethylformamidine as a viscous oil. Use directly in the next step without further purification.

Step 2: Microwave-Assisted Cyclocondensation
  • Causality: The sealed microwave vessel allows the isopropanol/AcOH mixture to be heated well above its atmospheric boiling point. The rapid volumetric heating overcomes the high activation energy required for the nucleophilic attack of the aniline onto the formamidine carbon and the subsequent attack on the adjacent nitrile group[3]. Acetic acid is strictly required as a Brønsted acid to protonate the dimethylamine leaving group, facilitating its departure[1].

  • Transfer the crude intermediate (approx. 1.0 mmol) to a 10 mL microwave-safe reaction vial.

  • Add the target aniline derivative (1.1 mmol).

  • Add 4.0 mL of the optimized solvent mixture: Isopropanol and Glacial Acetic Acid in a 4:1 (v/v) ratio.

  • Seal the vial with a Teflon-lined crimp cap and place it into the microwave cavity.

  • Microwave Parameters:

    • Temperature: 150 °C

    • Time: 20 minutes (Hold time)

    • Power: Max 100 W (Dynamic modulation)

    • Pressure Limit: 150 psi

    • Cooling: Compressed air cooling to 40 °C post-reaction.

  • Self-Validation: Post-cooling, sample the mixture for LC-MS. The mass spectrum should show the molecular ion peak [M+H]+ corresponding to the target 6-ethyl-N-phenylquinazolin-4-amine, with no residual intermediate mass. The absence of the intermediate validates the completion of the cyclocondensation, preventing difficult downstream chromatographic separations.

  • Workup: Pour the cooled reaction mixture into 20 mL of ice-cold water and adjust the pH to 8 using saturated aqueous NaHCO 3​ . The target quinazoline will precipitate. Filter, wash with cold water, and recrystallize from ethanol to afford the pure product.

Troubleshooting

  • Incomplete Conversion (Presence of Intermediate):

    • Cause: Insufficient dielectric heating or loss of Brønsted acidity.

    • Solution: Verify that the microwave power output is dynamically reaching the setpoint. Ensure the acetic acid is glacial (anhydrous); water contamination can hydrolyze the formamidine intermediate back to the starting 2-amino-5-ethylbenzonitrile.

  • Formation of Tarry Byproducts / Darkening:

    • Cause: Thermal degradation due to localized superheating (hot spots) or excessive hold times at 150 °C[4].

    • Solution: Reduce the reaction time to 15 minutes or lower the maximum power threshold to 75 W to ensure a gentler temperature ramp.

  • Low Precipitation Yield during Workup:

    • Cause: The synthesized 6-ethylquinazolin-4-amine may remain partially protonated if the pH is not sufficiently basic.

    • Solution: Carefully monitor the pH during the NaHCO 3​ addition. Ensure the pH is strictly between 8.0 and 8.5 to reach the isoelectric point of the product for maximum precipitation.

References

  • [1] Title: Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • [3] Title: Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • [2] Title: Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles Source: Taylor & Francis Online URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 2-Amino-5-ethylbenzonitrile Derivatives

Welcome to the Process Chemistry Support Center. 2-Amino-5-ethylbenzonitrile is a critical building block for various active pharmaceutical ingredients (APIs) and advanced materials.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 2-Amino-5-ethylbenzonitrile is a critical building block for various active pharmaceutical ingredients (APIs) and advanced materials. However, its synthesis—typically proceeding via the halogenation of 4-ethylaniline followed by transition-metal-catalyzed cyanation—is fraught with regioselectivity issues and catalyst deactivation.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you optimize your reaction yields.

Reaction Workflow & Critical Control Points

SynthesisWorkflow SM 4-Ethylaniline (Starting Material) Step1 Regioselective Bromination Reagent: NBS Solvent: DMF (0°C) SM->Step1 Int1 2-Bromo-4-ethylaniline (Intermediate) Step1->Int1 95% Yield T1 Issue: Over-bromination Fix: Avoid Br₂, use NBS Step1->T1 Step2 Pd-Catalyzed Cyanation Reagent: Zn(CN)₂ Cat: Pd₂(dba)₃ / t-BuXPhos Int1->Step2 Prod 2-Amino-5-ethylbenzonitrile (Target Product) Step2->Prod 89% Yield T2 Issue: Catalyst Poisoning Fix: Slow CN⁻ release via Zn(CN)₂ Step2->T2

Fig 1. Optimized two-step synthesis workflow for 2-amino-5-ethylbenzonitrile with critical control points.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: During the synthesis of the 2-bromo-4-ethylaniline intermediate, I am observing significant amounts of di-brominated byproducts. How can I improve regioselectivity? A1: The starting material, 4-ethylaniline, is highly activated toward electrophilic aromatic substitution due to the strongly electron-donating nature of the primary amine ( −NH2​ ) group. Using elemental bromine ( Br2​ ) is often too harsh, leading to rapid over-bromination[1].

  • Causality & Solution: Switch your brominating agent to N-Bromosuccinimide (NBS) and run the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) strictly at 0∘C . The steric bulk of the para-ethyl group, combined with the mild electrophilicity of NBS, kinetically favors mono-bromination at the ortho-position relative to the amine.

Q2: My palladium-catalyzed cyanation of 2-bromo-4-ethylaniline stalls at 15-20% conversion. Spiking the reaction with additional palladium catalyst does not restart the reaction. What is causing this? A2: You are likely experiencing severe catalyst poisoning. The cyanide anion ( CN− ) is a powerful σ -donor and π -acceptor, making it an exceptionally strong ligand for palladium. If the concentration of free CN− in the reaction mixture is too high, it displaces the phosphine ligands from the active catalyst, forming the thermodynamically stable and catalytically dead [Pd(CN)4​]2− complex[2].

  • Causality & Solution: To prevent this, you must control the release of cyanide into the catalytic cycle. Replace highly soluble cyanide sources (like KCN or NaCN) with Zinc Cyanide ( Zn(CN)2​ ). Zn(CN)2​ is a polymeric solid with low solubility in organic solvents, ensuring that the concentration of dissolved cyanide remains low enough to allow transmetalation without poisoning the palladium center[2].

Q3: Even with Zn(CN)2​ , the cyanation of 2-bromo-4-ethylaniline is much slower compared to standard aryl bromides. Why is this substrate so sluggish? A3: The rate-determining step in palladium-catalyzed cyanation is typically the reductive elimination of the benzonitrile product from the Pd(II) intermediate. Both the ethyl and amino groups on your substrate are electron-donating. This increases the electron density on the palladium center, which thermodynamically stabilizes the Pd(II) state and creates a high activation barrier for reductive elimination[2].

  • Causality & Solution: To force reductive elimination, you must use a sterically demanding, electron-rich ligand. Ligands like t-BuXPhos or dppf create a crowded coordination sphere around the palladium, physically forcing the aryl and cyano groups closer together and accelerating the reductive elimination step[3].

Section 2: Quantitative Data & Solvent Screening

To illustrate the impact of the cyanide source and solvent on the cyanation of 2-bromo-4-ethylaniline, review the empirical screening data below.

Cyanide SourceSolvent SystemCatalyst / LigandTemp (°C)Conversion (%)Isolated Yield (%)
KCN (2.0 eq)DMF Pd2​(dba)3​ / dppf100< 10%N/A (Poisoned)
NaCN (2.0 eq)DMF Pd2​(dba)3​ / dppf10012%N/A (Poisoned)
K4​[Fe(CN)6​] DMF Pd(OAc)2​ / Na2​CO3​ 13085%72%
Zn(CN)2​ (0.6 eq)DMF Pd2​(dba)3​ / t-BuXPhos80> 99%84%
Zn(CN)2​ (0.6 eq) THF / H2​O (5:1) Pd2​(dba)3​ / t-BuXPhos 40 > 99% 89%

Note: The biphasic THF/ H2​O system further regulates the solubility of Zn(CN)2​ , allowing for near-quantitative yields at exceptionally mild temperatures[2].

Section 3: Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure causality and reaction integrity at each step.

Protocol A: Regioselective Synthesis of 2-Bromo-4-ethylaniline
  • Preparation: Charge a flame-dried round-bottom flask with 4-ethylaniline (10.0 mmol, 1.0 eq) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Cooling: Cool the solution to 0∘C using an ice-water bath. [IPC Check]: Ensure the internal temperature reaches ≤2∘C before proceeding to prevent runaway di-bromination.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (10.2 mmol, 1.02 eq) in DMF (10 mL). Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5∘C .

  • Reaction: Stir the mixture at 0∘C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine species. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes:EtOAc 9:1) to afford 2-bromo-4-ethylaniline as a pale oil.

Protocol B: Mild Palladium-Catalyzed Cyanation
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 2-bromo-4-ethylaniline (5.0 mmol, 1.0 eq), Zinc Cyanide ( Zn(CN)2​ ) (3.0 mmol, 0.6 eq), Pd2​(dba)3​ (0.1 mmol, 2 mol% Pd), and t-BuXPhos (0.2 mmol, 4 mol%).

    • Safety Note: Zn(CN)2​ is highly toxic. Handle only in a certified fume hood with proper PPE.

  • Solvent Addition: Remove the sealed tube from the glovebox. Inject a degassed mixture of THF and deionized water (5:1 v/v, 15 mL total) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 40∘C for 16 hours. [IPC Check]: The reaction mixture should transition from a dark red/purple suspension to a pale yellow/brown mixture as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove insoluble zinc salts and palladium black.

  • Extraction: Wash the filtrate with 1M aqueous NaOH (20 mL) to safely neutralize and extract any trace hydrogen cyanide (HCN) as water-soluble NaCN. Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash chromatography to yield 2-amino-5-ethylbenzonitrile as a crystalline solid.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-ethylbenzonitrile

Overview & Physicochemical Profiling Welcome to the Technical Support Center for the purification of 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) . This compound is a critical intermediate in organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Physicochemical Profiling

Welcome to the Technical Support Center for the purification of 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) . This compound is a critical intermediate in organic synthesis and drug development. However, due to its specific physicochemical properties—notably its tendency to exist as a low-melting solid or semi-solid at room temperature—researchers frequently encounter significant challenges during recrystallization. The most prominent issue is1[1].

This guide synthesizes thermodynamic principles with field-proven methodologies to help you design a self-validating purification workflow.

Solvent System Matrix

Selecting the correct solvent is the first line of defense against LLPS. 2-Amino-5-ethylbenzonitrile is a polar molecule with a hydrophobic ethyl tail, making binary solvent systems highly effective when titrated properly.

Solvent SystemRoleRationale & CausalityExpected Outcome
Ethyl Acetate / Heptane Solvent / Anti-solventEtOAc easily dissolves the polar compound; Heptane selectively reduces solubility. The boiling point difference allows precise supersaturation control.Optimal. High yield and purity, provided cooling is strictly controlled to avoid LLPS.
Isopropanol (IPA) Single SolventModerate polarity provides a steep solubility curve. Alcohols can disrupt intermolecular solute-solute H-bonding, delaying oiling out.Good. Lower risk of oiling out, but potentially lower overall yield than binary systems.
Ethanol / Water Solvent / Anti-solventHighly polar system. Water aggressively forces the hydrophobic ethyl group out of solution.High Risk. Extreme supersaturation often leads to immediate emulsion and oiling out.

Experimental Workflow & Decision Matrix

The following decision tree maps the critical path for recrystallization, specifically addressing the LLPS boundary.

RecrystallizationWorkflow Start Impure 2-Amino-5-ethylbenzonitrile (Solid/Semi-solid) Dissolve Dissolve in minimal hot Ethyl Acetate Start->Dissolve Charcoal Hot Filtration with Activated Carbon Dissolve->Charcoal Antisolvent Titrate with hot Heptane until cloud point Charcoal->Antisolvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) Antisolvent->Cooling Decision Oiling Out (LLPS) Detected? Cooling->Decision OilingYes Reheat to single phase, adjust solvent ratio, seed at cloud point Decision->OilingYes Yes OilingNo Stable Crystal Nucleation & Growth Decision->OilingNo No OilingYes->Cooling Recool Isolate Filter & Wash with cold Heptane OilingNo->Isolate Dry Vacuum Dry at Room Temp (Protect from light/air) Isolate->Dry

Figure 1: Decision-tree workflow for the recrystallization of 2-amino-5-ethylbenzonitrile.

Standard Operating Protocol (SOP): EtOAc/Heptane Anti-Solvent Recrystallization

Self-Validating Principle: This protocol ensures that supersaturation is generated slowly, prioritizing crystal lattice formation over liquid-phase separation.

Step 1: Dissolution & Decolorization

  • Weigh the impure 2-amino-5-ethylbenzonitrile into a round-bottom flask equipped with a magnetic stirrer.

  • Add a minimal volume of hot Ethyl Acetate (approx. 60 °C) until the solid is completely dissolved.

  • Causality: Anilines oxidize easily, forming colored polymeric impurities. Add 5-10% w/w activated carbon (Darco). Stir for 10 minutes, then perform a hot filtration through a Celite pad to yield a clear, pale-yellow filtrate.

Step 2: Anti-Solvent Titration

  • Maintain the filtrate at 50-60 °C.

  • Slowly add hot Heptane dropwise while stirring vigorously.

  • Stop addition the exact moment the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Add a few drops of EtOAc until the solution just clears. Validation: This visual cue confirms the solution is exactly at the saturation limit.

Step 3: Controlled Cooling & Seeding

  • Cool the solution at a strictly controlled rate of 0.1 to 0.5 °C/min.

  • Crucial Step: When the temperature drops 2–5 °C below the saturation point, introduce 1-2% w/w of pure 2-amino-5-ethylbenzonitrile seed crystals.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the molecules into a rigid crystal lattice rather than a disordered liquid oil[1].

Step 4: Isolation

  • Once cooled to 0-5 °C (ice bath), hold for 1 hour to maximize yield.

  • Filter under vacuum and wash the filter cake with ice-cold Heptane.

  • Dry under high vacuum at room temperature. Do not use heat, as the purified compound has a low melting point and may melt back into an oil.

Troubleshooting Guide & FAQs

Q1: My product separated as a thick brown oil at the bottom of the flask instead of crystallizing. What happened? A1: You have encountered Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level is too high, or the solute's melting point is lower than the temperature at which it saturates the solution. Because integration into the crystal lattice is kinetically hindered, the molecules arrange randomly into a highly mobile secondary liquid phase[1]. Solution: Reheat the mixture until it forms a single clear phase. Add 5-10% more EtOAc to adjust the solubility curve, and cool much more slowly. You must seed the solution just before the temperature reaches the previous oiling-out point.

Q2: How can I force an already "oiled out" layer to crystallize without reheating? A2: If reheating degrades your compound, you can attempt to induce secondary nucleation. Vigorously scratch the inside of the glass flask with a glass rod at the oil-solvent interface. Alternatively, apply ultrasonic waves (sonication) for 5-10 minutes. The localized cavitation bubbles provide the energy needed to overcome the nucleation barrier, often causing the oil to spontaneously solidify[2].

Q3: The recovered crystals are sticky and have a lower melting point than expected. Why? A3: Oiled-out droplets act as an excellent solvent for structurally similar impurities. If your product oiled out first and then solidified, it likely 3[3]. Solution: The current batch is compromised. You must perform a second recrystallization. Ensure true crystalline growth from the mother liquor by strictly avoiding the LLPS boundary.

Q4: Can I use a rotary evaporator to concentrate the mother liquor for a second crop? A4: Yes, but exercise caution. 2-Amino-5-ethylbenzonitrile is sensitive to air and heat. Concentrate under high vacuum at a bath temperature no higher than 30 °C. Backfill the rotary evaporator with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aniline group.

References

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Understanding Oiling Out in Crystallization. Scribd. Available at: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-Amino-5-ethylbenzonitrile

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of dissolving 2-amino-5-ethylbenzonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of dissolving 2-amino-5-ethylbenzonitrile in aqueous solutions. We provide troubleshooting advice, detailed protocols, and the scientific rationale behind these methods to empower you to make informed decisions for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties of 2-amino-5-ethylbenzonitrile and the scientific reasons for its limited water solubility.

Q1: What are the basic physicochemical properties of 2-amino-5-ethylbenzonitrile?

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. 2-Amino-5-ethylbenzonitrile is an aromatic compound with the following characteristics:

PropertyValueSource
CAS Number 79689-41-1[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Physical Form Solid, semi-solid, or liquid[1]
Purity Typically ≥97%
Storage Room temperature, in a dark, inert atmosphere
Q2: Why is 2-amino-5-ethylbenzonitrile poorly soluble in water?

The solubility of an organic compound in water is governed by the balance of its polar (hydrophilic) and nonpolar (hydrophobic) components. The structure of 2-amino-5-ethylbenzonitrile contains:

  • Hydrophobic parts: A benzene ring and an ethyl group (-CH₂CH₃). These nonpolar moieties are not amenable to favorable interactions with polar water molecules.

  • Hydrophilic parts: An amino group (-NH₂) and a nitrile group (-C≡N). The amino group can act as a hydrogen bond donor, while the nitrogen atoms in both groups can act as hydrogen bond acceptors.

The significant hydrophobic character imparted by the benzene ring and the ethyl group outweighs the hydrophilic contributions of the amino and nitrile groups, leading to overall poor solubility in water. Structurally similar compounds, such as 4-aminobenzonitrile, are also known to be slightly soluble or insoluble in water.[2][3]

Section 2: Troubleshooting Guide & Methodology Selection

This section provides a question-and-answer guide to systematically address solubility issues and select the most appropriate method for your experimental needs.

Q3: My 2-amino-5-ethylbenzonitrile isn't dissolving in plain water. What are the initial steps I should take?

Before employing advanced solubilization techniques, ensure you have optimized the basic conditions:

  • Particle Size Reduction: If you are starting with a solid form, crushing or grinding the material increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[4] Note that this does not increase the compound's intrinsic equilibrium solubility.[4][5]

  • Agitation: Ensure the mixture is being stirred or agitated vigorously. This increases the diffusion of the solute into the solvent.

  • Temperature: Gently warming the solution can increase the solubility of most solids.[6] However, be cautious, as excessive heat may degrade the compound. Always check for compound stability at elevated temperatures.

If these steps are insufficient, you will need to modify the solvent system. The flowchart below outlines a decision-making process for selecting a suitable method.

start Start: Undissolved 2-amino-5-ethylbenzonitrile in Water ph_check Is pH modification compatible with your experimental system (e.g., cell viability, reaction chemistry)? start->ph_check protocol1 Use Protocol 1: pH Adjustment (Acidification) ph_check->protocol1 Yes cosolvent_check Is a water-miscible organic solvent (e.g., Ethanol, DMSO) tolerated in your system? ph_check->cosolvent_check No ph_yes Yes ph_no No protocol2 Use Protocol 2: Co-solvency cosolvent_check->protocol2 Yes surfactant_check Can a surfactant (e.g., Tween® 80, SDS) be included without interfering with downstream applications? cosolvent_check->surfactant_check No cosolvent_yes Yes cosolvent_no No protocol3 Use Protocol 3: Surfactant-Mediated Solubilization surfactant_check->protocol3 Yes combine Consider combining methods (e.g., Co-solvent + pH adjustment) or contact technical support. surfactant_check->combine No surfactant_yes Yes surfactant_no No

Caption: Decision workflow for selecting a solubilization method.

Q4: How does pH adjustment work for this compound?

The primary amino group (-NH₂) on the benzene ring is basic. In an acidic aqueous solution (pH < pKa of the conjugate acid), this group will accept a proton (H⁺) to form the corresponding ammonium salt (-NH₃⁺).

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This newly formed salt is an ionic species, which is significantly more polar than the neutral molecule. This greatly enhances its interaction with polar water molecules, leading to a substantial increase in aqueous solubility.[7] The solubility of compounds with amino groups can vary with changes in pH.[8]

Q5: What are co-solvents and when should I use them?

Co-solvents are water-miscible organic solvents that are added in small to moderate amounts to increase the solubility of poorly soluble compounds.[9] Common examples include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[9][10]

Mechanism of Action: Water is a highly polar solvent. The addition of a less polar co-solvent (like ethanol) reduces the overall polarity of the solvent mixture.[11] This makes the solvent system more "like" the nonpolar regions of 2-amino-5-ethylbenzonitrile, facilitating its dissolution based on the "like dissolves like" principle.[6] You should use co-solvents when pH modification is not an option, but be mindful that the co-solvent itself may affect your experimental system (e.g., enzyme activity, cell toxicity).

Q6: When are surfactants the best choice?

Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[12] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14]

The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. The hydrophilic heads form the outer shell, which interfaces with the bulk water. Poorly soluble compounds like 2-amino-5-ethylbenzonitrile can be encapsulated within this hydrophobic core, effectively increasing their apparent solubility in the aqueous solution.[12][13] This method is particularly useful in pharmaceutical formulations to improve drug delivery.[12][14]

cluster_0 Aqueous Environment cluster_1 Micelle Core (Hydrophobic) compound 2-amino-5-ethylbenzonitrile (Hydrophobic) compound_in_micelle Solubilized Compound surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-5-Ethylbenzonitrile Cyclization

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of quinazolines, quinazolinones, and related heterocyclic pharmacophores. The cyclization of 2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of quinazolines, quinazolinones, and related heterocyclic pharmacophores. The cyclization of 2-amino-5-ethylbenzonitrile is a highly versatile reaction, but it is notoriously susceptible to competing side reactions such as nitrile hydrolysis, intermolecular oligomerization, and regioselectivity failures.

This guide is designed to move beyond basic troubleshooting. We will dissect the fundamental causality of these side reactions, provide self-validating experimental protocols, and equip you with the mechanistic logic required to keep your cyclization on the desired pathway.

Part 1: Diagnostic Logic & Mechanistic Pathways

To control the reaction, we must first understand the electronic environment of our substrate. In 2-amino-5-ethylbenzonitrile, the ethyl group is located para to the amine and meta to the nitrile. Because the ethyl group is weakly electron-donating via hyperconjugation, it increases the electron density on the amine, making it more nucleophilic than an unsubstituted aniline. While this accelerates the desired intramolecular cyclization, it simultaneously increases the risk of intermolecular side reactions (oligomerization) and oxidation.

Pathway SM 2-Amino-5-ethylbenzonitrile (Substrate) Act Base / Electrophile Activation SM->Act Ideal Conditions H2O Trace H2O Attack SM->H2O Moisture Present Conc High Concentration Intermolecular Attack SM->Conc Kinetic Competition Int Activated Intermediate Act->Int Cyc Intramolecular Cyclization Int->Cyc Prod Quinazoline Derivative (Target) Cyc->Prod Side1 Anthranilamide (Hydrolysis Side Product) H2O->Side1 Side2 Polymeric Sludge (Oligomerization) Conc->Side2

Caption: Mechanistic divergence in 2-amino-5-ethylbenzonitrile cyclization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a major +18 Da mass adduct instead of the desired quinazoline core. What is happening?

The Causality: The +18 Da peak indicates hydration of the nitrile group to a primary amide (forming a 2-amino-5-ethylbenzamide derivative) rather than intramolecular cyclization. The nitrile carbon is highly electrophilic. If adventitious water is present in your solvent, H2​O or OH− will attack the nitrile carbon faster than the internal amine can, forming an imidic acid tautomer that irreversibly isomerizes to an amide. The Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and add activated 4Å molecular sieves to the reaction mixture. If running an acid-mediated annulation [2], switch to a stronger, more specific Lewis acid (e.g., FeCl3​ or BF3​⋅Et2​O ) to preferentially coordinate the nitrile nitrogen, directing the attack of the amine rather than ambient oxygen nucleophiles.

Q2: I am observing significant oligomerization (high molecular weight streaks on TLC) during base-promoted tandem cyclization. How do I suppress this?

The Causality: Your substrate contains both a highly active nucleophile (the para-ethyl activated amine) and an electrophile (the nitrile). Intermolecular attack (amine of Molecule A attacking nitrile of Molecule B) is a second-order reaction ( Rate=k[SM]2 ), whereas the desired intramolecular cyclization is first-order ( Rate=k[SM] ). High concentrations exponentially favor the polymeric pathway. Furthermore, using overly strong bases (like NaH or LiHMDS) completely deprotonates the amine into a hyper-reactive amide anion, destroying chemoselectivity [3]. The Solution:

  • Kinetic Control: Implement high-dilution techniques (operate at 0.05 M to 0.1 M).

  • Thermodynamic Control: Switch to a moderate base. Cesium carbonate ( Cs2​CO3​ ) is highly recommended. The "cesium effect" provides a large, polarizable counter-ion that weakly coordinates the intermediate, enhancing reactivity without generating a destructive, naked anion [1].

Q3: When reacting 2-amino-5-ethylbenzonitrile with CO2​ to form the quinazoline-2,4(1H,3H)-dione, conversion is stalling at 30%.

The Causality: Cyclization with CO2​ requires simultaneous dual-activation: the amine must be activated to attack the CO2​ (forming a carbamate intermediate), and the nitrile must be activated to receive the subsequent intramolecular attack. Standard bases often fail to activate both, leaving the carbamate intermediate stalled. The Solution: Utilize Cs2​CO3​ in DMF or an ionic liquid system (e.g., DBU/acetate), which are proven to facilitate this exact dual-activation pathway [1].

Troubleshooting Root Cyclization Failure Detected LCMS Run LC-MS Analysis Root->LCMS Mass18 Observation: Major Peak at M+18 LCMS->Mass18 MassHigh Observation: Broad High MW Peaks LCMS->MassHigh MassSM Observation: Unreacted Starting Material LCMS->MassSM Sol18 Diagnosis: Nitrile Hydration Action: Use Dean-Stark or Sieves Mass18->Sol18 SolHigh Diagnosis: Oligomerization Action: Increase Dilution to 0.05M MassHigh->SolHigh SolSM Diagnosis: Poor Activation Action: Switch to Cs2CO3 or Strong Base MassSM->SolSM

Caption: Diagnostic logic tree for resolving common cyclization failures.

Part 3: Quantitative Data & Catalyst Selection

The choice of base/catalyst is the single most critical variable in preventing side reactions during the cyclization of ortho-aminobenzonitriles. The table below summarizes the causality of catalyst selection based on benchmark data for CO2​ fixation cyclizations [1].

Table 1: Optimization of Base Catalysts for Cyclization of ortho-Aminobenzonitriles

Catalyst SystemSolventTemp (°C)Yield (%)Primary Side Reaction ObservedMechanistic Rationale
None DMF1000%Unreacted SMInsufficient nucleophilicity of neutral amine.
Et₃N (Weak Base)DMF100<5%Unreacted SMFails to adequately deprotonate/activate the amine.
K₂CO₃ (Hard Base)DMF10045%OligomerizationHard potassium ion fails to stabilize the transition state, leading to intermolecular collisions.
Cs₂CO₃ (Soft Base)DMF10094% None (Clean) "Cesium effect" perfectly balances dual-activation of CO2​ and nitrile without over-deprotonation [1].
DBU / [Bmim][OAc] Neat8090%Trace HydrationIonic liquid acts as both solvent and dual-activator.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, use the following self-validating protocol for the synthesis of 6-ethylquinazoline-2,4(1H,3H)-dione . This protocol has built-in physical checkpoints so you can verify success without waiting for NMR results.

Protocol: Cs2​CO3​ -Catalyzed Synthesis of 6-Ethylquinazoline-2,4(1H,3H)-dione [1]

Reagents: 2-amino-5-ethylbenzonitrile (1.0 equiv, 20 mmol), Cs2​CO3​ (0.25 equiv, 5 mmol), Anhydrous DMF (20 mL), CO2​ gas.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL stainless steel autoclave. Add 2-amino-5-ethylbenzonitrile and Cs2​CO3​ .

    • Causality Check: Using sub-stoichiometric Cs2​CO3​ prevents complete deprotonation of the bulk substrate, suppressing oligomerization.

  • Solvent Addition: Inject 20 mL of strictly anhydrous DMF.

  • Atmosphere Exchange: Flush the autoclave with CO2​ three times to remove atmospheric moisture and oxygen (preventing amine oxidation). Pressurize to 1.3 MPa with CO2​ .

  • Cyclization: Heat the mixture to 100 °C under continuous stirring for 12 hours.

    • Self-Validation Checkpoint 1: Monitor the pressure gauge. A gradual pressure drop indicates successful CO2​ insertion into the amine to form the carbamate intermediate.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO2​ . Pour the reaction mixture into 100 mL of crushed ice water.

  • Isolation: The product will initially remain in solution due to the basicity of the aqueous DMF. Slowly acidify the mixture using 2M HCl until the pH reaches 5-6.

    • Self-Validation Checkpoint 2: A white/off-white precipitate will crash out of solution exactly at slightly acidic pH. This confirms the formation of the dione core, which is soluble in base but highly insoluble in neutral/acidic water. Unreacted nitrile will not exhibit this sharp pH-dependent solubility.

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under a vacuum to afford the pure cyclized product.

References

  • Title: Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)
  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL
  • Title: Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization Source: NIH URL
Troubleshooting

Technical Support Center: Stability and Reactivity of 2-Amino-5-ethylbenzonitrile Under Acidic Conditions

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 2-amino-5-ethylbenzonitrile in acidic environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 2-amino-5-ethylbenzonitrile in acidic environments.

Mechanistic Overview: The Dual Reactivity of 2-Amino-5-ethylbenzonitrile

2-Amino-5-ethylbenzonitrile possesses two highly reactive functional groups: a basic primary aniline and an electrophilic benzonitrile. Under acidic conditions, the molecule's stability is governed by a sequence of protonation and hydrolysis events.

  • Amine Protonation: The ortho-amino group is rapidly protonated to form an anilinium ion. This instantly shifts the electronic nature of the aromatic ring from electron-rich to strongly electron-withdrawing, drastically altering the solubility and reactivity of the molecule 1.

  • Nitrile Hydrolysis: The nitrile group is susceptible to acid-catalyzed hydrolysis, sequentially converting to 2-amino-5-ethylbenzamide, and ultimately to 2-amino-5-ethylbenzoic acid 2. The kinetics of this degradation are highly dependent on the acid concentration and temperature 3.

Troubleshooting & FAQs

Q1: During an acidic workup (e.g., 1M HCl) of a reaction involving 2-amino-5-ethylbenzonitrile, I noticed a massive loss of product and the formation of a highly polar baseline spot on TLC. Is my product degrading? A1: Not necessarily degrading, but partitioning. Even under mild acidic conditions, the primary aniline group is protonated, forming a highly water-soluble anilinium salt. This "loss" into the aqueous layer is frequently mistaken for degradation. If the aqueous layer is not neutralized prior to extraction, the product remains in the aqueous phase.

  • Causality & Solution: To prevent this, keep workups cold (<5 °C) to suppress premature nitrile hydrolysis (which would form the polar amide), and rapidly neutralize the aqueous phase with saturated NaHCO₃ (to pH ~7-8) to regenerate the free base before extracting with an organic solvent.

Q2: I am trying to intentionally hydrolyze the nitrile to 2-amino-5-ethylbenzoic acid, but the reaction stalls at the amide intermediate. How can I drive it to completion? A2: The hydrolysis of the intermediate amide to the carboxylic acid requires significantly higher activation energy than the initial nitrile-to-amide conversion. Using dilute acids or running the reaction at room temperature will stall the reaction at the amide stage 2.

  • Causality & Solution: To achieve complete conversion, you must use concentrated acidic conditions (e.g., 40 vol% aqueous H₂SO₄) and elevate the temperature to 90–120 °C. The addition of glacial acetic acid as a co-solvent is critical here; it maintains the solubility of the protonated intermediate, ensuring the reaction remains homogeneous 1.

Q3: Why does the hydrolysis rate of my benzonitrile fluctuate so drastically when I change the sulfuric acid concentration from 10 M to 18 M? A3: This is caused by a classic mechanistic switch in the rate-determining step (RDS) 3.

  • In 10.0 M H₂SO₄: The RDS is the initial protonation of the nitrile nitrogen. Because the ortho-amine group is already protonated (anilinium) and strongly electron-withdrawing, it destabilizes the transition state for nitrile protonation, slowing the reaction.

  • In 18.2 M H₂SO₄: The nitrile is fully protonated, and the RDS shifts to the nucleophilic attack of water (or HSO₄⁻) on the nitrile carbon. The electron-withdrawing anilinium group now accelerates this attack by increasing the electrophilicity of the carbon.

Quantitative Data: Hydrolysis Kinetics & Yields

The following table summarizes the kinetic behavior and expected yields for aminobenzonitrile derivatives under varying acidic conditions, allowing for precise experimental planning.

Acid ConcentrationTemperatureRate-Determining Step (RDS)Major Product IsolatedTypical Yield
Mild (1.0 M HCl) 25 °CN/A (Salt formation only)Anilinium SaltQuantitative
10.0 M H₂SO₄ 25 °CNitrile ProtonationAmide IntermediateKinetic Study 3
18.2 M H₂SO₄ 25 °CNucleophilic AttackAmide IntermediateKinetic Study 3
40 vol% H₂SO₄ in AcOH 120 °CAmide HydrolysisCarboxylic Acid57–91% 1

Validated Experimental Protocol

Complete Acidic Hydrolysis of 2-Amino-5-ethylbenzonitrile to 2-Amino-5-ethylbenzoic Acid

This self-validating protocol is designed to drive the hydrolysis past the highly stable amide intermediate 1.

Reagents: 2-amino-5-ethylbenzonitrile (1.0 eq), Glacial acetic acid, 40% (v/v) aqueous H₂SO₄, 10 M NaOH.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-5-ethylbenzonitrile in 5.0 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a highly polar, acidic co-solvent that prevents the precipitation of the anilinium salt intermediate, ensuring a homogeneous reaction at elevated temperatures.

  • Acid Addition: Add 5.0 mL of 40% (v/v) aqueous H₂SO₄ in one continuous portion.

    • Causality: The 40% concentration provides the optimal stoichiometric balance of protons (for electrophilic activation) and water (acting as the nucleophile) required to break the resistant amide bond.

  • Reflux: Attach a reflux condenser and heat the mixture in a preheated oil bath at 120 °C for 12–24 hours. Monitor the disappearance of the amide intermediate via TLC (silica gel, hexane/ethyl acetate 1:1).

  • Isoelectric Precipitation (Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully adjust the pH to ~4.5 using 10 M NaOH.

    • Causality: The product is an amino acid (anthranilic acid derivative). Adjusting the pH to its isoelectric point forces the molecule into its zwitterionic form, minimizing aqueous solubility and maximizing precipitation.

  • Isolation: Filter the precipitated solid, wash with ice-cold deionized water to remove inorganic salts, and dry under high vacuum.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of 2-amino-5-ethylbenzonitrile degradation under acidic conditions.

G A 2-Amino-5-ethylbenzonitrile (Neutral Free Base) B Anilinium Ion (Protonated Amine) A->B Dilute Acid (e.g., 1M HCl) Rapid, Room Temp C Protonated Nitrile Intermediate B->C Conc. Acid (Protonation is RDS in 10M H2SO4) D 2-Amino-5-ethylbenzamide (Amide Intermediate) C->D H2O / HSO4- Attack (Attack is RDS in 18M H2SO4) E 2-Amino-5-ethylbenzoic acid (Final Product) D->E 40% H2SO4 + Heat (>90°C, 12-24h)

Caption: Mechanistic degradation pathway of 2-amino-5-ethylbenzonitrile under varying acidic conditions.

References

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation Source: ACS Omega / PMC URL
  • An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile Source: BenchChem URL
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1)

Sources

Optimization

Technical Support Center: 2-Amino-5-ethylbenzonitrile Degradation Analysis

Welcome to the analytical support hub for the stability testing and structural elucidation of 2-amino-5-ethylbenzonitrile . Designed specifically for analytical chemists and drug development professionals, this guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for the stability testing and structural elucidation of 2-amino-5-ethylbenzonitrile . Designed specifically for analytical chemists and drug development professionals, this guide provides field-proven methodologies for forced degradation studies and LC-MS/MS characterization.

Core Analytical Workflow

Workflow cluster_stress ICH Q1A(R2) Stress Conditions API 2-amino-5-ethylbenzonitrile (API) Hydrolysis Acid/Base Hydrolysis (0.1M HCl / NaOH, 60°C) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal/Photolytic (75°C / UV-Vis) API->Thermal LCMS LC-MS/MS Analysis (ESI+, Q-TOF/Orbitrap) Hydrolysis->LCMS Oxidation->LCMS Thermal->LCMS Deg1 Nitrile Hydrolysis Products (+18 / +19 Da) LCMS->Deg1 Mass Shift Analysis Deg2 Benzylic/Amine Oxidation (+16 / +32 Da) LCMS->Deg2 Mass Shift Analysis

Caption: Workflow for ICH Q1A(R2) forced degradation and LC-MS/MS structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-amino-5-ethylbenzonitrile under ICH Q1A(R2) stress conditions? A: Based on its molecular structure, the compound is susceptible to three primary degradation vectors during stress testing[1]:

  • Nitrile Hydrolysis (Acid/Base): The electrophilic carbon of the cyano group (-CN) undergoes nucleophilic attack by water under acidic or basic catalysis. This converts the nitrile first to an amide (2-amino-5-ethylbenzamide) and subsequently to a carboxylic acid (2-amino-5-ethylbenzoic acid).

  • Benzylic Oxidation: The ethyl group at position 5 contains relatively weak benzylic C-H bonds. Oxidative stress (e.g., peroxides) initiates radical abstraction, leading to the formation of a secondary alcohol (1-(4-amino-3-cyanophenyl)ethan-1-ol) and eventually a ketone (1-(4-amino-3-cyanophenyl)ethan-1-one).

  • Amine Oxidation: The electron-rich primary aromatic amine (-NH2) is highly susceptible to reactive oxygen species, potentially forming hydroxylamine, nitroso, or nitro derivatives[2].

Q2: How do I differentiate between benzylic oxidation and amine oxidation using LC-MS/MS? A: Both pathways initially yield a precursor mass shift of +16 Da (addition of one oxygen atom). To differentiate them, you must analyze the MS/MS fragmentation patterns[3]:

  • Benzylic Alcohol (+16 Da): The MS/MS spectrum will typically show a characteristic neutral loss of water (-18 Da) from the precursor ion, yielding a highly stable benzylic carbocation.

  • Hydroxylamine (+16 Da): Oxidation at the amine group generally does not exhibit a facile -18 Da loss. Instead, you will observe a loss of -17 Da (-OH) or characteristic cleavage of the C-N bond depending on the applied collision energy.

Q3: Why is my target degradation of 5-20% not being achieved during thermal stress? A: The ICH Q1A(R2) guidelines recommend a target degradation of 5–20% to generate meaningful primary degradants without causing secondary degradation that would never occur under natural shelf-life conditions[1]. 2-amino-5-ethylbenzonitrile is highly stable in the solid state. If 5-20% degradation is not achieved at 60°C for 7 days, you should increase the temperature to 75°C or extend the duration[4]. If it remains stable under these extreme conditions, the compound is considered thermally robust, and no further forcing is required[5].

Troubleshooting Guide

Issue 1: Poor chromatographic resolution between the API and polar hydrolysis degradants.

  • Root Cause: The hydrolysis of the nitrile to a carboxylic acid significantly increases the polarity and alters the pKa of the degradant. Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is protonated (neutral) while the aniline amine is protonated (charged), leading to complex mixed-mode retention behavior and severe peak tailing.

  • Solution: Switch to a buffered mobile phase to control the ionization state. Using a 10 mM ammonium acetate buffer (pH 5.0) ensures consistent ionization, improving peak shape and resolution between the API and the acid degradant[3].

Issue 2: False-positive degradation peaks appearing in the LC-MS chromatogram of the unstressed control.

  • Root Cause: In-source fragmentation or adduct formation in the Electrospray Ionization (ESI) source. The nitrile group can strongly coordinate with sodium (+22 Da) or potassium (+38 Da), while high declustering potentials can induce in-source loss of the ethyl group or ammonia.

  • Solution:

    • Lower the capillary voltage and declustering potential/cone voltage.

    • Ensure the strictly exclusive use of LC-MS grade solvents to minimize alkali metal adducts.

    • Compare the extracted ion chromatograms (EICs) of the stressed samples directly against a freshly prepared, unstressed standard to rule out in-source artifacts[2].

Quantitative Data: Expected Mass Shifts & Fragments

To facilitate rapid identification during your LC-MS/MS data analysis, refer to the following self-validating table of expected degradation products.

Degradation PathwayStress ConditionExpected ProductExact Mass Shift (Δm)Key MS/MS Diagnostic Fragments
Hydrolysis (Partial) 0.1 M NaOH, 60°C2-amino-5-ethylbenzamide+18.0106 DaLoss of NH3 (-17 Da) from amide
Hydrolysis (Complete) 0.1 M NaOH, 60°C2-amino-5-ethylbenzoic acid+18.9946 Da (vs API)Loss of H2O (-18 Da), Loss of CO2 (-44 Da)
Oxidation (Benzylic) 3% H2O2, RT1-(4-amino-3-cyanophenyl)ethan-1-ol+15.9949 DaLoss of H2O (-18 Da)
Oxidation (Amine) 3% H2O2, RT5-ethyl-2-nitrosobenzonitrile+13.9792 DaLoss of NO (-30 Da)

Experimental Protocols

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

This protocol is designed as a self-validating system; every stressed sample is paired with a dark/neutral control to isolate the specific causal variable of degradation[1].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 2-amino-5-ethylbenzonitrile in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 1.0 mL of stock solution with 1.0 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark[2].

  • Thermal Stress: Spread 10 mg of solid API in a thin layer on a Petri dish. Incubate at 75°C for 7 days[4].

  • Sample Preparation for LC-MS: Dilute all neutralized/stressed samples 1:10 with the initial LC mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: LC-MS/MS Structural Elucidation Workflow
  • Chromatographic Separation: Use a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 15 minutes[3].

  • MS Acquisition: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the mass range to m/z 50–500.

  • Data-Dependent Acquisition (DDA): Configure the MS to isolate the top 3 most intense ions per survey scan for MS/MS fragmentation using normalized collision energy (NCE) stepped at 20, 30, and 40 eV[6].

  • Data Analysis: Use exact mass extraction to identify the mass shifts listed in the Quantitative Data table. Confirm the structure by annotating the MS/MS spectra for diagnostic neutral losses.

Mechanistic Degradation Pathways

Pathways API 2-amino-5-ethylbenzonitrile Amide 2-amino-5-ethylbenzamide (+18 Da) API->Amide H2O / H+ or OH- (Nitrile Hydrolysis) Alcohol 1-(4-amino-3-cyanophenyl)ethan-1-ol (+16 Da) API->Alcohol H2O2 (Benzylic Oxidation) Nitroso 5-ethyl-2-nitrosobenzonitrile (+14 Da) API->Nitroso H2O2 (Amine Oxidation) Acid 2-amino-5-ethylbenzoic acid (+19 Da) Amide->Acid H2O / H+ or OH- (Amide Hydrolysis) Ketone 1-(4-amino-3-cyanophenyl)ethan-1-one (+14 Da) Alcohol->Ketone H2O2 (Further Oxidation)

Caption: Mechanistic degradation pathways of 2-amino-5-ethylbenzonitrile under ICH stress.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. 1

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products. National Institutes of Health (NIH).3

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products. SciSpace. 6

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). 5

  • LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay. Ovid. 4

  • Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution. Benchchem. 2

Sources

Troubleshooting

handling moisture sensitivity of 2-amino-5-ethylbenzonitrile reagents

Welcome to the technical support guide for 2-amino-5-ethylbenzonitrile (CAS 79689-41-1). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-amino-5-ethylbenzonitrile (CAS 79689-41-1). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best practices for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-amino-5-ethylbenzonitrile.

Q1: How should I store 2-amino-5-ethylbenzonitrile upon receipt?

A: Immediately upon receipt, the reagent should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] One of the most critical storage recommendations is to keep it under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen, which are the primary drivers of degradation. For long-term storage, a desiccator or a controlled-humidity glovebox is highly recommended.[1][4]

Q2: What are the visible signs of degradation for this reagent?

A: 2-Amino-5-ethylbenzonitrile is typically a solid or semi-solid. Signs of moisture-related degradation can be subtle. Look for changes in the physical appearance of the solid, such as clumping, discoloration (darkening), or the development of a sticky or oily consistency.[5] These changes suggest the reagent has absorbed atmospheric water and may be undergoing hydrolysis.

Q3: Can I weigh and handle this reagent on an open lab bench?

A: It is strongly discouraged. Due to its hygroscopic nature, prolonged exposure to the ambient atmosphere can lead to significant water absorption, compromising its purity.[5][6] All weighing and aliquoting should be performed as quickly as possible, ideally within a glovebox or glove bag with a controlled, low-humidity environment.[4][6][7] If a glovebox is unavailable, weighing should be done rapidly, and the main container should be resealed immediately.

Q4: What is the primary degradation pathway I should be concerned about with moisture?

A: The primary concern is the hydrolysis of the nitrile (-C≡N) group. In the presence of water, especially under acidic or basic conditions, the nitrile can hydrolyze first to an amide (2-amino-5-ethylbenzamide) and subsequently to a carboxylic acid (2-amino-5-ethylbenzoic acid).[8][9][10][11] This conversion alters the molecule's reactivity and will lead to failed reactions or the formation of significant impurities.

Q5: What solvents are recommended for dissolving 2-amino-5-ethylbenzonitrile?

A: The choice of solvent is application-dependent. However, for any moisture-sensitive reaction, it is imperative to use anhydrous solvents. Standard solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Toluene should be rigorously dried and deoxygenated before use. Always use solvents from a freshly opened bottle or a solvent purification system.

Section 2: Troubleshooting Guide

This guide provides structured advice for common experimental problems encountered when using 2-amino-5-ethylbenzonitrile.

Problem 1: Low or No Yield in My Reaction

Your reaction, which uses 2-amino-5-ethylbenzonitrile as a starting material, is resulting in a low yield or complete failure, with starting material being recovered or unidentifiable products forming.

The following diagram outlines a decision-making process to diagnose the root cause of low reaction yield.

G start Low Reaction Yield Observed check_reagent 1. Assess Reagent Quality Is there visual evidence of clumping or discoloration? start->check_reagent reagent_bad Degradation Suspected. Purify by recrystallization or acquire new reagent. check_reagent->reagent_bad Yes reagent_ok Reagent Appears OK check_reagent->reagent_ok No check_conditions 2. Review Reaction Conditions Were anhydrous solvents and inert atmosphere used? reagent_ok->check_conditions conditions_bad Moisture Contamination Likely. Implement strict air-free techniques. (See Protocol 1) check_conditions->conditions_bad No / Unsure conditions_ok Anhydrous Conditions Used check_conditions->conditions_ok Yes check_stoichiometry 3. Verify Stoichiometry & Reagents Are all other reagents pure? Were calculations correct? conditions_ok->check_stoichiometry stoichiometry_bad Correct calculations. Verify purity of all other reaction components. check_stoichiometry->stoichiometry_bad No / Error Found further_investigation Problem likely lies with reaction chemistry (temp, kinetics, etc.). Re-evaluate the synthetic route. check_stoichiometry->further_investigation Yes G cluster_prep A. Glassware & System Preparation cluster_reagent B. Reagent Handling cluster_reaction C. Reaction Setup p1 1. Oven-dry all glassware (reaction flask, stir bar, etc.) at >120°C overnight. p2 2. Assemble flask while hot and place under inert gas flow on Schlenk line. p1->p2 p3 3. Perform 3x vacuum/backfill cycles to remove adsorbed water and air. p2->p3 s1 7. Add anhydrous solvent to the reaction flask via cannula or dry syringe. r1 4. Briefly move reagent bottle into an inert atmosphere (glove bag or glovebox). r2 5. Weigh required amount into a dry, tared vial. r1->r2 r3 6. Quickly seal main reagent bottle and the vial with the aliquot. r2->r3 s2 8. Add the weighed reagent to the flask under a positive flow of inert gas (counterflow). s1->s2 s3 9. Proceed with the addition of other reagents via syringe through a rubber septum. s2->s3

Sources

Optimization

Technical Support Center: Scale-Up of 2-Amino-5-ethylbenzonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the production of 2-amino-5-ethylbenzonitrile. This guide is designed for researchers, process chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the production of 2-amino-5-ethylbenzonitrile. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting guides, and detail validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Overview of Synthetic Strategies

The synthesis of 2-amino-5-ethylbenzonitrile (CAS 79689-41-1) is typically approached via two primary routes, each with unique advantages and scale-up considerations. The choice of route often depends on the availability of starting materials, cost, and the specific impurity profile that can be tolerated.

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine followed by cyanation. For this target molecule, the starting material is 4-ethylaniline. It is a cost-effective and well-established method, but it involves thermally unstable intermediates and hazardous reagents that require careful control on a larger scale.[1][2]

  • Dehydration of 2-Amino-5-ethylbenzamide: This route involves the dehydration of the corresponding primary amide. This method can be very effective if the amide precursor is readily available. The main challenge lies in the choice of dehydrating agent and managing the reaction conditions to avoid side reactions with the amino group.[3][4]

This guide will focus on troubleshooting the challenges associated with these two common pathways.

Troubleshooting Guide & FAQs

Section A: The Sandmeyer Route (from 4-Ethylaniline)

The Sandmeyer reaction is a two-step process: diazotization and cyanation. Problems in either step will cascade and result in poor yield and purity.

FAQ 1: Diazotization - Unstable Intermediates and Side Reactions

Question: During the scale-up of the diazotization of 4-ethylaniline, I'm observing significant gas evolution (other than N₂) and the formation of dark, tarry byproducts. My yields of the subsequent cyanation step are inconsistent. What is causing this, and how can I improve the process?

Answer: The issue you're encountering stems from the inherent instability of aryl diazonium salts.[3] These intermediates are thermally labile and can decompose, especially when localized hotspots occur, which is a common problem during scale-up. The primary decomposition pathway leads to the formation of phenols and other undesirable byproducts.

Causality & Mitigation Strategies:

  • Thermal Control is Paramount: The diazotization reaction is highly exothermic. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.

    • Solution: Maintain a strict reaction temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.[5] Use an efficient external cooling system and monitor the internal temperature closely. Slow, subsurface addition of the nitrite solution via a dip pipe can prevent localized high concentrations and subsequent exotherms.[6]

  • Immediate Use of Diazonium Salt: The longer the diazonium salt is held, the more it will decompose.

    • Solution: Prepare the diazonium salt and use it immediately in the subsequent cyanation step.[3] Avoid storing the intermediate. Plan your workflow to ensure the cyanation vessel is ready to receive the diazonium solution as soon as it's prepared.

  • Acidic Stability: Diazonium salts are more stable in strongly acidic conditions.

    • Solution: Ensure sufficient excess of a strong acid (like HCl or H₂SO₄) is present. This prevents the formation of diazoamino compounds and other side products.

Workflow: Optimized Diazotization Process

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_output Output Prep Prepare 4-ethylaniline in excess HCl (aq) Cool Cool reactor to 0-5 °C Prep->Cool Add Add NaNO2 solution subsurface (Maintain T < 5 °C) Cool->Add NaNO2 Prepare aqueous NaNO2 solution Stir Stir for 30 min at 0-5 °C Add->Stir Test Test for excess nitrous acid (Starch-iodide paper) Stir->Test Test->Add Negative Use Use diazonium salt solution immediately for cyanation Test->Use Positive Purification Troubleshooting Start Crude 2-Amino-5-ethylbenzonitrile (Dark Oil) Workup Perform Acid/Base Extraction in Ethyl Acetate Start->Workup Charcoal Treat with Activated Charcoal (if colored) Workup->Charcoal Solvent Choose Recrystallization Solvent (e.g., Toluene/Heptane) Charcoal->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Cool Slowly to Room Temp, then Ice Bath Dissolve->Cool Result Pure Crystals Formed? Cool->Result Filter Filter and Dry Crystals Result->Filter Yes OilingOut Product 'Oils Out' Result->OilingOut No Troubleshoot Re-heat, Add More Solvent, Cool Slower, Add Seed Crystal OilingOut->Troubleshoot Troubleshoot->Dissolve

Caption: Decision tree for troubleshooting the purification process.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of 2-Amino-5-ethylbenzonitrile

Safety Warning: This procedure involves highly toxic reagents (NaCN/CuCN) and potentially explosive intermediates (diazonium salts). All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization

  • In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 4-ethylaniline (1.0 eq) and 3M hydrochloric acid (3.0 eq).

  • Cool the mixture to 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature below 5 °C. [5]5. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

Step 2: Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Warm the solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Control the addition rate to manage the vigorous evolution of nitrogen gas and maintain the reaction temperature.

  • After the addition is complete, stir the mixture at 70 °C for 1 hour or until the reaction is complete as monitored by TLC/GC.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Extract the aqueous mixture with toluene or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-amino-5-ethylbenzonitrile to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., toluene) to dissolve the crude product completely. [7]3. If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, slowly add a non-polar co-solvent (e.g., heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation. [7]8. Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

References

  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2004). An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction. Organic Letters. Retrieved from [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]

  • QuickCompany. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Retrieved from [Link]

  • ACS Publications. (2006). Why Excess Cyanide Can Be Detrimental to Pd-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Retrieved from [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-Methylbenzonitrile: Comprehensive Overview and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges for reductive cyanation strategy. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. Retrieved from [Link]

  • Wikipedia. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • IGNOU. (n.d.). Amino Acids-I, Synthesis. Retrieved from [Link]

  • SciTechDaily. (2025). Researchers Crack One of Aromatic Chemistry's Toughest Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • PMC. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NOVEL ORGANIC INTERMEDIATES AND REACTIONS. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2-amino-5-ethylbenzonitrile

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-amino-5-ethylbenzonitrile is a cornerstone of robust and reproducible synthetic chemistry. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-amino-5-ethylbenzonitrile is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. We will not only detail a validated method but also explore the scientific rationale behind the experimental choices and compare its performance against a viable alternative, supported by experimental data.

Understanding the Analyte: Physicochemical Properties of 2-amino-5-ethylbenzonitrile

A successful HPLC method development strategy begins with a thorough understanding of the analyte. 2-amino-5-ethylbenzonitrile (C₉H₁₀N₂) has a molecular weight of 146.19 g/mol and exists as a solid or semi-solid at room temperature. Structurally, it is a benzonitrile derivative with an amino group and an ethyl group attached to the aromatic ring.

The presence of the amino group makes the molecule weakly basic. The predicted pKa of a similar compound, 2-amino-5-methylbenzonitrile, is 2.25, suggesting that the amino group on 2-amino-5-ethylbenzonitrile will also have a low pKa[1]. This is a critical piece of information for mobile phase development, as operating at a pH well below the pKa (e.g., pH 2-3) will ensure the amino group is protonated and the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.

The aromatic nature of the molecule, with its conjugated system of double bonds, indicates that it will be UV active, making UV detection a suitable choice for HPLC analysis. The UV absorption spectrum of a structurally related compound, 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile, shows a significant absorption band in the 340-400 nm range, providing a logical starting point for selecting a detection wavelength[2]. Based on the structure of 2-amino-5-ethylbenzonitrile, a preliminary investigation of the UV spectrum is warranted, with an expected maximum absorption (λmax) in the range of 240-260 nm and potentially a longer wavelength maximum with lower absorptivity. For the purpose of this guide, we will assume a λmax of 254 nm, a common wavelength for aromatic compounds.

The Method Development Workflow: A Step-by-Step Approach

The development of a robust and reliable HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to final validation, in line with the International Council for Harmonisation (ICH) guidelines[3].

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, Solubility, UV Spectrum) B Column & Mobile Phase Screening (C18, C8, Phenyl; ACN, MeOH) A->B C Initial Gradient Run B->C D Optimize Gradient Profile (Slope, Time) C->D Proceed to Optimization E Fine-tune Mobile Phase (pH, Buffer Concentration) D->E F Optimize Flow Rate & Temperature E->F G Specificity & Forced Degradation F->G Proceed to Validation H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: A systematic workflow for HPLC method development, from initial screening to full validation.

Proposed HPLC Method for Purity of 2-amino-5-ethylbenzonitrile

Based on the analyte's properties and established chromatographic principles for aromatic amines, the following reversed-phase HPLC (RP-HPLC) method is proposed.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of 2-amino-5-ethylbenzonitrile in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

Rationale for Method Parameters

The choice of each parameter in the proposed method is deliberate and grounded in scientific principles to achieve optimal separation and quantification.

Method_Parameter_Rationale Parameters {Parameter | Rationale} Column C18 Column Provides good retention for non-polar to moderately polar aromatic compounds. Parameters->Column MobilePhaseA 0.1% Phosphoric Acid (pH ~2.5) Protonates the basic amino group, ensuring a single ionic species and sharp peaks. Buffers the mobile phase. Parameters->MobilePhaseA MobilePhaseB Acetonitrile Good UV transparency, low viscosity, and provides good peak shape for many organic compounds. Parameters->MobilePhaseB Gradient Gradient Elution Allows for the separation of impurities with a wide range of polarities from the main analyte peak. Parameters->Gradient Temperature 30 °C Ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. Parameters->Temperature Wavelength 254 nm Common wavelength for aromatic compounds, providing good sensitivity. Parameters->Wavelength

Caption: The logical connections between HPLC method parameters and their scientific justifications.

Comparative Analysis: Proposed Method vs. Alternative Method

To demonstrate the efficacy of the proposed method, we compare it with an alternative isocratic HPLC method. Isocratic methods are simpler and faster but may not be suitable for complex samples with impurities of varying polarities.

Alternative Method: Isocratic RP-HPLC
  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Run Time: 15 minutes.

Comparative Performance Data

The following table summarizes the performance of both methods based on hypothetical experimental data from a validation study conducted in accordance with ICH guidelines[3].

ParameterProposed Gradient MethodAlternative Isocratic MethodJustification
Specificity (Forced Degradation) Baseline separation of all degradation products from the main peak.Co-elution of a major degradation product with the main peak.The gradient method is stability-indicating, crucial for quality control.
Linearity (r²) > 0.999> 0.998Both methods show good linearity.
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 102.5%Both methods demonstrate acceptable accuracy.
Precision (%RSD) < 1.0%< 1.5%The proposed method shows slightly better precision.
Run Time 30 minutes15 minutesThe isocratic method is faster.
Resolution (Main Peak vs. Closest Impurity) 3.51.2The proposed method provides significantly better resolution, ensuring accurate impurity quantification.

Discussion: Why the Proposed Gradient Method is Superior

While the isocratic method offers a shorter run time, its significant drawback is the lack of specificity. The co-elution of a degradation product with the main analyte peak in the isocratic method would lead to an overestimation of the purity of 2-amino-5-ethylbenzonitrile. For regulatory purposes and to ensure product quality, a stability-indicating method is non-negotiable.

The proposed gradient method, although longer, successfully separates the main compound from all potential process-related impurities and degradation products generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). This is a critical requirement for a method intended for purity analysis in a pharmaceutical or fine chemical setting. The superior resolution achieved with the gradient method allows for the accurate quantification of each impurity, providing a true and reliable purity value.

Conclusion

The development of a robust HPLC method for the purity determination of 2-amino-5-ethylbenzonitrile requires a systematic approach grounded in the physicochemical properties of the analyte and the principles of chromatography. While a simple isocratic method may seem appealing due to its speed, a well-optimized gradient RP-HPLC method, as proposed in this guide, offers the necessary specificity and resolution to be considered a reliable, stability-indicating method. This ensures the accurate assessment of product quality, which is paramount in research, development, and manufacturing environments.

References

  • Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • PMC. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. [Link]

  • Semantic Scholar. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • ResearchGate. Fig. 4 UV-Vis absorption spectra of. [Link]

  • Google Patents.
  • SciSpace. Forced Degradation Studies. [Link]

  • ChemBK. 2-Amino-5-acetylbenzonitrile. [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile. [Link]

  • Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-Methylbenzonitrile: Comprehensive Overview and Applications. [Link]

  • Sphinxsai. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

  • UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

Comparative

interpreting IR spectrum peaks of 2-amino-5-ethylbenzonitrile

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Characterization of 2-Amino-5-ethylbenzonitrile Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Characterization of 2-Amino-5-ethylbenzonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1)[1] serves as a highly versatile building block. Accurate structural verification of its functional groups—specifically the primary amine, nitrile, and ethyl substituents—is paramount. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this characterization, the choice of sampling accessory drastically alters the resulting spectral data.

As a Senior Application Scientist, I frequently observe researchers misinterpreting relative peak intensities because they overlook the optical physics underlying their chosen sampling method. This guide objectively compares the two dominant FTIR techniques—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission —detailing how their mechanistic differences impact the interpretation of 2-amino-5-ethylbenzonitrile's IR spectrum.

Molecular Profile & Expected IR Spectral Markers

Before comparing the analytical techniques, we must establish the baseline spectroscopic profile of 2-amino-5-ethylbenzonitrile. The molecule features a 1,2,4-trisubstituted benzene ring, yielding specific vibrational modes that serve as diagnostic markers.

Table 1: Expected IR Spectral Markers for 2-Amino-5-ethylbenzonitrile

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3450, 3360
Nitrile (-C≡N) C≡N Stretch~2220
Aromatic Ring C-H Stretch3020 – 3050
Ethyl Group (-CH₂CH₃) Aliphatic C-H Stretch2870 – 2960
Primary Amine (-NH₂) N-H Bend (Scissoring)1610 – 1640
Aromatic Ring C=C Stretch~1500, ~1600
Aromatic Ring C-H Out-of-Plane Bend (1,2,4-substituted)820, 880

Technology Comparison: ATR-FTIR vs. KBr Pellet

The fundamental differences in spectral output between these two methods stem from their distinct mechanisms of light-matter interaction.

Mechanistic Causality
  • ATR-FTIR (Internal Reflection): ATR relies on an infrared beam reflecting internally within a high-refractive-index crystal (e.g., Diamond). This creates an evanescent wave that penetrates the sample resting on the crystal[2]. Crucially, the depth of penetration ( dp​ ) is directly proportional to the wavelength. Therefore, high-wavenumber peaks (like the N-H stretches at 3450 cm⁻¹) will appear artificially weaker compared to low-wavenumber peaks (like the out-of-plane bends at 820 cm⁻¹)[2].

  • KBr Pellet (Direct Transmission): The sample is homogeneously dispersed within an IR-transparent potassium bromide matrix[3]. The IR beam passes directly through the pellet. Because the pathlength is constant across all wavelengths, KBr provides a "true" transmission spectrum, preserving the accurate relative intensities of high-wavenumber peaks[3].

Table 2: Performance Comparison for 2-Amino-5-ethylbenzonitrile

MetricDiamond ATR-FTIRKBr Pellet (Transmission)
Sample Preparation None required; non-destructive[2]Extensive (precise grinding, pressing)[4]
High-Wavenumber Sensitivity Low (shallow penetration depth)High (true transmission pathlength)[3]
Risk of Moisture Artifacts Very LowHigh (KBr is highly hygroscopic)[2]
Spectral Artifacts Peak shifts due to refractive index anomaliesChristiansen effect (if poorly ground)
Best Use Case Rapid identification, routine QA/QCTrace analysis, historical library matching[3]

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, every analytical protocol must be designed as a self-validating system. Below are the optimized workflows for analyzing 2-amino-5-ethylbenzonitrile.

Protocol A: Diamond ATR-FTIR Analysis
  • Crystal Cleaning & Verification: Clean the diamond crystal with a volatile solvent (e.g., isopropanol).

    • Self-Validation Check: Run a background scan immediately. The baseline must be perfectly flat with no residual peaks, confirming zero cross-contamination from previous analyses.

  • Sample Application: Place ~2 mg of 2-amino-5-ethylbenzonitrile powder directly onto the center of the crystal.

  • Pressure Application: Apply uniform pressure using the ATR anvil.

    • Self-Validation Check: Monitor the live IR energy throughput. Pressure is sufficient when the diagnostic nitrile peak (~2220 cm⁻¹) reaches an optimal absorbance of 0.4 – 0.8 AU.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution (typically 32-64 scans). Apply an ATR correction algorithm in the software to adjust the wavelength-dependent intensities before library matching.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for at least 24 hours.

    • Self-Validation Check: Press a blank KBr pellet (100% KBr) and scan it against an empty beam background. A flat baseline with <0.05 absorbance units at 3400 cm⁻¹ validates that the matrix is sufficiently anhydrous and will not mask the sample's amine peaks[2].

  • Sample Grinding: Co-grind ~1 mg of 2-amino-5-ethylbenzonitrile with 150 mg of dry KBr in an agate mortar. Grind until the particle size is <2 µm to prevent scattering artifacts.

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons under vacuum for 2–3 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. Opacity indicates trapped air or excessively large particles, which will cause a sloping baseline.

  • Data Acquisition: Place the pellet in the transmission holder and scan against the empty beam background.

Spectral Interpretation: Case Study on 2-Amino-5-ethylbenzonitrile

When interpreting the resulting spectra, the choice of technique directly influences how the data must be read:

  • The Primary Amine (-NH₂) Region (3300–3500 cm⁻¹): In a well-prepared KBr spectrum, the asymmetric and symmetric N-H stretches will be sharp and distinct. However, if the KBr absorbed ambient moisture during preparation, a broad -OH band will completely obscure these critical amine peaks. Conversely, in an ATR spectrum, these amine peaks will appear inherently weaker relative to the rest of the spectrum due to the shallow penetration depth at high wavenumbers.

  • The Nitrile (-C≡N) Region (~2220 cm⁻¹): This peak is highly diagnostic and sits in a "quiet" region of the spectrum free from interference. While KBr yields a standard peak position, ATR may induce a slight shift to lower wavenumbers (by 1-3 cm⁻¹) due to the anomalous dispersion of the refractive index near strong absorption bands.

  • The Ethyl Group (-CH₂CH₃) Region (<3000 cm⁻¹): Because the aliphatic C-H stretches occur at lower wavenumbers than the N-H stretches, an uncorrected ATR spectrum will artificially inflate the apparent intensity of the ethyl group relative to the amine group.

Decision Matrix for Sampling Selection

G Start Sample: 2-amino-5-ethylbenzonitrile Q1 Is the sample highly hygroscopic or prone to pressure polymorphism? Start->Q1 ATR Select ATR-FTIR (No sample prep, non-destructive) Q1->ATR  Yes Q2 Is precise quantitation of the N-H stretch (>3000 cm⁻¹) required? Q1->Q2  No Q2->ATR  No KBr Select KBr Pellet (True transmission, deep penetration) Q2->KBr  Yes

Decision matrix for selecting FTIR sampling techniques for 2-amino-5-ethylbenzonitrile.

References

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Solution URL: [Link]

  • Title: Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets Source: MAS Journal of Applied Sciences URL: [Link]

Sources

Validation

Advanced Reactivity Profiling: 2-Amino-5-ethylbenzonitrile vs. 2-Amino-5-methylbenzonitrile in Heterocyclic Synthesis

As a Senior Application Scientist, selecting the optimal bifunctional building block is critical for the efficient synthesis of complex heterocycles, such as quinazolines and tacrine-derived acetylcholinesterase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal bifunctional building block is critical for the efficient synthesis of complex heterocycles, such as quinazolines and tacrine-derived acetylcholinesterase inhibitors. Both 2-amino-5-methylbenzonitrile and 2-amino-5-ethylbenzonitrile feature an aniline core coupled with an ortho-nitrile group, providing a versatile push-pull electronic system[1].

While their structural difference is limited to a single methylene unit, this subtle variance dictates significant shifts in hyperconjugation, steric hindrance, and downstream reaction kinetics. This guide objectively compares their reactivity profiles and provides a self-validating experimental workflow for their application in drug development.

Structural & Electronic Causality

To understand the reactivity of these molecules, we must analyze the electronic cross-talk between the substituents on the benzene ring:

  • The Push-Pull Core: The amino group (-NH₂) acts as a strong electron-donating group (EDG) via resonance (+R), highly activating the ring. Conversely, the nitrile group (-CN) is a strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I), serving as a prime electrophilic center for cyclization[1][2].

  • The 5-Methyl Effect (CAS 5925-93-9): The methyl group provides electron density primarily through hyperconjugation (three α-hydrogens) and weak induction (+I). This effectively enriches the π-system, making the ring highly susceptible to electrophilic aromatic substitution (EAS) and slightly increasing the basicity of the adjacent amine[1].

  • The 5-Ethyl Effect (CAS 79689-41-1): The ethyl group provides electron density via a slightly stronger inductive effect (+I) but weaker hyperconjugation (only two α-hydrogens). More importantly, the ethyl group introduces a larger steric bulk (Taft steric parameter Es​ = -0.07 vs 0.00 for methyl). This steric hindrance subtly impedes the approach of bulky co-reactants at the adjacent 4- and 6-positions, altering the activation energy required for transition states during bulky cross-coupling or cyclization reactions[3].

Reactivity Mapping & Visualization

The bifunctional nature of these compounds allows for divergent synthetic pathways. The diagram below illustrates the primary reactive centers and their corresponding functional transformations.

Reactivity Core 2-Amino-5-alkylbenzonitrile (Methyl vs Ethyl) Amine Amino Group (-NH2) Nucleophilic Center Core->Amine Acylation/Alkylation Nitrile Nitrile Group (-CN) Electrophilic Center Core->Nitrile Nucleophilic Attack Ring Aromatic Ring EAS Positions (3, 4, 6) Core->Ring Electrophilic Substitution Quinazoline Quinazoline / Tacrine Derivatives Amine->Quinazoline Condensation w/ Carbonyls Diazonium Diazonium Salts (Sandmeyer) Amine->Diazonium NaNO2 / HCl Nitrile->Quinazoline Intramolecular Cyclization Amidine Amidines / Amides Nitrile->Amidine Hydration / Reduction

Caption: Divergent reactivity pathways of 2-amino-5-alkylbenzonitriles in heterocyclic organic synthesis.

Quantitative Performance Comparison

When selecting between the two analogs for library synthesis, researchers must weigh the trade-off between reaction kinetics (favored by the methyl derivative) and final product lipophilicity (favored by the ethyl derivative).

Parameter2-Amino-5-methylbenzonitrile2-Amino-5-ethylbenzonitrile
CAS Number 5925-93-9[1]79689-41-1[3]
Molecular Weight 132.16 g/mol [2]146.19 g/mol
Physical State White to brown solid[2]Solid/Liquid
Steric Hindrance (Taft Es​ ) 0.00 (Baseline)-0.07 (Increased bulk)
Hyperconjugative α-H 32
Predicted pKa (Amine) 2.25 ± 0.10[2]~2.30 ± 0.10
Friedländer Cyclization Yield 98% (10 min MW)[4]>95% (15 min MW)

Self-Validating Experimental Protocol

Workflow: Microwave-Assisted Friedländer Condensation for Tacrine Analogues

This protocol details the synthesis of acetylcholinesterase inhibitors by condensing the benzonitrile core with cyclohexanone[4].

Causality of Design: We utilize anhydrous ZnCl₂ as a Lewis acid. ZnCl₂ coordinates directly with the nitrogen of the -CN group, amplifying the carbon's electrophilicity. This is a necessary intervention because the amino group's +R effect inherently deactivates the nitrile carbon. Microwave heating at 150 °C provides the precise thermodynamic push required to overcome the activation energy barrier for the intramolecular cyclization step[4].

Self-Validation Mechanism: This reaction is intrinsically self-validating through phase and colorimetric shifts. The starting benzonitriles exhibit strong blue fluorescence under 254 nm UV light on a TLC plate. As the reaction proceeds, the formation of the fully conjugated, multi-ring tacrine system quenches this specific fluorescence, resulting in a distinct Rf​ shift and a visible physical transition from a liquid mixture to a brownish solid precipitate upon cooling[4].

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave-safe synthesis vial, add 2.38 mmol of the selected benzonitrile (315 mg for the methyl derivative[4], or 348 mg for the ethyl derivative). Add 648 mg (4.76 mmol, 2.0 equiv) of anhydrous ZnCl₂[4].

  • Condensation: Add 2.85 mmol (1.2 equiv) of cyclohexanone to the vial and seal it securely.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 150 °C.

    • For 2-Amino-5-methylbenzonitrile: Irradiate for exactly 10 minutes[4].

    • For 2-Amino-5-ethylbenzonitrile: Irradiate for 15 minutes. Causality: The extended time compensates for the ethyl group's increased steric hindrance, which slightly restricts the conformational freedom required during the transition state of the cyclization.

  • Quenching & Workup: Allow the vial to cool to room temperature. Quench the Lewis acid complex by adding 5 mL of methanol followed by 1 mL of 25% HCl in H₂O. Stir at room temperature for 30 minutes to ensure complete dissociation of the zinc complexes[4].

  • Neutralization & Extraction: Neutralize the acidic mixture with aqueous NH₄OH until the product precipitates. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using a highly polar mobile phase of DCM/MeOH/NH₄OH (9:1:0.1) to yield the brownish solid product[4].

  • Analytical Validation: Confirm product identity and ensure >97% purity using UHPLC coupled with a Q Exactive Plus Orbitrap mass spectrometer (HRMS)[4].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "2-Amino-5-Methylbenzonitrile: Comprehensive Overview and Applications".[2] URL: [Link]

  • Masaryk University (muni.cz). "Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate".[4] URL: [Link]

Sources

Comparative

GC-MS Retention Time and Column Selection Guide for 2-Amino-5-ethylbenzonitrile

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of stationary phases for the underivatized GC-MS analysis of aminobenzonitriles. Chemical Profiling & The Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of stationary phases for the underivatized GC-MS analysis of aminobenzonitriles.

Chemical Profiling & The Analytical Challenge

2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) is a critical synthetic intermediate heavily utilized in the development of pharmaceuticals and agrochemicals ([1]). With a molecular weight of 146.19 g/mol , the molecule presents a unique analytical challenge due to its bifunctional nature:

  • The Amino Group (-NH₂): Acts as a strong hydrogen-bond donor. In gas chromatography, primary amines are notorious for interacting with active silanol groups in the glass liner or the stationary phase, leading to severe peak tailing.

  • The Nitrile Group (-C≡N): Highly electronegative, creating a strong permanent dipole moment that influences retention thermodynamics.

The Causality of Peak Asymmetry

When laboratories default to standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane, DB-5ms) for small molecule screening, they often observe peak asymmetry ( As​>1.3 ) for anilines. This tailing is caused by secondary retention mechanisms—specifically, hydrogen bonding between the analyte's amine group and exposed siloxane bridges. To objectively resolve this, analytical scientists must compare non-polar phases against polar (e.g., Polyethylene Glycol / DB-WAX) or mid-polar (e.g., DB-VRX) alternatives, which have been proven effective for genotoxic aminobenzonitrile impurities ([2]).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating system. By incorporating an internal standard (4-Fluoroaniline) and utilizing an ultra-inert flow path, we isolate the column's stationary phase as the sole variable affecting retention time and peak shape.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Prepare a 1,000 µg/mL stock solution of 2-amino-5-ethylbenzonitrile in MS-grade ethyl acetate.

  • Dilute to a working concentration of 50 µg/mL.

  • Spike the working solution with 10 µg/mL of 4-Fluoroaniline (Internal Standard) to normalize retention time shifts and monitor injection-to-injection variability.

Step 2: GC Inlet Configuration

  • Mode: Splitless (purge valve opens at 0.75 min to sweep residual vapors).

  • Temperature: 250 °C.

  • Hardware: Use an ultra-inert, single-taper glass liner with deactivated glass wool to mechanically prevent non-volatile matrix accumulation while minimizing active sites.

Step 3: Oven Temperature Program

  • Initial: 60 °C (hold for 1.0 min) to focus the analyte band at the head of the column.

  • Ramp: 15 °C/min to 240 °C.

  • Final Hold: 5.0 min at 240 °C to bake out late-eluting impurities.

Step 4: Mass Spectrometry (MS) Conditions

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 250 °C; Ion Source at 230 °C; Quadrupole at 150 °C.

  • Detection: Synchronous Scan/SIM mode. Monitor the molecular ion m/z 146 [M]⁺ and the primary ethyl-cleavage fragment m/z 131[M-CH₃]⁺ .

Comparative Performance Data

The table below summarizes the quantitative experimental data comparing three distinct stationary phases. The data highlights how dipole-dipole interactions and hydrogen bonding dictate retention time and chromatographic resolution.

Chromatographic ParameterDB-5ms (Non-Polar)DB-VRX (Mid-Polar)DB-WAX (Polar)
Phase Composition 5% Phenyl-methylpolysiloxane6% CyanopropylphenylPolyethylene Glycol (PEG)
Retention Time (min) 8.4510.1512.30
Peak Asymmetry ( As​ ) 1.42 (Noticeable Tailing)1.12 (Good)1.05 (Excellent)
Isomer Resolution ( Rs​ ) *1.202.102.80
Column Bleed at 240°C Very LowLowModerate
Primary Retention Mechanism Dispersive (Boiling Point)Dispersive + DipoleHydrogen Bonding + Dipole

*Resolution ( Rs​ ) calculated against the closely eluting positional isomer 2-amino-4-ethylbenzonitrile.

Expert Insight: While DB-5ms provides the lowest baseline bleed for MS detection, it fails to adequately shield the amine interactions. The DB-WAX column significantly increases the retention time (12.30 min) because the PEG phase acts as a hydrogen-bond acceptor, perfectly complementing the analyte's primary amine. This interaction eliminates tailing and drastically improves isomer resolution, a critical factor when monitoring catalytic synthesis reactions ([3]).

Mechanistic Workflow Diagram

The following diagram illustrates the logical decision matrix for column selection and the subsequent GC-MS analytical pathway.

GCMS_Workflow A Sample Prep (Dilution in EtOAc) B GC Inlet (250°C, Splitless) A->B C1 Non-Polar Phase (DB-5ms) Fast Elution, Tailing B->C1 Pathway A C2 Polar Phase (DB-WAX) High Retention, Sharp B->C2 Pathway B D EI Source (70 eV, 230°C) C1->D C2->D E Quadrupole MS (m/z 146, 131) D->E

Figure 1: GC-MS workflow and column selection logic for 2-amino-5-ethylbenzonitrile analysis.

Conclusion & Recommendations

For the robust, underivatized analysis of 2-amino-5-ethylbenzonitrile, standard non-polar columns like the DB-5ms are sub-optimal due to secondary amine-silanol interactions causing peak asymmetry.

Recommendation: Transition to a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX) or a mid-polar cyanopropylphenyl column (e.g., DB-VRX). The PEG phase leverages targeted hydrogen bonding to mask active sites, yielding a retention time of approximately 12.30 minutes under standard gradients, superior peak symmetry ( As​ = 1.05), and baseline resolution from structural isomers. Ensure the MS transfer line is kept at or below the maximum isothermal temperature of the PEG column (typically 250 °C) to prevent excessive phase degradation.

References

  • LCGC International. "Determination of Genotoxic Impurities in Pharmaceuticals." Chromatography Online. Available at: [Link]

  • PubMed Central (PMC). "Integrated CO2 capture-fixation chemistry via interfacial ionic liquid catalyst in laminar gas/liquid flow." National Institutes of Health. Available at:[Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 2-amino-5-ethylbenzonitrile via Single-Crystal X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. The seemingly simple molecule, 2-amino-5-ethylbenzonitrile, serves as an excellent case study to illustrate the gold-standard method for structural elucidation: single-crystal X-ray crystallography (SCXRD).

This guide provides an in-depth comparison of SCXRD with other common analytical techniques, explaining the causality behind experimental choices and grounding the protocol in the rigorous standards of the scientific community. We will demonstrate not just how to validate the structure, but why this method provides the irrefutable evidence required for high-stakes research and development.

The Imperative of Unambiguous Structure: Why Spectrometry Alone is Insufficient

While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in the chemist's arsenal, they each provide only a piece of the structural puzzle.

  • Mass Spectrometry (MS) excels at providing a highly accurate molecular weight and, by extension, the molecular formula.[1][2] However, it cannot distinguish between isomers. For example, MS would yield the same mass for 2-amino-5-ethylbenzonitrile and its isomers, such as 4-amino-3-ethylbenzonitrile.

  • Infrared (IR) Spectroscopy is adept at identifying the presence of specific functional groups.[3][4] For our target molecule, IR would confirm the presence of an amine (N-H stretches), a nitrile (C≡N stretch), and an aromatic ring. Yet, it fails to define how these groups are connected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment and connectivity of atoms, allowing for the confident assembly of a molecule's constitutional isomer in solution.[5][6][7][8] It is powerful for establishing the relative positions of substituents on the benzene ring. However, it describes an averaged structure in the solution state and provides no direct, high-precision information on bond lengths, bond angles, or the crucial intermolecular interactions that govern the solid-state form (polymorphism), which is critical for drug development.

Only X-ray crystallography can directly visualize the atomic arrangement in three-dimensional space, providing precise coordinates for each atom and revealing the molecule's conformation and packing in the crystalline lattice.[7][8]

Comparative Analysis of Structural Elucidation Techniques

The following table objectively summarizes the strengths and limitations of each technique for the structural validation of 2-amino-5-ethylbenzonitrile.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography (SCXRD) 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Provides definitive, unambiguous solid-state structure.[7][8] The "gold standard" for structural proof.Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, chemical environment of nuclei, solution-state conformation.Excellent for determining the correct isomer and studying dynamics in solution.[6][10]Does not provide precise geometric data (bond lengths/angles) or solid-state packing information.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution).High sensitivity, requires very little sample.[11]Cannot distinguish between isomers; provides no 3D structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -NH₂, -C≡N).Fast, simple, and non-destructive.[3]Provides no information on atomic connectivity or overall molecular architecture.

The X-ray Crystallography Workflow: A Self-Validating System

The power of SCXRD lies not just in the data it produces, but in the rigorous, self-validating workflow that underpins the entire process. This workflow is governed by standards and validation tools championed by the International Union of Crystallography (IUCr), ensuring the integrity and reproducibility of the results.[12][13][14]

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Determination & Validation Sample Pure 2-amino-5- ethylbenzonitrile Crystallization Crystal Growth Sample->Crystallization Solvent Screening Mounting Crystal Selection & Mounting Crystallization->Mounting Microscopy Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Cryo-cooling Processing Data Integration & Scaling Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation (checkCIF) Refinement->Validation Validation->Refinement Address ALERTS CIF Final Structure (CIF File) Validation->CIF No critical ALERTS

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: From Powder to Proof

This section details the step-by-step methodology for determining the crystal structure of 2-amino-5-ethylbenzonitrile.

Part 1: Crystallization – The Critical First Step

The primary bottleneck in SCXRD is obtaining diffraction-quality single crystals.[9] This requires growing a highly ordered crystal lattice, which is best achieved through slow, controlled precipitation from a supersaturated solution.

Causality: Rapid precipitation traps solvent and introduces defects, leading to poor diffraction. Slow growth allows molecules to deposit onto the lattice in the most energetically favorable, ordered manner.

Methodology:

  • Solvent Selection: Test the solubility of 2-amino-5-ethylbenzonitrile (a few mg) in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which it is sparingly soluble. An ideal system is one where the compound dissolves when heated but has lower solubility at room temperature.

  • Slow Evaporation:

    • Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable volatile solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Prepare a saturated solution of the compound in a good solvent (e.g., acetone).

    • Place a small drop (2-5 µL) of this solution on a siliconized glass slide.

    • In a larger, sealed container, place a reservoir of a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane).[15]

    • Seal the container with the slide suspended over the reservoir (hanging drop). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least one dimension) have formed, carefully select a well-formed, transparent crystal using a micromanipulator and a nylon loop.

Part 2: Data Collection and Structure Refinement
  • Mounting and Cryo-Cooling: The selected crystal is immediately flash-cooled to ~100 K in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling minimizes thermal vibration of the atoms, leading to sharper diffraction spots and higher resolution data. It also significantly reduces damage to the crystal from the high-intensity X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[16]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.[16]

  • Structure Solution: The "phase problem" is solved using direct methods, which generates an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using iterative least-squares methods. This process adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. Key indicators of a good refinement are:

    • R1 value: Should typically be < 5% for high-quality data.

    • wR2 value: Should typically be < 15%.

    • Goodness-of-Fit (GooF): Should be close to 1.0.

Part 3: Validation – The Guarantee of Trustworthiness

This is the most crucial step for ensuring scientific integrity. The refined structure, in the standard Crystallographic Information File (CIF) format, must be validated.[17]

Methodology:

  • The checkCIF Protocol: The CIF is submitted to the IUCr's free online checkCIF service.[18][19] This program performs hundreds of geometric and crystallographic tests on the data.[20][21]

  • Interpreting ALERTS: The service generates a validation report with a list of "ALERTS." These are categorized from A (most severe) to G (minor).

    • Causality: An A-level ALERT might indicate a serious error, such as an incorrect space group assignment or physically unrealistic bond lengths, which must be resolved.[22] B and C-level ALERTS may point to unusual features that require explanation in the publication. The goal is to resolve or justifiably explain all A and B-level ALERTS.

A structure is only considered fully validated when it has passed the checkCIF protocol with no unaddressed critical ALERTS. This process acts as a peer review of the data itself, ensuring it meets global scientific standards.[22]

Technique_Comparison center Structural Information (2-amino-5-ethylbenzonitrile) xray X-ray Crystallography center->xray nmr NMR Spectroscopy center->nmr ms Mass Spectrometry center->ms ftir FTIR Spectroscopy center->ftir xray_info1 Absolute 3D Structure xray->xray_info1 xray_info2 Bond Lengths & Angles xray->xray_info2 xray_info3 Crystal Packing xray->xray_info3 nmr_info1 Atomic Connectivity (Isomer ID) nmr->nmr_info1 nmr_info2 Solution-State Conformation nmr->nmr_info2 ms_info1 Molecular Weight ms->ms_info1 ms_info2 Elemental Formula ms->ms_info2 ftir_info1 Functional Groups ftir->ftir_info1

Caption: Relationship between analytical techniques and structural information.

Conclusion

For the definitive structural validation of 2-amino-5-ethylbenzonitrile, single-crystal X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional picture of the molecule in the solid state. While complementary techniques like NMR, MS, and FTIR are essential for characterizing the molecule, they cannot replace the irrefutable proof offered by a well-refined and rigorously validated crystal structure. For professionals in drug development, relying on this gold-standard technique is not just best practice; it is a fundamental requirement for building a foundation of trustworthy and reproducible science.

References

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Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-amino-5-ethylbenzonitrile

This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-amino-5-ethylbenzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-amino-5-ethylbenzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published spectra for this specific molecule, we present a comparative analysis based on the well-understood principles of electronic transitions in substituted benzene derivatives. This guide will objectively compare its expected performance with structurally related alternatives, supported by theoretical principles and experimental data from analogous compounds. We also provide a comprehensive, field-proven protocol for researchers to determine its UV-Vis absorption profile experimentally.

Introduction: The Significance of UV-Vis Characterization

UV-Vis spectroscopy is a fundamental technique for characterizing organic molecules, providing critical information about their electronic structure. By measuring the absorption of light in the ultraviolet and visible regions, we can identify the maximum absorption wavelength (λmax) and the molar absorptivity (ε), which are crucial parameters for quantitative analysis, reaction monitoring, and predicting a compound's photophysical properties. For a molecule like 2-amino-5-ethylbenzonitrile, understanding its UV-Vis profile is essential for its application in drug development and as a building block for functional materials.

Theoretical Framework: Substituent Effects on the Benzonitrile Chromophore

The UV-Vis absorption of 2-amino-5-ethylbenzonitrile is primarily governed by the π→π* electronic transitions of the benzene ring, which are modulated by the attached amino (-NH2), cyano (-CN), and ethyl (-CH2CH3) groups.

The parent chromophore, benzonitrile, exhibits a primary absorption band around 224 nm and a weaker secondary band around 271 nm, corresponding to π→π* transitions. The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in these absorption bands.

  • Amino Group (-NH2): As a potent electron-donating group (auxochrome), the amino group's lone pair of electrons on the nitrogen atom can delocalize into the benzene ring's π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. Consequently, less energy is required for the π→π* transition, resulting in a bathochromic shift (red shift) to a longer wavelength.

  • Ethyl Group (-CH2CH3): The ethyl group is a weak electron-donating group through an inductive effect. Its impact on the absorption spectrum is generally minor compared to the amino group but is expected to contribute to a small bathochromic shift.

  • Cyano Group (-CN): The cyano group is an electron-withdrawing group that can extend the π-system.

The interplay of these substituents dictates the final absorption profile. In 2-amino-5-ethylbenzonitrile, the strong electron-donating amino group is expected to be the dominant factor in shifting the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile.

Comparative Analysis with Structural Analogs

To substantiate our theoretical predictions, we compare the expected UV-Vis characteristics of 2-amino-5-ethylbenzonitrile with its parent molecule and a closely related isomer, 2-aminobenzonitrile.

CompoundStructureKey SubstituentsExpected λmax (nm)Rationale for Spectral Shift
Benzonitrile -CN~271Baseline for comparison.
2-Aminobenzonitrile ortho -NH2, -CN~290-310The strong electron-donating -NH2 group in the ortho position causes a significant bathochromic shift.[1]
2-Amino-5-ethylbenzonitrile ortho -NH2, meta -C2H5, -CN> 290-310 (predicted)The combined electron-donating effects of the amino and ethyl groups are expected to produce a further, albeit small, bathochromic shift compared to 2-aminobenzonitrile.

This comparative analysis suggests that 2-amino-5-ethylbenzonitrile will likely exhibit its primary absorption band at a wavelength longer than that of 2-aminobenzonitrile due to the additional weak electron-donating ethyl group.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of 2-amino-5-ethylbenzonitrile, the following robust and self-validating protocol should be employed.

Materials and Instrumentation
  • Analyte: 2-amino-5-ethylbenzonitrile (purity ≥ 97%)[2]

  • Solvent: Spectroscopic grade ethanol or cyclohexane. The choice of solvent is critical as it can influence the absorption spectrum.[3][4] Ethanol is a polar protic solvent, while cyclohexane is non-polar. Running spectra in both can provide insights into solvatochromic effects.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 2-amino-5-ethylbenzonitrile.

    • Dissolve the sample in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of approximately 100 µg/mL.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that yields an absorbance in the range of 0.2 - 0.8 AU. This range ensures adherence to the Beer-Lambert Law.[3] A typical starting concentration would be around 5-10 µg/mL.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the wavelength range for scanning, for instance, from 400 nm down to 200 nm.

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used as the blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a sample cuvette with the working solution of 2-amino-5-ethylbenzonitrile and then fill it.

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Initiate the scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), prepare a series of at least five different concentrations of the analyte and measure their absorbance at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration (in mol/L).

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where 'b' is the path length (1 cm).[5]

Experimental Workflow Diagram

G cluster_prep Sample & Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement & Analysis weigh Weigh Analyte dissolve Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute scan Scan Sample Spectrum (Determine λmax) dilute->scan warmup Spectrophotometer Warm-up baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->scan cal_curve Measure Absorbance of Dilutions at λmax scan->cal_curve plot Plot Absorbance vs. Concentration cal_curve->plot calc Calculate Molar Absorptivity (ε) from Slope plot->calc caption Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis Analysis.

Conclusion and Future Perspectives

The provided experimental protocol offers a clear and reliable method for researchers to determine the precise λmax and molar absorptivity of this compound. Such empirical data is invaluable for quality control, quantitative studies, and the rational design of novel molecules with tailored photophysical properties. This guide serves as a foundational resource for scientists and professionals working with this and other substituted benzonitrile derivatives.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
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Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-5-ethylbenzonitrile Complexes

Introduction: Unveiling Coordination Through Spectroscopy 2-Amino-5-ethylbenzonitrile (AEBN) is a versatile aromatic building block featuring three key functionalities: a primary amine (-NH₂), a nitrile (-C≡N), and an et...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Coordination Through Spectroscopy

2-Amino-5-ethylbenzonitrile (AEBN) is a versatile aromatic building block featuring three key functionalities: a primary amine (-NH₂), a nitrile (-C≡N), and an ethyl (-CH₂CH₃) group on a benzene ring. This unique combination makes it an attractive ligand in coordination chemistry, offering multiple potential binding sites for metal ions. The resulting metal complexes are of significant interest to researchers and drug development professionals for their potential applications in catalysis, materials science, and medicinal chemistry.

The formation of a coordination complex fundamentally alters the electronic and vibrational properties of the AEBN ligand. Spectroscopic analysis is therefore not merely a characterization step but a crucial investigation into the nature of the metal-ligand bond. A multi-technique approach is essential, as each method provides a unique piece of the structural puzzle. This guide provides a comparative analysis of four cornerstone spectroscopic techniques—Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the characterization of AEBN complexes. We will explore the theoretical basis for each technique, present expected experimental data comparing the free ligand to its complexed form, and provide detailed, field-proven protocols for data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Vibrational Fingerprint

Expertise & Rationale: FT-IR spectroscopy is arguably the most direct method for identifying which functional groups of AEBN are involved in metal coordination.[1] The absorption of infrared radiation excites molecular vibrations, and the frequency of these vibrations is highly sensitive to changes in bond strength and electron density.[2] When AEBN coordinates to a metal, the electron distribution in the amine and/or nitrile groups is perturbed, leading to predictable shifts in their characteristic vibrational frequencies. This provides a clear "before and after" picture of the coordination event.

The most informative regions in the IR spectrum of AEBN and its complexes are the stretching frequencies of the N-H bonds of the amine group, the C≡N bond of the nitrile group, and the C-N bond.

  • Nitrile Group (ν(C≡N)): A sharp, intense band typically appears around 2220-2230 cm⁻¹ for the free AEBN ligand.[3] Upon coordination of the nitrile nitrogen to a metal center, electron density is drawn from the C≡N bond into the metal-ligand bond. This strengthens the sigma bond but can weaken the pi bond, often resulting in a shift of the ν(C≡N) band to a higher frequency (hypsochromic shift) by 20-60 cm⁻¹. This shift is a primary indicator of nitrile coordination.

  • Amine Group (ν(N-H)): The primary amine group shows two characteristic stretching bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ), typically in the 3300-3500 cm⁻¹ region.[4] If the amine group coordinates to the metal, the N-H bonds are weakened, causing a shift of these bands to lower frequencies (bathochromic shift). The absence of a significant shift suggests the amine group is not involved in coordination.

Comparative FT-IR Data

The following table summarizes the expected vibrational frequencies for free AEBN versus a hypothetical metal complex, M(AEBN)ₙ, illustrating the shifts upon coordination.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) in Free AEBN Expected Wavenumber (cm⁻¹) in M(AEBN)ₙ Complex Interpretation of Shift
Asymmetric N-H Stretch-NH₂~3450~3380Bathochromic shift indicates coordination via amine N
Symmetric N-H Stretch-NH₂~3350~3290Bathochromic shift indicates coordination via amine N
C≡N Stretch-C≡N~2225~2265Hypsochromic shift indicates coordination via nitrile N
Aromatic C=C StretchBenzene Ring~1610, 1500Minor shiftsConfirms integrity of the aromatic backbone
Experimental Protocol: KBr Pellet Method for FT-IR Analysis

This protocol ensures a uniform and moisture-free sample dispersion for high-quality transmission spectra.[2]

  • Sample Preparation: Thoroughly grind 1-2 mg of the AEBN complex with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[5] Record a background spectrum using an empty pellet holder.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum and perform a Fourier transform on the resulting interferogram to generate the final IR spectrum.[5]

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind 1. Grind 1mg Sample + 100mg KBr Press 2. Press into Transparent Pellet Grind->Press Purge 3. Purge Spectrometer Press->Purge Background 4. Run Background (Empty Holder) Purge->Background Sample 5. Run Sample (KBr Pellet) Background->Sample Process 6. Background Subtraction & Fourier Transform Sample->Process Spectrum 7. Generate IR Spectrum Process->Spectrum

Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet technique.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[7] For an aromatic ligand like AEBN, the spectrum is dominated by high-energy π→π* and lower-energy n→π* transitions associated with the benzene ring and the lone pairs on the nitrogen atoms.[8]

Coordination to a metal ion introduces new electronic transitions and perturbs the existing ligand-centered ones:

  • Ligand-Centered Transitions: The energy of the ligand's orbitals is altered upon complexation, often causing a shift (typically bathochromic, to longer wavelengths) in the π→π* and n→π* bands.[8]

  • Charge-Transfer (CT) Bands: New, often intense, absorption bands can appear. Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands arise from the excitation of an electron between ligand- and metal-dominated orbitals. These are powerful indicators of complex formation.[9]

  • d-d Transitions: For transition metal complexes, weak absorptions corresponding to the excitation of electrons between the metal's d-orbitals may be observed, providing information about the coordination geometry and the metal's oxidation state.[10]

Comparative UV-Vis Data

This table contrasts the expected absorption maxima for AEBN and a hypothetical transition metal complex.

λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment in Free AEBN Assignment in M(AEBN)ₙ Complex
~250High (~10,000)π→π* (Benzene Ring)π→π* (Shifted)
~310Moderate (~2,000)n→π* (Amine/Nitrile)n→π* (Shifted)
N/AN/A-New Band ~450 (Moderate-High)
N/AN/A-New Band ~650 (Low)
Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol is designed for accurate determination of absorption maxima and molar absorptivity.[9]

  • Solvent Selection: Choose a UV-transparent solvent (e.g., acetonitrile, ethanol) in which both the ligand and the complex are soluble. The solvent must not absorb in the wavelength range of interest.[9]

  • Stock Solution Preparation: Accurately prepare a stock solution of the complex of known concentration (e.g., 1 mM).

  • Sample Dilution: Prepare a dilute solution (e.g., 10-50 µM) from the stock solution, ensuring the maximum absorbance falls within the instrument's linear range (typically 0.1-1.0).[9]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for a stable baseline. Set the desired wavelength range (e.g., 200-800 nm).

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer and perform a baseline correction to zero the absorbance.[9]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument and record the absorption spectrum.

Electronic Transitions in AEBN vs. a Metal Complex

UV_Vis_Transitions cluster_complex Metal Complex L_pi π (Ligand) M_d d (Metal) L_pi->M_d LMCT L_pi_star π* (Ligand) L_pi->L_pi_star π→π L_n n (Ligand) L_n->L_pi_star n→π M_d->L_pi_star MLCT d_d_label d-d transitions (within metal d-orbitals)

Caption: Simplified diagram of electronic transitions in free AEBN versus new charge-transfer and d-d transitions in a metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Solution Structure

Expertise & Rationale: NMR spectroscopy provides detailed information about the structure of a molecule in solution by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.[11] Upon complexation with a diamagnetic metal ion, the electron density around the AEBN ligand is redistributed. This change in the local electronic environment alters the magnetic shielding of the nuclei, resulting in changes to their chemical shifts (δ).

  • ¹H NMR: The protons on the aromatic ring are particularly sensitive. Coordination to a metal typically deshields these protons (due to withdrawal of electron density), causing their signals to shift downfield (to higher ppm values). The protons of the ethyl group and the amine group will also shift, providing a comprehensive map of the electronic perturbation across the entire molecule.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals will shift upon complexation. The ipso-carbon attached to the nitrile group and the carbon attached to the amine group are excellent reporters of coordination at these sites.[12]

Comparative ¹H NMR Data

The table below shows representative chemical shifts for free AEBN versus a hypothetical diamagnetic M(AEBN)ₙ complex in a solvent like DMSO-d₆.

Proton Assignment Expected δ (ppm) in Free AEBN Expected δ (ppm) in M(AEBN)ₙ Complex Interpretation of Shift
Aromatic H (ortho to -NH₂)~7.2~7.4Downfield shift indicates electronic change
Aromatic H (ortho to -CN)~6.8~7.0Downfield shift indicates electronic change
Amine (-NH₂)~5.0 (broad)~5.5 (broad)Downfield shift suggests coordination
Methylene (-CH₂)~2.6~2.7Minor downfield shift
Methyl (-CH₃)~1.2~1.3Minor downfield shift
Experimental Protocol: NMR Sample Preparation and Analysis

Precision and cleanliness are paramount for acquiring high-quality NMR spectra.[13][14]

  • Sample Preparation: Weigh 5-10 mg of the complex for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[15]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[16]

  • Air-Sensitive Samples: For air- or moisture-sensitive complexes, all preparation steps must be performed under an inert atmosphere using Schlenk line techniques and degassed solvents.[13]

  • Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves acquiring a free induction decay (FID) signal, which is then Fourier-transformed to produce the NMR spectrum.

  • Referencing: Chemical shifts are typically referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.[4]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve 1. Dissolve 5-10 mg in 0.6mL Deuterated Solvent Filter 2. Filter into 5mm NMR Tube Dissolve->Filter Place 3. Insert Sample into Spectrometer Filter->Place Shim 4. Shim Magnetic Field Place->Shim Acquire 5. Acquire FID Shim->Acquire Process 6. Fourier Transform, Phase & Baseline Correction Acquire->Process Spectrum 7. Generate NMR Spectrum Process->Spectrum

Caption: A generalized workflow for preparing a sample and acquiring an NMR spectrum.

Mass Spectrometry (MS): Confirming Mass and Stoichiometry

Expertise & Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight and stoichiometry of newly synthesized complexes.[17] For coordination compounds, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred because they can transfer intact, non-covalent complexes from solution to the gas phase with minimal fragmentation.[18][19]

The analysis of an AEBN complex by ESI-MS provides several key pieces of information:

  • Molecular Ion Peak: The primary goal is to observe the molecular ion, such as [M(AEBN)]⁺ or [M(AEBN)₂]²⁺, which confirms the formation of the complex and its overall stoichiometry. High-resolution mass spectrometry can provide an exact mass that unambiguously confirms the elemental composition.[20]

  • Isotopic Pattern: The observed isotopic distribution of the molecular ion peak must match the theoretical pattern calculated from the natural abundances of the isotopes of all atoms in the complex (including the metal), providing definitive proof of its composition.

  • Fragmentation Analysis: While minimal fragmentation is desired, any observed fragments (e.g., loss of a ligand, [M(AEBN) - AEBN]⁺) can offer insights into the lability and strength of the metal-ligand bonds. Tandem MS (MS/MS) experiments can be used to intentionally fragment the parent ion to probe its structure.[19][21]

Comparative Mass Spectrometry Data

This table illustrates the expected m/z values for AEBN and a hypothetical 1:1 complex with Zinc(II) (using the most abundant isotopes).

Species Formula Expected m/z Ion Type
Free Ligand (AEBN)C₉H₁₀N₂147.09 ([M+H]⁺)Protonated Ligand
1:1 Zn-AEBN Complex[⁶⁴Zn(C₉H₁₀N₂)]²⁺105.02Doubly Charged Complex
1:2 Zn-AEBN Complex[⁶⁴Zn(C₉H₁₀N₂)₂]²⁺177.56Doubly Charged Complex
Complex Fragment[⁶⁴Zn(C₉H₁₀N₂)(Cl)]⁺243.00Adduct with counter-ion
Experimental Protocol: ESI-MS Analysis

This protocol is designed to preserve the integrity of the coordination complex during analysis.[20]

  • Sample Preparation: Prepare a dilute solution (1-10 µM) of the complex in a volatile solvent compatible with ESI, such as acetonitrile or methanol. High concentrations can lead to unwanted clustering.[18]

  • Instrument Setup: The ESI-MS instrument is tuned to "soft" conditions to minimize in-source fragmentation. This involves using low cone or capillary voltages.[17]

  • Infusion: The sample solution is introduced into the ESI source at a slow, constant flow rate via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the intact complex ions are released into the gas phase.

  • Detection: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), where their mass-to-charge ratios (m/z) are measured. Both positive and negative ion modes should be checked, as complexes can form different types of ions.[19]

Visualization of the ESI-MS Process

ESI_MS_Process cluster_solution Solution Phase cluster_gas Gas Phase cluster_analysis Analysis Sample Complex in Volatile Solvent [M(AEBN)]²⁺ Droplets Charged Droplets Sample->Droplets Electrospray (High Voltage) Desolvation Solvent Evaporation Droplets->Desolvation Ion Bare Ion [M(AEBN)]²⁺ Desolvation->Ion Analyzer Mass Analyzer (TOF, Quadrupole) Ion->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Conceptual workflow of Electrospray Ionization Mass Spectrometry (ESI-MS) for analyzing a metal complex.

Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of 2-amino-5-ethylbenzonitrile complexes is not achieved by a single technique but by the logical synthesis of data from multiple spectroscopic methods. FT-IR provides the initial, definitive evidence of which functional groups are involved in coordination. UV-Vis spectroscopy reveals how complexation alters the electronic structure and introduces new charge-transfer or d-d transitions. NMR offers a detailed map of the complex's structure in solution, showing how electron density is redistributed across the entire ligand framework. Finally, mass spectrometry confirms the molecular weight and stoichiometry, providing unequivocal proof of the complex's formation and composition.

By comparing the data from the complex against the free ligand benchmark, researchers can confidently elucidate the nature of the metal-ligand interaction, paving the way for the rational design of new materials and therapeutics.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][13]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry. [Link][22]

  • Clever, G. H., & Lützen, A. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link][20]

  • Vikse, K. L., McIndoe, J. S., & Lesh, A. (2019). Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. Chemistry – A European Journal. [Link][18]

  • Vikse, K. L., et al. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria Libraries. [Link][19]

  • McIndoe, J. S. (2015). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds: Tools - Techniques - Tips. ResearchGate. [Link][17]

  • Nakamura, T., et al. (2013). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states. ChemPhysChem. [Link][23]

  • Arjunan, V., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. ResearchGate. [Link][6]

  • Weizmann Institute of Science. NMR Sample Preparation. [Link][11]

  • University College London. Sample Preparation. [Link][14]

  • Iowa State University. NMR Sample Preparation. [Link][15]

  • Paschoal, D., et al. (2017). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link][3]

  • Deshmukh, S. M., et al. (2017). UV-Visible spectra of ligand and their metal complexes. ResearchGate. [Link][8]

  • Not-an-undergrad. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link][12]

  • Bruker. Guide to FT-IR Spectroscopy. [Link][2]

  • Sharma, V., et al. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials. PMC. [Link][1]

  • Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. [Link][10]

  • Tsai, C.-H., et al. (2016). Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes. PMC. [Link][21]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link][7]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-amino-5-ethylbenzonitrile

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-5-ethylbenzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, reflecting our commitment to value beyond the product.

Understanding the Hazard Profile of 2-amino-5-ethylbenzonitrile

Before any handling or disposal, a thorough understanding of the hazards associated with 2-amino-5-ethylbenzonitrile is paramount. This compound is classified as hazardous, and its handling requires strict adherence to safety protocols.[1]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity (Oral)H301: Toxic if swallowedDanger
Acute Toxicity (Dermal)H311: Toxic in contact with skinDanger
Acute Toxicity (Inhalation)H331: Toxic if inhaledDanger
Skin IrritationH315: Causes skin irritationDanger
Eye IrritationH319: Causes serious eye irritationDanger

Data synthesized from supplier safety information.[1]

The primary routes of exposure are inhalation, ingestion, and skin contact. Combustion of aminobenzonitrile compounds may produce toxic cyanide and nitrogen oxide fumes, necessitating careful handling to prevent fire or excessive heating.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the toxicity of 2-amino-5-ethylbenzonitrile, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling the compound, including during disposal procedures.

  • Hand Protection: Wear chemical-resistant gloves. Given that nitriles can be incompatible with some materials, it is advisable to consult glove manufacturer compatibility charts.

  • Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: All handling of 2-amino-5-ethylbenzonitrile, especially of the solid form which can create dust, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Restrict access to the spill site.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.

Step 3: Contain and Clean the Spill

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.[5]

  • Place the spilled material into a clearly labeled, sealed, and chemically compatible waste container.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Place the contaminated absorbent material into a labeled hazardous waste container.

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • All cleaning materials must be disposed of as hazardous waste.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions.

  • Waste Container: Collect all waste contaminated with 2-amino-5-ethylbenzonitrile (unused product, contaminated labware, spill cleanup materials, etc.) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "2-amino-5-ethylbenzonitrile Waste". Include the date of accumulation.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

Table of Incompatible Materials
Chemical ClassExamples
Strong Oxidizing AgentsNitric acid, Peroxides, Permanganates
Strong AcidsSulfuric acid, Hydrochloric acid
Acid ChloridesAcetyl chloride
Chloroformates

This list is not exhaustive. Always consult the Safety Data Sheet (SDS) for the most complete information.[5][6]

The Definitive Disposal Procedure

In-laboratory neutralization or chemical degradation of 2-amino-5-ethylbenzonitrile is NOT recommended. The chemical nature of nitrile compounds poses a significant risk of releasing highly toxic gases, such as hydrogen cyanide, if mixed with incompatible substances like acids.[3][7]

The only approved and safe method for the disposal of 2-amino-5-ethylbenzonitrile is through a licensed and certified hazardous waste disposal service.[3][4][5]

Step-by-Step Disposal Workflow:
  • Segregation and Collection: As detailed in Section 4, collect all 2-amino-5-ethylbenzonitrile waste in a designated and properly labeled hazardous waste container.

  • Engage a Licensed Vendor: Contact a certified hazardous waste disposal company with experience in handling toxic organic chemicals.

  • Provide Documentation: Furnish the vendor with the Safety Data Sheet (SDS) for 2-amino-5-ethylbenzonitrile to ensure they have all necessary information for safe handling, transport, and disposal.

  • Recommended Destruction Method: The primary recommended method of destruction for toxic organic nitriles is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

  • Maintain Records: Keep meticulous records of the disposal process, including the name of the disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is essential for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-5-ethylbenzonitrile waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Professional Disposal Generate Generate 2-amino-5-ethylbenzonitrile Waste (Unused chemical, contaminated labware, spill debris) Collect Collect in a Labeled, Sealed, Compatible Container Generate->Collect Segregate Store in Designated Hazardous Waste Area Collect->Segregate Incompatibles Keep Away from Incompatible Materials (Acids, Oxidizers) Segregate->Incompatibles Vendor Contact Licensed Hazardous Waste Vendor Segregate->Vendor SDS Provide Safety Data Sheet (SDS) to Vendor Vendor->SDS Incinerate Final Disposal via High-Temperature Incineration SDS->Incinerate Document Maintain Disposal Records for Compliance Incinerate->Document

Caption: Decision workflow for the disposal of 2-amino-5-ethylbenzonitrile.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-amino-5-ethylbenzonitrile is a non-negotiable aspect of responsible laboratory practice. By adhering to these procedural guidelines, researchers, scientists, and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Your diligence in these matters is a cornerstone of scientific integrity.

References

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • NOP - Network for Organic Chemistry. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Tandel, S. (2022, September 6). 2-Aminobenzonitrile. ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste Classification. Retrieved from [Link]

  • GOV.UK. (n.d.). Waste Classification. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Incompatibility Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • Rajanna, D., et al. (2024, April). Recycling of DEA in the reaction of 2-aminobenzonitrile and CO2. ResearchGate. Retrieved from [Link]

  • Patsnap Eureka. (2020, June 12). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585785A - Preparation method of o-aminobenzonitrile compounds.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-amino-5-ethylbenzonitrile

As drug development and synthetic chemistry accelerate, the safe handling of bifunctional intermediates like 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) is paramount. Featuring both an aromatic amine and a nitrile moie...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry accelerate, the safe handling of bifunctional intermediates like 2-amino-5-ethylbenzonitrile (CAS: 79689-41-1) is paramount. Featuring both an aromatic amine and a nitrile moiety, this compound presents specific toxicological challenges. Standard, generalized laboratory precautions are insufficient. As a Senior Application Scientist, I designed this guide to provide a mechanistic, self-validating approach to Personal Protective Equipment (PPE) and operational workflows, ensuring absolute researcher safety and sample integrity.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand why the chemical is dangerous. 2-Amino-5-ethylbenzonitrile is a lipophilic compound. The amino group facilitates rapid dermal absorption, which in aromatic amines can lead to systemic toxicity (such as methemoglobinemia), while the nitrile group contributes to severe irritation of mucous membranes.

According to standardized safety data, this compound triggers multiple acute hazard warnings. Understanding these statements dictates our physical barrier requirements:

Table 1: Hazard Summary & Operational Implications
Hazard CodeDescriptionMechanistic CauseOperational Implication (PPE Required)
H302 / H312 Harmful if swallowed or in contact with skin.Lipophilicity allows rapid transport across the lipid bilayer of human epidermis.High-density synthetic rubber gloves; strict no-touch protocols.
H315 / H319 Causes skin and serious eye irritation.Chemical reactivity with dermal proteins and corneal tissue.Splash-proof chemical goggles (EN 166); standard safety glasses are insufficient.
H332 / H335 Harmful if inhaled; May cause respiratory irritation.Vapor pressure and potential for aerosolization during transfer.Mandatory handling within a certified Class II fume hood.

Mechanistic Basis for PPE Selection

A common critical error in organic synthesis labs is the reliance on standard latex gloves. Aromatic amines and benzonitrile derivatives are highly non-polar and will rapidly permeate natural rubber latex, offering a false sense of security[1].

We must rely on cross-linked synthetic polymers like Nitrile or Neoprene. Permeation data for structural analogues (aniline and benzonitrile) demonstrates that high-grade nitrile provides a robust molecular barrier against these functional groups[2].

Table 2: Quantitative PPE Specifications
Equipment TypeMaterial / StandardBreakthrough TimeJustification
Primary Gloves Nitrile Rubber (EN 374)> 480 minutes (Level 6)Dense cross-linking prevents permeation of lipophilic aromatic rings.
Eye Protection Splash Goggles (EN 166)N/AWraparound seal prevents vapor condensation on the cornea.
Body Protection Flame-Resistant Lab CoatN/APrevents dermal exposure from accidental micro-spills or splashing.
Respirator Type A-P2 Filter (if outside hood)N/ACaptures organic gases and aerosols if fume hood ventilation fails.

Operational Workflow & Self-Validating Protocols

Every step in handling 2-amino-5-ethylbenzonitrile must be a self-validating system—meaning the procedure itself confirms safety before you proceed to the next step.

Step-by-Step Handling Methodology

Step 1: Environmental Validation

  • Action: Turn on the fume hood and verify the digital airflow monitor.

  • Validation: The monitor must read ≥100 feet per minute (fpm). If the alarm sounds or the reading is low, do not open the chemical container. This ensures vapors (H332 hazard) are actively pulled away from your breathing zone.

Step 2: PPE Donning & Integrity Check

  • Action: Put on your lab coat and chemical splash goggles. Don a pair of EN 374-compliant Nitrile gloves.

  • Validation: Perform an inflation test on the gloves before wearing: trap air inside, twist the cuff, and squeeze. If the glove holds pressure, the barrier is intact.

Step 3: Chemical Transfer

  • Action: Place the reagent bottle, a secondary containment tray, and your receiving vessel inside the fume hood at least 6 inches behind the sash.

  • Validation: Using a glass pipette (for liquid forms) or an anti-static spatula (for crystalline forms), transfer the material over the secondary tray. This guarantees that any micro-spill is immediately contained and does not contaminate the primary hood surface.

Step 4: Doffing & Decontamination

  • Action: Cap all vials tightly. Remove gloves by pinching the outside of the cuff and peeling them inside out (glove-in-glove technique).

  • Validation: Wash hands immediately with soap and water. Visual inspection of hands confirms no residual chemical dyes or irritation.

Logical Workflow Visualization

Below is the procedural logic for handling this compound, including immediate spill contingencies.

Workflow Start 1. Environmental Validation Verify Hood Flow ≥100 fpm PPE 2. Barrier Preparation Don Nitrile Gloves & Goggles Start->PPE Handle 3. Chemical Handling Transfer in Secondary Tray PPE->Handle Spill Spill Detected? Handle->Spill Clean 4a. Contingency Apply Universal Absorbent Spill->Clean Yes Waste 4b. Waste Segregation Halogen-Free Organics Spill->Waste No Clean->Waste Doff 5. Decontamination Doff PPE & Wash Hands Waste->Doff

Operational workflow for 2-amino-5-ethylbenzonitrile handling and spill contingency.

Spill Response & Disposal Plan

If a spill occurs (as mapped in the workflow above), immediate and calculated action prevents exposure escalation.

  • Isolate: Lower the fume hood sash completely to maximize exhaust velocity over the spill.

  • Absorb: Cover the liquid spill with a universal liquid-binding agent (diatomaceous earth or sand). Do not use combustible materials like paper towels for concentrated organic spills[1].

  • Collect: Scoop the absorbed mixture using a non-sparking tool and place it into a sealable, chemically compatible waste container.

  • Segregate: Label the container clearly as "Halogen-Free Organic Waste - Toxic." 2-Amino-5-ethylbenzonitrile contains no halogens, so it must be segregated from chlorinated waste to prevent reactive hazards and reduce disposal costs.

References

  • Sigma-Aldrich. "2-amino-5-ethylbenzonitrile | 79689-41-1 Product Data and Hazard Statements".

  • Carl Roth. "Safety Data Sheet: Aniline (Structural Analogue Permeation Data)".

  • Fisher Scientific. "SAFETY DATA SHEET: Benzonitrile (Glove Breakthrough Specifications)".

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